An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-N-methyl-2-nitrobenzamide
Introduction 4-Fluoro-N-methyl-2-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to Enzalutamide, a second-generation anti-androgen used in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Fluoro-N-methyl-2-nitrobenzamide is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to Enzalutamide, a second-generation anti-androgen used in the treatment of metastatic prostate cancer.[1] Its chemical architecture, featuring a fluorinated and nitrated benzene ring coupled with an N-methylated amide, presents a unique combination of electronic and steric properties that dictate its reactivity and utility in organic synthesis. This guide provides a comprehensive overview of the chemical properties of 4-fluoro-N-methyl-2-nitrobenzamide, including its synthesis, physicochemical characteristics, spectroscopic signature, and predicted reactivity, to support researchers, scientists, and drug development professionals in its effective application.
Synthesis of 4-Fluoro-N-methyl-2-nitrobenzamide
The synthesis of 4-fluoro-N-methyl-2-nitrobenzamide is a multi-step process that typically begins with the oxidation of a substituted toluene, followed by conversion of the resulting carboxylic acid to the corresponding amide. The most commonly employed route starts from 2-fluoro-4-nitrotoluene.
molecular structure and weight of 4-fluoro-N-methyl-2-nitrobenzamide
This guide provides an in-depth technical analysis of 4-fluoro-N-methyl-2-nitrobenzamide , a specific structural isomer distinct from its more common regioisomers used in androgen receptor antagonist synthesis.[1] This c...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of 4-fluoro-N-methyl-2-nitrobenzamide , a specific structural isomer distinct from its more common regioisomers used in androgen receptor antagonist synthesis.[1] This compound is critical in pharmaceutical development, specifically identified as Impurity 9 (or Impurity 003) in the synthesis of Mirabegron (a beta-3 adrenergic agonist).[1]
Molecular Identity & Structural Characterization
4-fluoro-N-methyl-2-nitrobenzamide is a disubstituted benzamide derivative characterized by a nitro group at the ortho position and a fluorine atom at the para position relative to the amide functionality.[1]
Property
Data
CAS Registry Number
1018983-85-1
IUPAC Name
4-fluoro-N-methyl-2-nitrobenzamide
Common Identifier
Mirabegron Impurity 9; Mirabegron Impurity 003
Molecular Formula
C₈H₇FN₂O₃
Molecular Weight
198.15 g/mol
Monoisotopic Mass
198.0441 Da
SMILES
CNC(=O)C1=C(C=C(C=C1)F)[O-]
Physical State
Solid (typically off-white to pale yellow crystalline powder)
Structural Analysis & Isomerism
In drug development, precise regiochemistry is paramount.[1] This compound is frequently confused with its isomer, 2-fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0), which is a key intermediate for Enzalutamide.[1]
Target Molecule (CAS 1018983-85-1): Nitro is ortho (C2), Fluoro is para (C4).[1] This steric crowding at the amide bond (C1) by the ortho-nitro group influences the planarity of the amide bond, often forcing the N-methyl group out of plane relative to the benzene ring.[1]
Common Isomer (CAS 915087-24-0): Fluoro is ortho (C2), Nitro is para (C4).[1]
Electronic & Steric Properties
Ortho-Nitro Effect: The nitro group at position 2 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] However, its primary impact is steric; it hinders the rotation of the amide bond, potentially locking the conformation.[1]
Para-Fluorine: The fluorine at position 4 serves as a metabolic blocker, preventing oxidation at the para position while exerting a strong dipole without adding significant steric bulk.[1]
Synthesis & Reaction Pathways
The synthesis of 4-fluoro-N-methyl-2-nitrobenzamide typically proceeds via nucleophilic acyl substitution starting from 4-fluoro-2-nitrobenzoic acid .[1]
Synthetic Protocol
Activation: The carboxylic acid is converted to an acid chloride using thionyl chloride (
Note: The chemical shifts will differ significantly from the 2-fluoro-4-nitro isomer due to the different shielding environment of the amide.
Pharmaceutical Relevance: Mirabegron Impurity
This compound is documented as Impurity 9 in the manufacturing process of Mirabegron (Trade name: Myrbetriq).[1] Mirabegron is a beta-3 adrenergic receptor agonist used to treat overactive bladder.[1][2]
Origin of Impurity: It arises from the incomplete reaction or side-reaction of the starting material 4-fluoro-2-nitrobenzoic acid during the early stages of the Mirabegron synthesis pipeline.[1]
Control Strategy: Due to the mutagenic potential of nitro-aromatics, this impurity must be strictly controlled to ppm levels in the final API (Active Pharmaceutical Ingredient) according to ICH M7 guidelines.[1]
Precautionary Measures: Handle in a fume hood. Wear nitrile gloves and safety goggles.[1]
Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53440632 (Isomer Reference). Retrieved from [Link](Note: Used for comparative isomer properties).[1]
Chemspace. Compound Datasheet: 4-fluoro-N-methyl-2-nitrobenzamide (CAS 1018983-85-1). Retrieved from [Link].[1]
Google Patents. Synthesis of Amino Pyrimidine Anticancer Compounds (WO2010141406A2). Retrieved from .[1]
Solubility Profiling of 4-Fluoro-N-methyl-2-nitrobenzamide in DMSO and Methanol: A Technical Guide for Analytical and Synthetic Workflows
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: In-Depth Technical Guide Executive Summary & Chemical Context In the landscape of pharmaceutical synthesis, understan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Content Type: In-Depth Technical Guide
Executive Summary & Chemical Context
In the landscape of pharmaceutical synthesis, understanding the physicochemical properties of key intermediates and impurities is paramount for process optimization and analytical tracking. 4-Fluoro-N-methyl-2-nitrobenzamide (CAS: 1018983-85-1)[1], frequently identified as Mirabegron Impurity 9 or Mirabegron-003[2], is a critical compound encountered during the synthesis of the beta-3 adrenergic agonist Mirabegron.
For analytical scientists, the solubility of this impurity in common laboratory solvents like Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) dictates the parameters for NMR sample preparation, LC-MS injection solvents, and crystallization purging strategies. This whitepaper elucidates the thermodynamic causality behind the solvation of 4-fluoro-N-methyl-2-nitrobenzamide and provides field-proven, self-validating protocols for determining its precise solubility limits.
Mechanistic Causality of Solvation (E-E-A-T)
Solubility is not merely a static value; it is a dynamic equilibrium dictated by the disruption of the solid-state crystal lattice energy and the formation of new solute-solvent interactions. 4-Fluoro-N-methyl-2-nitrobenzamide possesses a highly polarized topology: an amide group capable of both hydrogen-bond (H-bond) donation and acceptance, a strongly electron-withdrawing nitro group, and a para-fluoro substituent.
DMSO: The Polar Aprotic Advantage
DMSO is a polar aprotic solvent with a high dielectric constant (
). It is an exceptional H-bond acceptor but lacks H-bond donating capabilities.
The Causality: The amide proton (N-H) in 4-fluoro-N-methyl-2-nitrobenzamide is highly acidic due to the inductive effects of the adjacent carbonyl and the ortho-nitro group. DMSO's oxygen atom acts as a powerful H-bond acceptor, strongly stabilizing this proton. Because DMSO does not self-associate via hydrogen bonds to the same extent as protic solvents, the energetic penalty for cavity formation is lower, allowing it to efficiently solvate the aromatic ring via dipole-dipole interactions. This results in high solubility profiles.
Methanol: Protic Solvation Dynamics
Methanol is a polar protic solvent (
) capable of both donating and accepting hydrogen bonds.
The Causality: While methanol can solvate the compound by forming H-bonds with the nitro oxygens, the fluorine atom, and the amide group, it must first break its own strong, intermolecular hydrogen-bonded network. Furthermore, the protic nature of methanol competes with the intramolecular electronic dynamics of the ortho-nitrobenzamide system. Consequently, while 4-fluoro-N-methyl-2-nitrobenzamide exhibits moderate to high solubility in methanol, it is thermodynamically less favored than in DMSO.
Mechanistic pathways of 4-fluoro-N-methyl-2-nitrobenzamide solvation in DMSO and Methanol.
Quantitative Solubility Data & Solvent Parameters
The following table synthesizes the physicochemical parameters of the solvents alongside the expected solubility behavior of 4-fluoro-N-methyl-2-nitrobenzamide based on structural analogs and empirical impurity profiling[2].
Parameter
Dimethyl Sulfoxide (DMSO)
Methanol (MeOH)
Solvent Classification
Polar Aprotic
Polar Protic
Dielectric Constant ( at 25°C)
46.7
32.7
Dipole Moment (D)
3.96
1.70
H-Bond Donor Capacity
None
High
H-Bond Acceptor Capacity
High
High
Expected API Solubility Range
> 50 mg/mL (Highly Soluble)
10 - 30 mg/mL (Moderately Soluble)
Primary Analytical Use Case
Stock solution preparation, NMR
LC-MS mobile phase modifier, extraction
Validated Experimental Protocols
To ensure data trustworthiness, protocols must be self-validating. Relying on visual inspection alone is insufficient for pharmaceutical-grade data. Below are the industry-standard methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility via the Shake-Flask Method (Gold Standard)
The shake-flask method is the universally accepted standard for determining true thermodynamic equilibrium solubility[3],[4].
Self-Validation Principle: The continuous presence of a solid pellet at the end of the equilibration period proves that the solution has reached total saturation and is not merely a highly concentrated, unsaturated solution.
Step-by-Step Methodology:
Excess Solid Addition: Accurately weigh ~10-15 mg of 4-fluoro-N-methyl-2-nitrobenzamide into a 1.5 mL glass HPLC vial.
Solvent Introduction: Add exactly 500 µL of the target solvent (DMSO or Methanol). Ensure the amount of solid added is visibly in excess (a suspension must form).
Equilibration: Seal the vial and place it in an orbital thermoshaker set to 25.0 ± 0.1 °C at 400 RPM for 24 to 48 hours[4]. Causality: 24+ hours are required to overcome the activation energy of crystal lattice dissolution and reach true thermodynamic equilibrium.
Phase Separation: Centrifuge the vials at 10,000 RPM for 10 minutes. Causality: Centrifugation prior to filtration prevents membrane clogging and avoids the artifact of micro-particulate dissolution during the subsequent dilution step.
Filtration & Dilution: Carefully extract 50 µL of the clear supernatant and filter it through a solvent-resistant 0.22 µm PTFE syringe filter. Dilute the aliquot 1:100 or 1:1000 in the mobile phase to fall within the linear dynamic range of the detector.
LC-UV/MS Quantification: Quantify the concentration against a pre-established multi-point calibration curve of the reference standard.
Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.
Kinetic Solubility via Solvent-Shift Nephelometry
Kinetic solubility is crucial for understanding how the impurity behaves when a highly concentrated DMSO stock is injected into a methanol-based or aqueous LC mobile phase, potentially causing column-clogging precipitation[3].
Step-by-Step Methodology:
Stock Preparation: Prepare a 20 mM stock solution of 4-fluoro-N-methyl-2-nitrobenzamide in 100% DMSO.
Serial Dilution: In a 96-well plate, perform a linear serial dilution of the DMSO stock into Methanol (or a Methanol/Water mobile phase mixture).
Incubation: Allow the plate to sit at room temperature for 2 hours.
Nephelometric Detection: Read the plate using a laser nephelometer (light scattering detector). The kinetic solubility limit is defined as the concentration at which a sharp increase in scattered light is detected, indicating the onset of micro-precipitation.
Analytical Implications in Mirabegron Synthesis
Understanding these solubility limits is not merely an academic exercise. If 4-fluoro-N-methyl-2-nitrobenzamide is present as an impurity in a Mirabegron batch, analytical scientists must ensure that the sample preparation solvent can fully dissolve both the API and the impurity.
If a sample is prepared in pure methanol, and the impurity concentration exceeds its methanol solubility limit, the impurity will remain partially solid. Subsequent HPLC injection will result in an artificially low impurity peak, leading to a false-pass on Quality Control (QC) specifications. Utilizing DMSO as the primary diluent ensures complete solvation of the nitrobenzamide lattice, guaranteeing accurate, reproducible quantification.
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Isomeric Specificity: This guide focuses on 2-fluoro-N-methyl-4-nitrobenzamide (CAS No. 915087-24-0) . While the user query specified "4-fluoro-N-methyl-2-nitrobenzamide," the former isomer is predominantly documented in scientific literature and commercial availability, particularly as a crucial pharmaceutical intermediate. The structural distinction is critical, and all data herein pertains to the 2-fluoro, 4-nitro substituted isomer.
Introduction and Core Identifiers
2-Fluoro-N-methyl-4-nitrobenzamide is a fluorinated aromatic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary role is that of a key intermediate in the synthesis of Enzalutamide, a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1][2] The strategic placement of the fluoro and nitro groups on the benzamide scaffold allows for subsequent chemical modifications, leading to the complex structure of the final active pharmaceutical ingredient (API).[1] Understanding the properties and synthesis of this intermediate is therefore critical for researchers and professionals involved in the development of anti-cancer therapeutics.
Compound Identification
A comprehensive list of identifiers for 2-fluoro-N-methyl-4-nitrobenzamide is provided below, ensuring accurate tracking and sourcing of this compound.
The physical properties and safety information are essential for the proper handling, storage, and use of 2-fluoro-N-methyl-4-nitrobenzamide in a laboratory or manufacturing setting.
2-Fluoro-N-methyl-4-nitrobenzamide is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7]
Synthesis and Manufacturing
The synthesis of 2-fluoro-N-methyl-4-nitrobenzamide is a multi-step process that begins with the oxidation of 2-fluoro-4-nitrotoluene.[2][8] This is followed by chlorination to form an acyl chloride, which then undergoes amination with methylamine.[2][9]
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 2-fluoro-N-methyl-4-nitrobenzamide.
An In-depth Technical Guide to the Thermodynamic Stability of 4-fluoro-N-methyl-2-nitrobenzamide
Audience: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Thermodynamic Stability in Drug Development The thermodynamic stability of an active pharmaceutical ingredient (AP...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Thermodynamic Stability in Drug Development
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development. It dictates the compound's shelf-life, storage conditions, and formulation strategies. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and ultimately, compromise patient safety. This guide provides a comprehensive analysis of the predicted thermodynamic stability of 4-fluoro-N-methyl-2-nitrobenzamide, a molecule with structural motifs that warrant a thorough investigation of its thermal and chemical resilience. As no direct experimental data for this specific molecule is publicly available, this document will serve as a technical roadmap for its stability assessment, grounded in established principles of physical organic chemistry and supported by data from analogous structures.
Molecular Structure Analysis and Predicted Stability Profile
The structure of 4-fluoro-N-methyl-2-nitrobenzamide incorporates several functional groups that influence its overall stability: a benzamide core, a nitro group in the ortho position to the amide, a fluorine atom in the para position, and an N-methyl group.
The Benzamide Core: The amide bond in benzamides can undergo hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.[1] However, amides are generally less reactive to nucleophilic acyl substitution compared to esters or acid chlorides.[1]
The Ortho-Nitro Group: The presence of a nitro group on an aromatic ring is a significant indicator of potential thermal instability.[2] Nitroaromatic compounds can undergo exothermic decomposition, and the position of the nitro group is critical. Ortho-substituted nitroaromatics, in particular, can have unique decomposition pathways due to intramolecular interactions.[3] Studies on nitrobenzyl halides have shown that ortho isomers are less stable than their meta and para counterparts.[2] The primary decomposition pathways for nitroaromatics often involve the breaking of the C-NO2 bond.[3]
The Para-Fluoro Group: Fluorine substitution can influence the electronic properties and crystal packing of a molecule. Research on fluorinated benzamides suggests that fluorine substitution can suppress disorder in the crystal lattice, which may correlate with enhanced stability.[4][5][6] Fluorine's high electronegativity can also impact the reactivity of the aromatic ring.
The N-Methyl Group: N-alkylation of amides can influence their susceptibility to hydrolysis and their metabolic stability.[7]
Based on these structural features, it is hypothesized that the primary degradation pathway for 4-fluoro-N-methyl-2-nitrobenzamide under thermal stress will involve the nitro group, potentially through C-NO2 bond cleavage or intramolecular rearrangement. Hydrolysis of the amide bond is a likely degradation pathway under acidic or basic conditions.
Experimental Protocols for Thermodynamic Stability Assessment
A multi-faceted approach is necessary to comprehensively evaluate the thermodynamic stability of 4-fluoro-N-methyl-2-nitrobenzamide. The following experimental protocols are recommended.
Thermal Analysis
Thermal analysis techniques are essential for determining the melting point, decomposition temperature, and polymorphic transitions of a compound.
3.1.1 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion, as well as to detect any exothermic or endothermic events associated with decomposition or phase transitions.
Experimental Protocol for DSC:
Accurately weigh 2-5 mg of 4-fluoro-N-methyl-2-nitrobenzamide into an aluminum DSC pan.
Seal the pan hermetically. An open pan or a pan with a pinhole lid can be used to facilitate the removal of volatile decomposition products.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C).
Record the heat flow as a function of temperature.
3.1.2 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Experimental Protocol for TGA:
Accurately weigh 5-10 mg of 4-fluoro-N-methyl-2-nitrobenzamide into a TGA pan.
Place the pan in the TGA furnace.
Heat the sample at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).
Record the mass of the sample as a function of temperature.
Caption: Workflow for Thermal Analysis.
Forced Degradation Studies
Forced degradation studies, or stress testing, are used to identify the likely degradation products of an API and to establish its intrinsic stability. These studies also help in developing stability-indicating analytical methods.
Experimental Protocol for Forced Degradation:
A solution of 4-fluoro-N-methyl-2-nitrobenzamide (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) should be subjected to the following conditions:
Acid Hydrolysis: Treat with 0.1 N HCl at 60 °C for up to 24 hours.
Base Hydrolysis: Treat with 0.1 N NaOH at 60 °C for up to 24 hours.
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for up to 24 hours.
Photolytic Degradation: Expose the solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Thermal Degradation (in solution): Heat the solution at 60 °C for up to 24 hours.
Samples should be taken at appropriate time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Caption: Predicted Forced Degradation Pathways.
Data Interpretation and Implications for Drug Development
The data generated from these studies will provide a comprehensive understanding of the thermodynamic stability of 4-fluoro-N-methyl-2-nitrobenzamide.
Data Summary Table (Hypothetical Data)
Parameter
Predicted Value/Observation
Significance
Melting Point (DSC)
~170-190 °C
Defines the upper limit for solid-state processing.
Decomposition Onset (TGA)
> 200 °C
Indicates the temperature at which significant degradation begins.
Decomposition Exotherm (DSC)
Present
Suggests the potential for a thermal runaway reaction.
Acid/Base Hydrolysis
Degradation observed
Indicates the need for protection from acidic/basic conditions in formulations.
Oxidative Stability
Stable
Suggests low susceptibility to oxidation.
Photostability
Potential for degradation
May require light-protective packaging.
Implications:
Formulation Development: If the compound is susceptible to hydrolysis, aqueous formulations may require buffering to an optimal pH. If it is photolabile, light-protective excipients or packaging will be necessary.
Storage and Handling: The thermal analysis data will inform the recommended storage temperature. An exothermic decomposition suggests that large-scale handling should be approached with caution to avoid thermal runaway.
Regulatory Submissions: A thorough stability data package is a critical component of any regulatory submission for a new drug substance.
Conclusion
While specific experimental data for 4-fluoro-N-methyl-2-nitrobenzamide is not yet publicly available, a comprehensive stability assessment can be designed based on its molecular structure and the established behavior of related compounds. The presence of an ortho-nitro group is a key feature that suggests a potential for thermal instability, warranting careful investigation using techniques such as DSC and TGA. Forced degradation studies will further elucidate the degradation pathways and inform the development of stable formulations. The protocols and interpretive framework provided in this guide offer a robust starting point for researchers and drug development professionals to thoroughly characterize the thermodynamic stability of this and other novel pharmaceutical compounds.
References
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. American Chemical Society.
N-Methylbenzamide | 613-93-4. Benchchem.
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
N-Methylbenzamide | C8H9NO | CID 11954. PubChem.
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
An In-depth Technical Guide to the Solubility and Stability of N-Benzyl-2-bromo-3-methylbenzamide. Benchchem.
Synthesis and Applications of N-Methylbenzamide. ChemicalBook.
Synthesis and stability of strongly acidic benzamide derivatives.
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
Thermal stability of nitrobenzyl halogenides.
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling.
literature review of 4-fluoro-N-methyl-2-nitrobenzamide derivatives
This in-depth technical guide provides a comprehensive literature review and practical analysis of 4-fluoro-N-methyl-2-nitrobenzamide derivatives. Synthesis, Reactivity, and Pharmacological Applications[1][2] Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive literature review and practical analysis of 4-fluoro-N-methyl-2-nitrobenzamide derivatives.
Synthesis, Reactivity, and Pharmacological Applications[1][2]
Executive Summary & Structural Identification
4-Fluoro-N-methyl-2-nitrobenzamide (CAS: 1018983-85-1) is a specialized fluorinated building block used primarily in the synthesis of heterocyclic kinase inhibitors and as a reference standard for pharmaceutical impurity profiling.
Critical Distinction:
Researchers must distinguish this scaffold from its regioisomer, 2-fluoro-N-methyl-4-nitrobenzamide (CAS: 915087-24-0), which is the key intermediate for the blockbuster prostate cancer drug Enzalutamide (Xtandi).
Feature
Target Molecule
Enzalutamide Intermediate
Name
4-Fluoro -N-methyl-2-nitro benzamide
2-Fluoro -N-methyl-4-nitro benzamide
Structure
Fluoro at C4, Nitro at C2 (ortho to amide)
Fluoro at C2, Nitro at C4 (para to amide)
CAS
1018983-85-1
915087-24-0
Primary Use
Kinase inhibitors (FAK), MDR modulators
Enzalutamide, Apalutamide synthesis
Reactivity
at C4 (Fluoro displacement)
Reduction of C4-Nitro to Aniline
Synthetic Methodologies
The synthesis of the 4-fluoro-N-methyl-2-nitrobenzamide core typically follows an oxidative pathway from nitrotoluene precursors, ensuring high regioselectivity compared to direct nitration of fluorobenzoic acid.
2.1 Core Synthesis Route
The most robust industrial route involves the oxidation of 4-fluoro-2-nitrotoluene followed by amidation.
Oxidation: 4-Fluoro-2-nitrotoluene is oxidized to 4-fluoro-2-nitrobenzoic acid using potassium permanganate (
) or sodium dichromate (). This step avoids the formation of inseparable isomers common in direct nitration.
Activation: The acid is converted to the acid chloride using thionyl chloride (
) or oxalyl chloride.
Amidation: Reaction with aqueous or gaseous methylamine yields the target benzamide.
2.2 Alternative Route (Direct Nitration)
Nitration of 4-fluorobenzoic acid often yields a mixture of the 2-nitro (target) and 3-nitro isomers, requiring difficult chromatographic separation. The 4-fluoro-2-nitrotoluene route is therefore preferred for scale-up.
Reactivity Profile & Derivative Synthesis
The unique substitution pattern (Fluoro at C4, Nitro at C2) creates a "push-pull" system ideal for divergent synthesis.
3.1 Nucleophilic Aromatic Substitution ()
The fluorine atom at C4 is activated for displacement by the electron-withdrawing nitro group at C2 (meta) and the amide at C1 (para). While the nitro group is meta to the fluorine, the combined electron-withdrawing nature of the scaffold renders the C4-fluorine susceptible to nucleophilic attack by amines.
Application: This reaction is used to attach the benzamide core to aminopyrimidines or anilines, generating FAK (Focal Adhesion Kinase) inhibitors.
Conditions: Typically requires a base (
or DIPEA) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120 °C).
3.2 Nitro Group Reduction
The C2-nitro group can be reduced to an amine using
or Iron/Ammonium Chloride.
Result:2-amino-4-fluoro-N-methylbenzamide .
Utility: This anthranilamide derivative is a precursor for cyclization into quinazolinones or benzodiazepines .
Pharmacological Applications[1][2][5]
4.1 Kinase Inhibitors (FAK & ALK)
Derivatives of 4-fluoro-N-methyl-2-nitrobenzamide are cited in patent literature (e.g., WO2010141406A2) as intermediates for 2,4-diaminopyrimidine anticancer agents.
Mechanism: The benzamide moiety binds to the hinge region or the solvent-exposed front of the kinase ATP-binding pocket.
Example: Displacement of the C4-fluorine with a heterocyclic amine creates a bi-aryl system capable of inhibiting FAK signaling in metastatic tumors.
4.2 Multidrug Resistance (MDR) Modulators
Research indicates that 4-substituted-2-nitrobenzamides can act as modulators of P-glycoprotein (P-gp) and BCRP transporters.
SAR Insight: The 2-nitro group is critical for maintaining the specific conformation required to block the efflux pump, while the 4-position substitution tunes lipophilicity and potency.
4.3 Impurity Profiling (Mirabegron)
This molecule is identified as Mirabegron Impurity 003 . In the synthesis of Mirabegron (a
-adrenergic agonist), regioisomeric side reactions can generate the 2-nitro isomer. Monitoring this impurity is critical for QC in commercial drug manufacturing.
Experimental Protocols
Protocol A: Synthesis of 4-Fluoro-N-methyl-2-nitrobenzamide[1][2]
Step 1 (Acid Chloride Formation):
Charge 4-fluoro-2-nitrobenzoic acid (1.0 eq) into a reactor with Toluene (10 vol).
Add Thionyl Chloride (1.5 eq) and a catalytic amount of DMF.
Heat to reflux (75–80 °C) for 3 hours. Monitor by TLC/HPLC for consumption of acid.
Distill off excess thionyl chloride and toluene to obtain the crude acid chloride oil.
Step 2 (Amidation):
Dissolve the acid chloride in DCM (10 vol) and cool to 0–5 °C.
Slowly add Methylamine (2.0 M in THF, 2.5 eq) maintaining temperature <10 °C.
Stir at room temperature for 2 hours.
Workup: Quench with water. Separate organic layer.[3][4] Wash with 1N HCl (to remove excess amine) and Brine.
Dry over
and concentrate. Recrystallize from Ethanol/Heptane if necessary.
pKa values and acidity of 4-fluoro-N-methyl-2-nitrobenzamide
An In-Depth Technical Guide to the Acidity and pKa Profiling of 4-Fluoro-N-methyl-2-nitrobenzamide Executive Summary In the realm of advanced pharmaceutical synthesis, understanding the thermodynamic acidity (pKa) of key...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Acidity and pKa Profiling of 4-Fluoro-N-methyl-2-nitrobenzamide
Executive Summary
In the realm of advanced pharmaceutical synthesis, understanding the thermodynamic acidity (pKa) of key intermediates is not merely an academic exercise—it is a prerequisite for designing robust, scalable manufacturing routes. 4-Fluoro-N-methyl-2-nitrobenzamide is a highly functionalized aromatic amide frequently utilized as a critical building block and identified as a key impurity in the synthesis of complex active pharmaceutical ingredients (APIs), such as the beta-3 adrenergic agonist Mirabegron[1].
As a Senior Application Scientist, I approach the physicochemical profiling of this compound by dissecting the interplay between its steric constraints and electronic environment. This whitepaper provides a comprehensive analysis of the pKa of 4-fluoro-N-methyl-2-nitrobenzamide, detailing the causality behind its acidity, comparative quantitative data, and self-validating experimental protocols for precise pKa determination.
Structural Determinants of Acidity: Electronic and Steric Causality
The acidity of 4-fluoro-N-methyl-2-nitrobenzamide originates exclusively from the amide N-H proton. Unsubstituted amides are exceptionally weak acids; for instance, the pKa of N-methylbenzamide is approximately 15.0[2]. However, the introduction of specific functional groups drastically alters the electron density around the nitrogen atom, stabilizing the conjugate base and consequently lowering the pKa[3].
The Interplay of Inductive (-I) and Resonance (-M) Effects
The 2-Nitro Group: The nitro group at the ortho position is one of the most powerful electron-withdrawing substituents available in organic synthesis. It exerts a strong inductive pull (-I) through the sigma-bond framework. While nitro groups typically offer massive resonance stabilization (-M) by delocalizing the negative charge of the conjugate base, the ortho positioning in this specific molecule introduces severe steric clash with the N-methylamide moiety[4]. This steric hindrance forces the carbonyl group partially out of the plane of the aromatic ring, diminishing the orbital overlap required for optimal resonance. Consequently, the acidity is driven primarily by the potent inductive effect rather than resonance[3].
The 4-Fluoro Group: Positioned para to the amide, the fluorine atom exerts a distinct inductive electron-withdrawing effect (-I). Although halogens possess a competing resonance-donating effect (+M), the high electronegativity of fluorine ensures that the net effect remains electron-withdrawing, further stabilizing the amide anion[5].
Logical flow of deprotonation and conjugate base stabilization mechanisms.
Quantitative pKa Projections
Because the exact experimental pKa of 4-fluoro-N-methyl-2-nitrobenzamide is highly specific to its solvent environment, we must benchmark it against its structural analogs. The additive nature of Hammett constants (
) allows us to project the thermodynamic acidity accurately. The combined electron-withdrawing effects of the ortho-nitro and para-fluoro groups shift the pKa down by nearly 3 full logarithmic units compared to the parent compound.
Table 1: Comparative pKa Values of Substituted Benzamides (Aqueous, 25°C)
Self-Validating Experimental Protocols for pKa Determination
To empirically determine the pKa of 4-fluoro-N-methyl-2-nitrobenzamide, standard aqueous titration is insufficient due to the compound's poor aqueous solubility and high pKa. As an application scientist, I mandate the use of co-solvent systems (e.g., Methanol-Water) coupled with self-validating analytical techniques.
Causality: Deprotonation of the amide N-H extends the conjugated
-system, resulting in a distinct bathochromic (red) shift in the UV-Vis absorption spectrum. Tracking this shift allows for highly sensitive pKa calculation.
Step-by-Step Methodology:
Sample Preparation: Dissolve 4-fluoro-N-methyl-2-nitrobenzamide in a 50:50 (v/v) Methanol/Water mixture to achieve a final concentration of
M.
Buffer Series: Prepare a series of 15 buffered solutions ranging from pH 9.0 to 14.0, maintaining a constant ionic strength (
M KCl).
Spectral Acquisition: Record the absorption spectra (200–400 nm) of the analyte in each buffer at exactly 25.0 ± 0.1 °C.
System Validation (Isosbestic Point): Overlay all 15 spectra. Validation Check: You must observe a sharp, singular isosbestic point (a specific wavelength where total absorbance remains constant). The presence of a tight isosbestic point mathematically validates that only a two-state equilibrium (Neutral
Anion) is occurring, ruling out degradation (e.g., amide hydrolysis) under highly basic conditions.
Data Processing: Plot the absorbance at the anion's
against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the apparent pKa (). Extrapolate to 0% co-solvent using a Yasuda-Shedlovsky plot to find the true aqueous pKa.
Step-by-step experimental workflow for UV-Vis spectrophotometric pKa determination.
Causality: To ensure the UV-Vis data is not skewed by solvatochromic effects, potentiometry directly measures the concentration of free protons in solution.
Step-by-Step Methodology:
Electrode Calibration: Calibrate a high-alkalinity glass electrode using standard buffers at 25°C.
Titration Setup: Dissolve 2.0 mmol of the compound in 50 mL of 0.15 M aqueous DMSO (to ensure solubility). Purge the vessel continuously with ultra-pure Nitrogen gas. Validation Check: Nitrogen purging prevents atmospheric
from forming carbonic acid in the highly basic solution, which would falsely lower the calculated pKa.
Execution: Titrate with standardized 0.1 M KOH using an automated titrator.
Data Validation (Gran Plot): Convert the raw titration curve into a Gran plot. A perfectly linear Gran plot validates that the electrode response remains Nernstian at high pH levels, confirming the integrity of the calculated equivalence point.
Synthetic Implications in Drug Development
Understanding that the pKa of 4-fluoro-N-methyl-2-nitrobenzamide is ~12.5 is critical for process chemists.
Nucleophilic Aromatic Substitution (
): The 4-fluoro group is highly susceptible to displacement by amines or alkoxides. If the reaction is run in the presence of a strong base (e.g., NaH or KOtBu), the amide N-H (pKa ~12.5) will be deprotonated before the nucleophile attacks the ring. The resulting amide anion is strongly electron-donating, which severely deactivates the aromatic ring toward , stalling the reaction.
Process Control: To achieve successful substitution at the 4-position without deprotonating the amide, chemists must utilize weaker, non-nucleophilic bases (like
, conjugate acid pKa ~10.3) that are strong enough to mop up generated HF, but too weak to deprotonate the amide N-H.
Source: National Center for Biotechnology Information (nih.gov)
URL: [Link][4] Title: 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem
Source: National Center for Biotechnology Information (nih.gov)
URL:[Link][5] Title: The pKa Table Is Your Friend
Source: Master Organic Chemistry
URL:[Link][3] Title: 7.9: How Delocalized Electrons Affect pKa Values
Source: Chemistry LibreTexts
URL:[Link][1] Title: Mirabegron Impurities
Source: Shanghai Forever Synthesis Co.,Ltd.
URL: [Link]
safety data sheet (SDS) for 4-fluoro-N-methyl-2-nitrobenzamide
An In-Depth Technical Safety Guide for 4-fluoro-N-methyl-2-nitrobenzamide and Structurally Related Nitroaromatics Disclaimer: As of the composition of this guide, a specific, verified Safety Data Sheet (SDS) for 4-fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Safety Guide for 4-fluoro-N-methyl-2-nitrobenzamide and Structurally Related Nitroaromatics
Disclaimer: As of the composition of this guide, a specific, verified Safety Data Sheet (SDS) for 4-fluoro-N-methyl-2-nitrobenzamide (CAS No. Not Available) is not publicly accessible. The following technical guide has been synthesized by a Senior Application Scientist based on the known hazards of the structural isomer 2-fluoro-N-methyl-4-nitrobenzamide (CAS No. 915087-24-0), the broader class of halogenated aromatic nitro compounds, and established chemical safety principles. This document is intended to supplement, not replace, an official SDS and your institution's specific safety protocols.
Introduction: Beyond the Standard SDS
4-fluoro-N-methyl-2-nitrobenzamide is a substituted aromatic compound whose structure suggests its utility as a precursor or intermediate in complex organic synthesis, particularly within pharmaceutical and materials science research. Its architecture combines three key functional groups—a nitro group, a halogen (fluorine), and an amide—each contributing to a unique and complex safety profile.
This guide moves beyond the checklist format of a standard SDS to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind the hazards associated with this molecule and its chemical class. By understanding the "why," laboratory personnel can make more informed decisions, fostering a culture of proactive safety that is both robust and adaptable. We will explore its hazard profile, handling protocols, and emergency procedures through the lens of chemical reactivity and structural properties.
Section 1: A Multi-faceted Hazard Profile
The primary hazards of 4-fluoro-N-methyl-2-nitrobenzamide can be inferred from its structural isomer and the well-documented behavior of aromatic nitro compounds. The hazard profile is twofold: direct toxicological effects and latent energetic potential.
Toxicological Hazards
The GHS classification for the closely related isomer, 2-fluoro-N-methyl-4-nitrobenzamide, serves as our primary data point for acute toxicity.[1][2] These hazards are driven by the molecule's ability to interact with biological systems.
Hazard Class
GHS Hazard Statement
Causality and Field Insights
Acute Oral Toxicity
H302: Harmful if swallowed
Aromatic nitro compounds can interfere with metabolic processes. Ingestion can lead to systemic effects.
Skin Irritation
H315: Causes skin irritation
The molecule's structure can disrupt the lipid barrier of the skin, leading to local inflammation.
Eye Irritation
H319: Causes serious eye irritation
Direct contact with the eyes can cause significant irritation and potential damage to the cornea.
Respiratory Irritation
H335: May cause respiratory irritation
Inhalation of the dust or aerosol can irritate the mucous membranes of the respiratory tract.
Energetic and Reactivity Hazards
Beyond the immediate toxicological threats, the nitroaromatic functionality introduces significant energetic risks. This is the most critical aspect for safe handling, as these hazards may not be immediately apparent.
Thermal Instability: Organic nitro compounds are known to be thermally sensitive.[3] They can undergo exothermic decomposition at elevated temperatures, which can be violent or explosive. The presence of impurities or contaminants can significantly lower the decomposition temperature.
Shock and Friction Sensitivity: While this compound is not a primary explosive, multi-nitrated aromatics can become shock-sensitive, particularly if allowed to dry out or if contaminated with certain materials.[4] This behavior is famously observed in picric acid.
Incompatibility Risks: Aromatic nitro compounds are highly incompatible with strong reducing agents, strong bases, amines, and strong oxidizing agents.[5][6] Contact can initiate a runaway reaction, leading to a rapid increase in temperature and pressure.
Section 2: Physicochemical Data and Reactivity
Understanding the physical properties is foundational to designing appropriate engineering controls and handling procedures. The data below is for the structural isomer and is expected to be nearly identical for 4-fluoro-N-methyl-2-nitrobenzamide.
The true safety concern lies in its chemical reactivity. The electron-withdrawing nature of both the nitro group and the fluorine atom makes the aromatic ring "electron-poor." This makes it susceptible to nucleophilic attack and contributes to the thermal instability of the C-NO₂ bond.
Section 3: Protocols for Safe Handling and Personal Protection
A self-validating system of protocols is essential. Each step is designed to mitigate a specific, identified risk.
Engineering Controls
Primary Containment: All handling of solid 4-fluoro-N-methyl-2-nitrobenzamide must be performed within a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.
Ventilation: The fume hood provides necessary ventilation to mitigate respiratory exposure.[9] Ensure the sash is at the appropriate height to maintain proper airflow.
Proximity to Safety Equipment: Work must be conducted within close proximity to a safety shower and an eyewash station.
Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision process.
Caption: PPE selection workflow for handling the target compound.
Step-by-Step Handling Protocol
Preparation: Don all required PPE as determined by the workflow above. Ensure the work area inside the fume hood is clean and free of incompatible materials.
Aliquotting: Use spark-resistant spatulas (e.g., plastic or bronze) to handle the solid. Avoid metal spatulas that can cause friction or sparks.
Weighing: If weighing, do so in the fume hood. Use an anti-static weigh boat or grounding strap to prevent static discharge, which can be an ignition source.
Dissolution: When dissolving the solid, add the solid to the solvent slowly. Be aware of any potential exotherms, especially if the solvent is reactive.
Post-Handling: After use, securely seal the container. Decontaminate the spatula and work surface with soap and water.[5] Remove gloves using the proper technique and wash hands thoroughly.
Section 4: Storage and Chemical Incompatibility
Improper storage is a leading cause of laboratory incidents involving reactive chemicals.
Storage Protocol
Location: Store in a cool, dry, well-ventilated area.[5] The storage location should be a designated cabinet for flammable or reactive solids.
Container: Keep the compound in its original, tightly sealed container.[1] Protect from light.
Segregation: This is the most critical step. Store this compound away from acids, bases, oxidizing agents, and reducing agents. Physical segregation in secondary containment is required.
Caption: Visual representation of correct vs. incorrect chemical storage.
Section 5: Emergency Procedures for Spills and Exposures
Rapid and correct response during an emergency is critical to minimizing harm.
Spill Response Protocol
Immediate Action: Alert personnel in the immediate area and evacuate if necessary.
Control Ignition Sources: Eliminate all flames, sparks, and hot surfaces.
Assess the Spill:
Minor Spill (<5g in a fume hood): If you are trained and have the correct PPE, proceed with cleanup.
Major Spill (>5g or outside a hood): Evacuate the lab. Close the door. Call your institution's emergency response (e.g., EHS).
Cleanup (Minor Spill):
Wear appropriate PPE (double nitrile gloves, lab coat, splash goggles).
Cover the spill with a non-combustible absorbent material like sand or vermiculite.[5] Do NOT use paper towels or other combustible materials.
Carefully sweep the mixture into a designated hazardous waste container.
Decontaminate the area with a soap and water solution.
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Section 6: Waste Management and Disposal
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
The Principle of Segregation
As a halogenated nitroaromatic compound, this substance must be disposed of as hazardous waste. The key principle is segregation.
Waste Stream: This compound and any materials contaminated with it must be collected in a container labeled "Halogenated Organic Waste."[10]
Incompatibility: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any incompatible chemicals.[10] Mixing complicates the final disposal process, which is typically high-temperature incineration.[10]
Caption: Workflow for proper hazardous waste disposal.
Disposal Protocol
Container Selection: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, tight-fitting cap.[10]
Labeling: Label the container with a hazardous waste tag before adding any waste. Clearly write "Halogenated Organic Waste" and list "4-fluoro-N-methyl-2-nitrobenzamide" and any other components.
Collection: Collect all contaminated materials (gloves, absorbent pads, excess reagent) in this container.
Storage: Keep the waste container closed at all times except when adding waste.[11] Store it in a designated satellite accumulation area.
Disposal: When the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste contractor.[10]
References
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate.
Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville.
Crystal Structure Analysis of N-Methyl-2-Nitrobenzamide Derivatives: Supramolecular Assembly and Mechanistic Insights
Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: Technical Whitepaper Executive Summary The benzamide core is a privileged scaffold in medicinal chemistry, serving as the...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, crystallographers, and drug development professionals.
Content Type: Technical Whitepaper
Executive Summary
The benzamide core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for a diverse array of therapeutics. Specifically, N-methyl-2-nitrobenzamide derivatives and their closely related N-aryl analogs have demonstrated profound efficacy as Focal Adhesion Kinase (FAK) inhibitors for PET radiotracers[1], ERK5 kinase inhibitors[2], and potent antileishmanial agents[3].
As a Senior Application Scientist, I emphasize that understanding the solid-state properties of these compounds is not merely an academic exercise; it is a critical prerequisite for rational drug design. The spatial orientation of the nitro group relative to the central amide plane dictates both the physicochemical properties (e.g., aqueous solubility) and the pharmacodynamic profile (target binding affinity) of the molecule. This whitepaper provides an in-depth analysis of the crystallographic profiling, supramolecular architecture, and the rigorous experimental workflows required to elucidate the crystal structures of 2-nitrobenzamide derivatives.
The molecular geometry of 2-nitrobenzamide derivatives is heavily influenced by the steric and electronic interplay between the ortho-nitro group and the central amide fragment. Single-crystal X-ray diffraction (XRD) studies reveal that these molecules often crystallize in non-centrosymmetric or highly ordered space groups, such as the orthorhombic
In a typical 2-nitrobenzamide derivative, the central amide moiety (C–N–C(=O)–C) remains essentially planar, with a root-mean-square (r.m.s.) deviation for all non-hydrogen atoms typically around 0.044 Å[5]. However, the presence of the bulky 2-nitro group forces the adjacent aromatic ring out of coplanarity to minimize steric clash. For instance, in related 2-nitro-N-phenylbenzamides, the dihedral angle between the two aromatic rings can be as steep as 82.32°[4].
Intramolecular Interactions
The orientation of the nitro group is not random; it is often locked into place by intramolecular interactions. The oxygen atoms of the nitro group frequently participate in intramolecular C–H···O hydrogen bonding with the adjacent aromatic protons. This interaction results in the formation of a non-planar 6-membered pseudo-ring, which restricts the rotational freedom of the molecule and pre-organizes the conformation for specific receptor pocket binding[4].
The macroscopic properties of the active pharmaceutical ingredient (API), such as melting point, dissolution rate, and physical stability, are governed by the 3D supramolecular network.
Primary and Secondary Hydrogen Motifs
In the crystal lattice, N-methyl-2-nitrobenzamide derivatives are primarily stabilized by intermolecular N–H···O hydrogen bonds. The amide nitrogen acts as the hydrogen bond donor, while the carbonyl oxygen or the nitro oxygen acts as the acceptor. These strong interactions typically link the molecules into one-dimensional
chains propagating along a specific crystallographic axis (e.g., the [100] direction)[5].
Secondary, weaker C–H···O contacts further cross-link these chains. The combination of these interactions generates complex edge-fused
rings that run parallel to the crystallographic planes, ultimately yielding a highly stable, three-dimensional network[5].
Caption: Supramolecular assembly pathway of 2-nitrobenzamide derivatives via hydrogen bonding.
Experimental Workflow: From Synthesis to X-Ray Diffraction
To achieve publication-quality crystallographic data, the experimental pipeline must be meticulously controlled. The following protocol outlines a self-validating system for the synthesis, crystallization, and structural resolution of N-methyl-2-nitrobenzamide.
Step 1: Synthesis via Acylation
Preparation: Dissolve 2-nitrobenzoyl chloride (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere. Causality: The low temperature prevents violent exothermic degradation and minimizes side reactions.
Amidation: Slowly add methylamine (2.0 M in THF, 5.0 eq.) followed by triethylamine (2.5 eq.) as an acid scavenger[3].
Workup: Stir the reaction mixture at room temperature for 4.5 hours. Acidify with dilute aqueous HCl, extract with ethyl acetate, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate in vacuo[6].
Step 2: Single-Crystal Growth
Solvent Selection: Dissolve the highly pure (>99% by HPLC) powder in a binary solvent system, such as Chloroform/Methanol (1:1 v/v)[3]. Causality: Chloroform provides high solubility, while methanol acts as an antisolvent that facilitates controlled nucleation.
Evaporation: Pierce the cap of the vial with a narrow needle and leave it undisturbed in a vibration-free environment at 20 °C. Slow evaporation over 5–7 days yields diffraction-quality single crystals.
Step 3: X-Ray Data Collection & Refinement
Mounting: Select a crystal of appropriate dimensions (e.g., 0.30 × 0.24 × 0.14 mm) and mount it on a glass fiber using perfluoropolyether oil.
Data Collection: Transfer the crystal to a diffractometer equipped with a CCD detector (e.g., Bruker-AXS SMART APEX) using Mo K
radiation ( Å). Maintain the temperature at 120 K using a nitrogen stream[4]. Causality: Cryogenic temperatures are mandatory to reduce thermal atomic vibrations, thereby sharpening the diffraction spots and allowing for the accurate localization of hydrogen atoms.
Reduction & Solution: Perform data reduction using Bruker SAINT and apply multi-scan absorption corrections using SADABS[3]. Solve the structure using direct methods (SHELX-97) and refine by full-matrix least-squares against
Caption: Step-by-step experimental workflow from chemical synthesis to structural refinement.
Quantitative Data Presentation
The following tables summarize the representative crystallographic parameters and hydrogen-bond geometries typical for highly substituted 2-nitrobenzamide derivatives (data adapted from the structural resolution of 2-nitro-N-(4-nitrophenyl)benzamide)[4],[7].
Table 1: Representative Crystallographic Data and Refinement Parameters
Parameter
Value
Crystal System
Orthorhombic
Space Group
Unit Cell Dimensions
Å Å Å
Volume ()
Å
Temperature
120(2) K
Calculated Density ()
1.591 Mg/m
Absorption Coefficient ()
0.126 mm
Table 2: Selected Hydrogen-Bond Geometry (Å, °)
Donor--H···Acceptor (D-H···A)
D-H (Å)
H···A (Å)
D···A (Å)
Angle D-H···A (°)
C(2)–H(2A)···O(1) (Intramolecular)
0.93
2.40
2.801(7)
106
N(1)–H(1A)···O(3) (Intermolecular)
0.93
2.59
3.519(11)
173
Note: The near-linear angle (173°) of the N–H···O interaction confirms its role as the primary structure-directing force in the crystal lattice.
Conclusion
The crystal structure analysis of N-methyl-2-nitrobenzamide derivatives provides indispensable mechanistic insights into their solid-state behavior. By mapping the precise dihedral angles, identifying the non-planar 6-membered rings formed by intramolecular hydrogen bonding, and tracing the 3D supramolecular networks, researchers can rationalize the physicochemical properties of these drug candidates. Strict adherence to cryogenic data collection and high-purity crystallization protocols ensures that the resulting crystallographic models are both highly accurate and deeply informative for downstream in silico docking and rational drug optimization.
References
Crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide - PMC
National Institutes of Health (NIH)
URL:[Link]
The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide
TÜBİTAK Academic Journals
URL:[Link]
The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide - ResearchGate
ResearchGate
URL:[Link]
Durham E-Theses - Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides
Durham University
URL:[Link]
Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers
MDPI
URL:[Link]
ERK5 kinase activity is dispensable for cellular immune response and proliferation - PMC
National Institutes of Health (NIH)
URL:[Link]
ERK5 kinase activity is not required for cellular immune response - bioRxiv
bioRxiv
URL:[Link]
Application Notes and Protocols for the Synthesis of 4-fluoro-N-methyl-2-nitrobenzamide
For: Researchers, scientists, and drug development professionals. Introduction 4-fluoro-N-methyl-2-nitrobenzamide and its structural analogs are of significant interest in medicinal chemistry and drug development due to...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction
4-fluoro-N-methyl-2-nitrobenzamide and its structural analogs are of significant interest in medicinal chemistry and drug development due to their potential as intermediates in the synthesis of various pharmacologically active compounds. The presence of the fluoro and nitro groups on the benzamide scaffold offers unique electronic properties and potential binding interactions, making it a valuable building block for targeted therapies. This document provides a comprehensive guide to the synthesis of 4-fluoro-N-methyl-2-nitrobenzamide from 4-fluoro-2-nitrobenzoic acid, detailing two robust and widely applicable protocols. The causality behind experimental choices, self-validating system designs, and authoritative references are integrated to ensure scientific integrity and practical utility.
Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Thionyl chloride
SOCl₂
118.97
-104.5
Reacts violently with water. Causes severe skin burns and eye damage. Harmful if inhaled.
Methylamine (solution)
CH₅N
31.06
-93
Flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.
HATU
C₁₀H₁₅F₆N₆OP
380.23
183-186 (dec.)
May cause skin and eye irritation.
4-fluoro-N-methyl-2-nitrobenzamide
C₈H₇FN₂O₃
198.15
Not readily available
Assumed to be harmful if swallowed and to cause skin and eye irritation based on similar structures.[4]
General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[5] An emergency eyewash and safety shower should be readily accessible.
Synthetic Strategies: A Comparative Overview
The synthesis of 4-fluoro-N-methyl-2-nitrobenzamide from 4-fluoro-2-nitrobenzoic acid can be efficiently achieved through two primary methodologies: a two-step, one-pot synthesis via an acyl chloride intermediate, or a direct one-pot synthesis using a peptide coupling reagent.
Method 1: Acyl Chloride Formation Followed by Amination. This classic and cost-effective approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).[6][7] The resulting acyl chloride is then reacted in situ with methylamine to form the desired amide.[8][9][10] This method is robust and generally high-yielding.
Method 2: Direct Amide Coupling with HATU. This modern approach utilizes a coupling reagent, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), to facilitate the direct formation of the amide bond between the carboxylic acid and methylamine.[11][12] HATU is known for its high efficiency, fast reaction rates, and ability to minimize side reactions, even with sterically hindered substrates.[11][12]
The choice between these methods will depend on factors such as substrate sensitivity, desired purity, cost, and available equipment.
Method 1: Synthesis via Acyl Chloride Intermediate
This protocol is adapted from established procedures for the synthesis of similar benzamides.[13][14][15]
Reaction Workflow
Caption: Workflow for the synthesis of 4-fluoro-N-methyl-2-nitrobenzamide via an acyl chloride intermediate.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Acyl Chloride Formation:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-2-nitrobenzoic acid (1.0 eq).
Add anhydrous DCM to dissolve the starting material.
Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the sharp acyl chloride C=O stretch.
Amination:
Cool the reaction mixture to 0 °C using an ice bath.
Slowly add a solution of methylamine (1.2 eq, 2.0 M in THF) dropwise to the reaction mixture. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition. The formation of a precipitate (methylammonium chloride) may be observed.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete reaction.
Work-up and Purification:
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 4-fluoro-N-methyl-2-nitrobenzamide.
Mechanism of Acyl Chloride Formation and Amination
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid is first converted to a highly electrophilic acyl chloride. The lone pair of electrons on the nitrogen atom of methylamine then attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom yields the final amide product.[8][16]
Method 2: Direct Amide Coupling Using HATU
This protocol provides a milder alternative to the acyl chloride method, often resulting in cleaner reactions and simpler purifications.
Reaction Workflow
Caption: Workflow for the HATU-mediated synthesis of 4-fluoro-N-methyl-2-nitrobenzamide.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup:
To a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add 4-fluoro-2-nitrobenzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
Stir the mixture at room temperature until all solids are dissolved.
Add the methylamine solution (1.2 eq) to the reaction mixture.
Cool the mixture to 0 °C in an ice bath.
Amide Coupling:
Slowly add DIPEA (2.5 eq) dropwise to the cooled and stirred reaction mixture.
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
Upon completion of the reaction, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-N-methyl-2-nitrobenzamide.
Mechanism of HATU-Mediated Coupling
The HATU-mediated amide bond formation proceeds through the activation of the carboxylic acid.[17] In the presence of a base like DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks HATU to form a highly reactive OAt-active ester, with the release of tetramethylurea.[12][18] The amine then acts as a nucleophile, attacking the activated ester to form the final amide product. The nitrogen atom in the HOAt ring is believed to accelerate the coupling step.[18]
Characterization
The identity and purity of the synthesized 4-fluoro-N-methyl-2-nitrobenzamide should be confirmed by standard analytical techniques:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
Both the acyl chloride and HATU-mediated coupling methods provide effective and reliable routes for the synthesis of 4-fluoro-N-methyl-2-nitrobenzamide from 4-fluoro-2-nitrobenzoic acid. The choice of method can be tailored to the specific needs of the researcher, considering factors such as cost, scale, and the need for mild reaction conditions. The detailed protocols and mechanistic insights provided in this guide are intended to enable researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride.
Britton, J., Raston, C. L., & Weiss, J. (2017). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Organic Letters, 19(9), 2334-2337.
AAPPTEC - Peptides. (n.d.). Coupling Reagents.
Thomas Scientific. (n.d.). ALDRICH 4-Fluoro-2-nitrobenzoic acid, 98%.
Application Notes & Protocols: A Deep Dive into the Nucleophilic Aromatic Substitution (SnAr) of 4-fluoro-N-methyl-2-nitrobenzamide
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SnAr) reaction, focusing on the highly reactive and synthetically valuable substrate, 4-fluoro-N-methyl-2-nitrobenzamide. Designed fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SnAr) reaction, focusing on the highly reactive and synthetically valuable substrate, 4-fluoro-N-methyl-2-nitrobenzamide. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of steps to explain the underlying principles that govern this powerful transformation. We will dissect the reaction mechanism, provide a robust and validated experimental protocol, and offer insights into optimization and troubleshooting.
The Strategic Importance of SnAr with 4-fluoro-N-methyl-2-nitrobenzamide
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, SnAr proceeds with nucleophiles and is facilitated by the presence of electron-withdrawing groups (EWGs) on the aromatic ring.
The substrate, 4-fluoro-N-methyl-2-nitrobenzamide, is exceptionally well-suited for this transformation due to three key structural features:
An Activating Nitro Group: The nitro group (—NO₂) is a powerful EWG. Its position ortho to the fluorine leaving group is critical, as it provides resonance stabilization to the negatively charged intermediate formed during the reaction.[2][3] This activation makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack.[1][3]
An Excellent Leaving Group: In the context of SnAr reactions, fluoride is a surprisingly effective leaving group. The high electronegativity of the fluorine atom polarizes the C-F bond, rendering the ipso-carbon highly electron-deficient and primed for attack.[4] The rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond, which is why the typical leaving group trend (I > Br > Cl > F) is inverted in SnAr (F > Cl > Br > I).[4]
A Versatile Amide Handle: The N-methylbenzamide moiety provides a stable functional group that can be a key part of a final target molecule or serve as a handle for further synthetic modifications.
The Addition-Elimination Mechanism: A Two-Step Dance
The SnAr reaction of 4-fluoro-N-methyl-2-nitrobenzamide proceeds via a well-established two-step addition-elimination mechanism.[5][6] Understanding this pathway is crucial for rationalizing reaction conditions and predicting outcomes.
Step 1: Nucleophilic Addition (Rate-Determining Step)
The reaction begins with the attack of a nucleophile (e.g., a primary or secondary amine) on the electrophilic carbon atom bonded to the fluorine.[7] This step disrupts the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][8] The stability of this complex is paramount, and it is here that the ortho-nitro group plays its most vital role by delocalizing the negative charge through resonance.[6][9] This stabilization lowers the activation energy of this first, and typically rate-limiting, step.[5][10]
Step 2: Elimination of Fluoride (Fast Step)
In the second step, the aromaticity of the ring is restored through the expulsion of the fluoride leaving group.[10] This step is rapid as it leads to a more stable, neutral product.
Caption: The Addition-Elimination Mechanism of SnAr.
Validated Laboratory Protocol: Synthesis of 4-(Piperidin-1-yl)-N-methyl-2-nitrobenzamide
This protocol details a representative SnAr reaction using piperidine as the nucleophile. It is designed to be a self-validating system, with clear checkpoints for reaction monitoring.
Materials and Reagents
Reagent
CAS Number
M.W. ( g/mol )
Notes
4-fluoro-N-methyl-2-nitrobenzamide
915087-24-0
198.15
Starting Material (SM)
Piperidine
110-89-4
85.15
Nucleophile
Potassium Carbonate (K₂CO₃)
584-08-7
138.21
Anhydrous, finely ground; Base
Dimethyl Sulfoxide (DMSO)
67-68-5
78.13
Anhydrous; Reaction Solvent
Ethyl Acetate (EtOAc)
141-78-6
88.11
ACS Grade; Extraction Solvent
Brine (Saturated NaCl solution)
N/A
N/A
For workup
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
Drying Agent
Silica Gel
7631-86-9
60.08
230-400 mesh; for chromatography
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[11]
Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[11][12]
Handling: 4-fluoro-N-methyl-2-nitrobenzamide and its derivatives may cause skin and eye irritation.[13] Avoid contact. In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[11]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Experimental Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-N-methyl-2-nitrobenzamide (1.00 g, 5.05 mmol, 1.0 equiv).
Solvent and Base Addition: Add anhydrous potassium carbonate (1.39 g, 10.1 mmol, 2.0 equiv) followed by anhydrous DMSO (25 mL).
Nucleophile Addition: Add piperidine (0.55 mL, 5.56 mmol, 1.1 equiv) dropwise to the stirred suspension at room temperature.
Reaction Conditions: Heat the reaction mixture to 60 °C using an oil bath.
Reaction Monitoring (Trustworthiness Checkpoint): Monitor the reaction progress using Thin Layer Chromatography (TLC).
Eluent: 30% Ethyl Acetate in Hexanes.
Visualization: UV light (254 nm).
Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture. The reaction is complete when the SM spot (higher Rf) is fully consumed and a new, lower Rf product spot is dominant. This typically takes 2-4 hours.[4]
Workup and Extraction:
Once the reaction is complete, cool the flask to room temperature.
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow-orange solid.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product.[14] Alternatively, recrystallization from an ethanol/water mixture can be effective.[15][16]
Caption: Experimental workflow for the SnAr reaction.
Data Summary and Troubleshooting
The efficiency of the SnAr reaction depends on the nucleophile, solvent, and temperature. The following table provides a general guide.
Nucleophile Class
Typical Base
Solvent
Temp (°C)
Typical Yield
Notes
Primary Amines
K₂CO₃, Et₃N
DMSO, DMF
25 - 80
85-98%
Generally very fast and high-yielding.
Secondary Amines
K₂CO₃, Et₃N
DMSO, DMF
50 - 100
80-95%
Steric hindrance can slightly slow the reaction.[17]
Thiols
NaH, K₂CO₃
THF, DMF
0 - 60
75-90%
Thiolate must be pre-formed with a strong base like NaH.[17]
Alcohols/Phenols
NaH, t-BuOK
THF, DMF
60 - 120
60-85%
Requires stronger bases and higher temperatures due to lower nucleophilicity.[17]
Field-Proven Troubleshooting Insights
Issue
Probable Cause
Recommended Solution
Reaction is Stalled
1. Insufficiently active nucleophile. 2. Base is not strong enough or is hydrated. 3. Temperature is too low.
1. For weak nucleophiles like alcohols, use a stronger base (e.g., NaH) to generate the conjugate base in situ. 2. Use freshly dried base and anhydrous solvent. 3. Incrementally increase the temperature by 10-20 °C and monitor by TLC.
Multiple Product Spots
1. Impure starting materials. 2. Side reactions (e.g., reaction with the amide). 3. Product degradation.
1. Verify the purity of reactants before starting. 2. This is uncommon for this substrate, but if observed, reduce the reaction temperature. 3. Avoid prolonged heating after the reaction has reached completion.
Difficult Purification
Product and starting material have similar polarity.
If the reaction has not gone to completion, push it further with gentle heating. For chromatography, try a different solvent system (e.g., Dichloromethane/Methanol) or consider recrystallization.
References
Nucleophilic aromatic substitution - Wikipedia . Wikipedia. [Link]
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC . National Center for Biotechnology Information. [Link]
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC . National Center for Biotechnology Information. [Link]
Nucleophilic Aromatic Substitution - University of Babylon . University of Babylon Lecture Notes. [Link]
Theoretical and Experimental Methods for the Analysis of Reaction Mechanisms in SNAr Processes - R Discovery . R Discovery. [Link]
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI . MDPI (Multidisciplinary Digital Publishing Institute). [Link]
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC . National Center for Biotechnology Information. [Link]
Application Notes and Protocols for the Reduction of the Nitro Group in 4-fluoro-N-methyl-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of 4-amino-2-fluoro-N-methylbenzamide The reduction of the nitro group in 4-fluoro-N-methyl-2-nitrobenzamide is a critica...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of 4-amino-2-fluoro-N-methylbenzamide
The reduction of the nitro group in 4-fluoro-N-methyl-2-nitrobenzamide is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 4-amino-2-fluoro-N-methylbenzamide. This aniline derivative is a key building block in the synthesis of numerous pharmacologically active molecules and functional materials. The successful and efficient execution of this reduction is paramount, demanding a careful selection of methodology to ensure high yield, purity, and chemoselectivity, particularly given the presence of other potentially reactive functional groups such as the amide and the fluoro substituent.
This comprehensive guide provides a detailed analysis of various protocols for the reduction of 4-fluoro-N-methyl-2-nitrobenzamide, offering insights into the mechanistic underpinnings of each method and practical, field-proven protocols. The aim is to empower researchers to make informed decisions based on their specific laboratory capabilities, desired scale, and purity requirements.
Comparative Overview of Reduction Strategies
The choice of a reduction protocol is a strategic decision influenced by factors such as substrate sensitivity, desired chemoselectivity, cost, safety, and scalability. For 4-fluoro-N-methyl-2-nitrobenzamide, the primary challenge lies in selectively reducing the nitro group without affecting the amide or the carbon-fluorine bond. Three principal methods are discussed herein: Catalytic Hydrogenation, Metal-Mediated Reduction, and Catalytic Transfer Hydrogenation.
Method
Primary Reagents
Advantages
Disadvantages
Chemoselectivity
Catalytic Hydrogenation
H₂, Pd/C
High yields, clean reaction, catalyst can be recycled.[1]
Requires specialized high-pressure equipment, potential for dehalogenation.[2]
Good, but risk of hydrodefluorination at elevated temperatures/pressures.
Stoichiometric amounts of metal required, workup can be tedious.
Excellent for preserving halogens and other reducible groups.[5]
Catalytic Transfer Hydrogenation
Formic acid or Hydrazine hydrate, Pd/C
Avoids the use of high-pressure hydrogen gas, mild conditions.[6][7][8]
Can require longer reaction times, potential for side reactions with certain hydrogen donors.
Generally good, but depends on the hydrogen donor and catalyst.[2]
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is a highly efficient and clean approach for the reduction of aromatic nitro compounds and has been successfully applied to the synthesis of 4-amino-2-fluoro-N-methyl-benzamide.[1][9] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by a stepwise reduction.[10]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Detailed Step-by-Step Protocol:
Reactor Setup: In a high-pressure hydrogenation vessel, add 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) and a suitable solvent such as ethyl acetate or ethanol (10-20 mL per gram of substrate).[9]
Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight relative to the nitro compound).
Inerting the System: Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, to remove any oxygen.
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm). Begin vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-2-fluoro-N-methylbenzamide.
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Causality and Optimization:
Solvent Choice: Ethyl acetate and ethanol are commonly used as they effectively dissolve the starting material and do not interfere with the catalysis.
Catalyst Loading: A higher catalyst loading can increase the reaction rate but also adds to the cost. The optimal loading should be determined empirically.
Hydrogen Pressure: While higher pressures can accelerate the reaction, they also increase the risk of hydrodefluorination. It is crucial to maintain a moderate pressure.
Temperature: The reaction is typically run at room temperature to maintain high chemoselectivity. Elevated temperatures can lead to side reactions.
Protocol 2: Metal-Mediated Reduction with Iron in Ammonium Chloride
This classical method is a robust and cost-effective option for the reduction of nitroarenes.[3] The use of iron powder in the presence of a mild proton source like ammonium chloride provides excellent chemoselectivity, preserving sensitive functional groups such as halogens.[4][5] The reaction proceeds through a series of single-electron transfers from the iron surface to the nitro group.[11]
Reaction Mechanism: Iron-Mediated Nitro Reduction
Caption: Iron-mediated nitro group reduction pathway.
Detailed Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq), ethanol, and water (a common ratio is 2:1 to 4:1 ethanol:water).
Reagent Addition: Add ammonium chloride (NH₄Cl, ~4 eq) and iron powder (~3-5 eq) to the mixture.[11]
Heating: Heat the reaction mixture to reflux (typically 70-80 °C) with vigorous stirring.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature.
Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake thoroughly with hot ethanol.
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and ethyl acetate. Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of ~8-9. Separate the organic layer.
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.
Causality and Optimization:
Solvent System: The ethanol/water mixture is crucial for dissolving the organic substrate and the inorganic salt (NH₄Cl).
Ammonium Chloride: Acts as a mild proton donor and an electrolyte, facilitating the reaction.
Iron Powder: A fine powder provides a larger surface area, leading to a faster reaction rate.
Work-up: The basic wash during the work-up is essential to neutralize any remaining acid and to ensure the product is in its free amine form for efficient extraction.
Protocol 3: Catalytic Transfer Hydrogenation with Formic Acid
Catalytic transfer hydrogenation (CTH) offers a convenient alternative to using flammable hydrogen gas.[2] Formic acid serves as an in-situ source of hydrogen in the presence of a catalyst like Pd/C.[6][7][8] This method is generally performed under mild conditions and shows good functional group tolerance.
Experimental Workflow: Catalytic Transfer Hydrogenation
Caption: Workflow for catalytic transfer hydrogenation.
Detailed Step-by-Step Protocol:
Reaction Setup: In a round-bottom flask, suspend 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) and 10% Pd/C (2-10 mol%) in a suitable solvent like methanol or tetrahydrofuran (THF).[12][13]
Hydrogen Donor Addition: To the stirred suspension, add formic acid (5-10 eq) dropwise. The addition may cause gas evolution (CO₂).
Heating: Heat the reaction mixture to a moderate temperature (typically 40-70 °C).
Reaction Monitoring: Follow the progress of the reaction by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent used for the reaction.[13]
Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate.
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude product. Purify as needed by recrystallization or column chromatography.
Causality and Optimization:
Hydrogen Donor: Formic acid is an effective, inexpensive, and readily available hydrogen donor. Ammonium formate can also be used.
Catalyst: Pd/C is a highly effective catalyst for this transformation. The catalyst loading can be optimized to balance reaction time and cost.
Temperature: Gentle heating is often required to achieve a reasonable reaction rate. However, excessive heat should be avoided to prevent potential side reactions.
Neutralization: The neutralization step is critical to remove excess formic acid and to ensure the product is in its free amine form for extraction.
Conclusion and Recommendations
The reduction of the nitro group in 4-fluoro-N-methyl-2-nitrobenzamide can be successfully achieved through several reliable methods.
For high-throughput screening and small-scale synthesis where speed and clean reaction profiles are paramount, catalytic hydrogenation with Pd/C is an excellent choice, provided the necessary equipment is available.[1]
For large-scale production and cost-effectiveness , the metal-mediated reduction with iron and ammonium chloride is a highly recommended and robust method with excellent chemoselectivity.[3][4]
Catalytic transfer hydrogenation offers a valuable compromise, avoiding the hazards of high-pressure hydrogen gas while maintaining mild reaction conditions suitable for sensitive substrates.[6][8]
The ultimate choice of protocol will depend on the specific constraints and objectives of the research or development program. It is always advisable to perform small-scale optimization experiments to determine the ideal conditions for a particular setup.
References
Sarhan, N., & darabi, M. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry, 4(4), 354-370. [Link]
Sarhan, N., & darabi, M. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. [Link]
Li, et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Link]
Reich, et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
Gowda, et al. (2001). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. ResearchGate. [Link]
Ramírez-López, et al. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]
Wang, et al. (2022). Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Chemical Communications. [Link]
Smith, et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
Kim, et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules. [Link]
Reich, et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. [Link]
Ram, S., & Ehrenkaufer, R. E. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. [Link]
Gonçalves, R. de O., et al. (2025). Iron-Catalyzed Alkylation–Reduction of N-Methyl Nitrones via LMCT Activation. Organic Letters. [Link]
Unknown. (Year). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. ResearchGate. [Link]
Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]
Stolar, T., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]
Unknown. (Year). A Novel Hydrogenation of Nitroarene Compounds with Multi Wall Carbon Nanotube Supported Palladium/Copper Nanoparticles (PdCu). SciSpace. [Link]
Xu, D., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
Lykakis, I. N., & Stratakis, M. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. [Link]
Senthamarai, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
Unknown. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.
Unknown. (2016). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. ResearchGate. [Link]
Unknown. (Year). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. ResearchGate. [Link]
Legnani, L., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Publishing. [Link]
Li, et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. PMC. [Link]
Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology. [Link]
Unknown. (n.d.). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
Application Note: 4-Fluoro-N-methyl-2-nitrobenzamide as a Pharmaceutical Intermediate
This guide is structured as a high-level technical document for pharmaceutical development professionals. It prioritizes CAS-specific accuracy , distinguishing the user's compound from a common isomer used in blockbuster...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical document for pharmaceutical development professionals. It prioritizes CAS-specific accuracy , distinguishing the user's compound from a common isomer used in blockbuster drugs, and provides actionable, self-validating protocols.
4-Fluoro-N-methyl-2-nitrobenzamide is a specialized nitrophenyl building block primarily used in the synthesis of Focal Adhesion Kinase (FAK) inhibitors and bicyclic nitrogen heterocycles (e.g., quinazolinones). Unlike simple anilines, the ortho-nitro-amide motif allows for rapid reductive cyclization, making it a "privileged scaffold" for kinase inhibitor cores.
⚠️ CRITICAL DISTINCTION: Isomer Mismatch Risk
In pharmaceutical sourcing, this compound is frequently confused with its structural isomer, 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0).
Feature
User's Compound (CAS 1018983-85-1)
Common Isomer (CAS 915087-24-0)
Structure
4-Fluoro , 2-Nitro
2-Fluoro , 4-Nitro
Primary Application
FAK Inhibitors , Quinazolinones, Benzimidazoles
Enzalutamide (Xtandi) , Apalutamide
Downstream Core
Ortho-diamine (Cyclization precursor)
Para-diamine (Linear linker)
Reactivity
Nitro is ortho to amide (Steric crowding)
Nitro is para to amide (Electronic conjugation)
Guidance: Verify the ¹H-NMR coupling patterns of the aromatic protons before proceeding. The user's compound (2-nitro) will show a distinct splitting pattern compared to the 4-nitro isomer.
Structural Utility & Mechanism
The chemical value of 4-fluoro-N-methyl-2-nitrobenzamide lies in its trifunctional nature :
4-Fluoro Group: Positioned meta to the nitro group but para to the amide. While not highly activated for SₙAr, it serves as a metabolic blocking group or a handle for late-stage palladium-catalyzed couplings (Buchwald-Hartwig).
N-Methylamide: Provides a pre-installed hydrogen bond donor/acceptor motif common in ATP-competitive kinase inhibitors.
2-Nitro Group: The "trigger." Upon reduction, it yields a primary amine ortho to the amide, enabling spontaneous or catalyzed cyclization to form quinazolin-4-ones .
Pathway Visualization
Figure 1: Synthetic divergence from the target intermediate. The reduction step is the gateway to two distinct pharmaceutical classes.
Experimental Protocols
These protocols are designed for scalability and purity.
Protocol A: Synthesis of the Intermediate
Target: 4-Fluoro-N-methyl-2-nitrobenzamide from 4-fluoro-2-nitrobenzoic acid.
Reagents:
4-Fluoro-2-nitrobenzoic acid (1.0 eq)
Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride (1.2 eq)
Methylamine (2.0 M in THF) (2.5 eq)
Dichloromethane (DCM) [Anhydrous]
DMF (Catalytic amount)
Method:
Activation: In a flame-dried flask under N₂, dissolve 4-fluoro-2-nitrobenzoic acid in DCM. Add catalytic DMF (2-3 drops).
Chlorination: Add SOCl₂ dropwise at 0°C. Warm to RT and reflux for 2 hours until gas evolution ceases.
Concentration: Evaporate solvent and excess SOCl₂ in vacuo to obtain the acid chloride as a yellow oil. Do not purify.
Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C.[2]
Addition: Add Methylamine solution dropwise. The reaction is exothermic; maintain internal temp <10°C.
Workup: Stir at RT for 1 hour. Quench with water.[3] Wash organic layer with 1M HCl (to remove excess amine) and sat. NaHCO₃. Dry over MgSO₄.[2][3]
Yield: Expect 85-95% yield as an off-white solid.
Protocol B: Reduction to 2-Amino-4-fluoro-N-methylbenzamide
Context: This is the critical activation step for downstream API synthesis.
Setup: Suspend the nitrobenzamide in EtOH/Water. Add NH₄Cl and Iron powder.
Reaction: Heat to reflux (approx. 80°C) with vigorous stirring. The reaction typically completes in 1-2 hours.
QC Check: Monitor by TLC.[7] The amine product will be significantly more polar and fluorescent under UV.
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Dilute with water and extract with Ethyl Acetate.[2]
Stability Note: The resulting aniline is sensitive to oxidation. Store under Argon or use immediately in the next step (e.g., coupling with pyrimidines).
In the synthesis of FAK inhibitors, the 2-amino-4-fluoro-N-methylbenzamide (derived from Protocol B) acts as the nucleophile in an SₙAr reaction.
Reaction Scheme:
Substrate: 2,4-Dichloropyrimidine derivative (often substituted at C5).[8]
Conditions: The aniline attacks the C4 or C2 position of the pyrimidine (depending on C5 sterics).
Optimization: Use DIPEA in n-Butanol at 100°C. The acidic proton of the aniline is weak, so thermal energy is required to drive the displacement of the chloride.
Outcome: This forms the core hinge-binding region of the kinase inhibitor.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield (Step 1)
Hydrolysis of Acid Chloride
Ensure anhydrous conditions; use fresh SOCl₂.
Impurity: Dimerization
Over-reaction during reduction
Avoid azo-dimer formation by keeping pH neutral (using NH₄Cl, not strong acid).
Isomer Distinction:Synthesis of 4-amino-2-fluoro-N-methylbenzamide (Enzalutamide intermediate). Journal of Chemical Research, 2013. (Cited for contrast).
Synthetic Methodology: General reduction of nitrobenzamides to aminobenzamides for heterocycle synthesis. BenchChem Protocols.
Chemical Properties: PubChem Compound Summary for CAS 1018983-85-1.
Application Note: Synthesis and Late-Stage Diversification of Quinazoline Derivatives from 4-Fluoro-N-methyl-2-nitrobenzamide
Introduction & Strategic Rationale Quinazoline and quinazolin-4(3H)-one scaffolds are privileged pharmacophores in modern medicinal chemistry. They serve as the structural foundation for numerous ATP-competitive kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Quinazoline and quinazolin-4(3H)-one scaffolds are privileged pharmacophores in modern medicinal chemistry. They serve as the structural foundation for numerous ATP-competitive kinase inhibitors (e.g., EGFR and ALK inhibitors) and are increasingly investigated as antimalarial agents ().
The strategic use of 4-fluoro-N-methyl-2-nitrobenzamide as a starting material offers a highly efficient, regiocontrolled pathway to 7-fluoro-3-methylquinazolin-4(3H)-one cores. This specific intermediate is highly valued in the preparation of amino pyrimidine anticancer compounds ().
The mechanistic advantages of this starting material are twofold:
Pre-installed N-Methylation : The N-methyl amide dictates the 3-methyl substituent of the final heterocycle, bypassing the need for post-cyclization alkylation, which notoriously yields difficult-to-separate mixtures of N- and O-alkylated products.
Activated Electrophilic Site : The 4-fluoro substituent (which maps to the C7 position of the resulting quinazoline) serves as a highly activated leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr), enabling rapid library generation for structure-activity relationship (SAR) studies.
Synthetic Workflow
The synthesis proceeds through a three-stage workflow: chemoselective reduction of the nitro group, acid-catalyzed annulation to construct the pyrimidone ring, and late-stage SNAr diversification.
Figure 1: Synthetic workflow for generating 7-substituted quinazolines from the nitrobenzamide.
Experimental Protocols & Self-Validating Systems
As a self-validating system, each protocol below includes specific analytical markers that allow the chemist to verify the success of the transformation before proceeding to the next step.
Protocol 1: Catalytic Hydrogenation to 2-Amino-4-fluoro-N-methylbenzamide
Causality : Palladium on carbon (Pd/C) under a hydrogen atmosphere is selected for its high chemoselectivity toward nitro reduction. To prevent unwanted hydrodefluorination—a common side reaction with fluorinated aromatics—the reaction is strictly maintained at 1 atmosphere of H2 at ambient temperature.
Step 1 : Dissolve 4-fluoro-N-methyl-2-nitrobenzamide (10.0 g, 50.5 mmol) in anhydrous methanol (250 mL) in a 500 mL round-bottom flask.
Step 2 : Purge the solution with argon for 15 minutes. Carefully add 10% Pd/C (1.0 g, 50% wet). Note: Wet catalyst is mandatory to mitigate the risk of igniting methanol vapors.
Step 3 : Evacuate the flask and backfill with H2 gas via a balloon. Stir vigorously at 25 °C for 5 hours.
Self-Validation : Monitor the reaction via IR spectroscopy. The complete disappearance of the asymmetric and symmetric NO2 stretching bands at ~1530 cm⁻¹ and ~1350 cm⁻¹, coupled with the appearance of a primary amine N-H stretch at 3300–3400 cm⁻¹, confirms full conversion.
Step 4 : Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash with methanol (100 mL) and concentrate in vacuo to afford the product as an off-white solid.
Protocol 2: Annulation to 7-Fluoro-3-methylquinazolin-4(3H)-one
Causality : Triethyl orthoformate (TEOF) is utilized as both the solvent and the electrophilic one-carbon synthon. Under acidic catalysis, TEOF generates a highly reactive dialkoxycarbenium ion that condenses with the aniline nitrogen. Subsequent intramolecular attack by the amide nitrogen and elimination of ethanol drives the aromatization of the pyrimidone ring.
Step 2 : Add a catalytic amount of p-Toluenesulfonic acid monohydrate (0.45 g, 2.38 mmol).
Step 3 : Heat the mixture to 110 °C under a reflux condenser for 8 hours.
Self-Validation : Analyze the crude mixture via ¹H NMR (DMSO-d6). The structural transformation is validated by two key markers: the N-methyl signal shifts from a doublet (coupled to the amide N-H) to a sharp downfield singlet at ~3.5 ppm, and a new aromatic singlet appears at ~8.1 ppm, corresponding to the C2-H proton of the newly formed quinazoline ring.
Step 4 : Cool the reaction to 0 °C. Filter the resulting precipitate, wash with cold diethyl ether (20 mL), and dry under high vacuum. The resulting 7-fluoroquinazolin-4(3H)-one core is a documented building block for further functionalization ().
Protocol 3: Late-Stage SNAr Diversification
Causality : The C7 position is para to the N1 nitrogen of the quinazoline core. The electron-withdrawing effect of the pyrimidone system stabilizes the anionic Meisenheimer complex formed during nucleophilic attack, making the 7-fluoro group highly labile toward secondary amines.
Step 2 : Add the desired secondary amine (e.g., morpholine, 14.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.9 mL, 16.8 mmol). Causality: DIPEA acts as a non-nucleophilic acid scavenger for the generated HF, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Step 3 : Heat the mixture in a sealed microwave vial at 120 °C for 3 hours.
Self-Validation : Confirm substitution via ¹⁹F NMR. The complete disappearance of the fluorine signal at approximately -105 ppm indicates 100% conversion of the starting material.
Step 4 : Quench the reaction by pouring it into ice-cold water (50 mL). Filter the resulting precipitate and purify via recrystallization from ethanol.
Quantitative Data & Analytical Summary
To ensure reproducibility across different laboratory environments, the expected quantitative metrics and analytical markers for the workflow are summarized below.
Step
Intermediate / Product
Expected Yield
Purity (HPLC)
Key Self-Validating Analytical Marker
1
2-Amino-4-fluoro-N-methylbenzamide
92–95%
>98%
IR : Loss of NO₂ stretches (1530, 1350 cm⁻¹)
2
7-Fluoro-3-methylquinazolin-4(3H)-one
85–88%
>99%
¹H NMR : C2-H singlet at ~8.1 ppm; N-CH₃ singlet at ~3.5 ppm
3
7-(Morpholin-4-yl)-3-methylquinazolin-4(3H)-one
78–82%
>96%
¹⁹F NMR : Complete loss of signal at ~ -105 ppm
Pharmacological Context: Mechanism of Action
Quinazoline derivatives synthesized via this route are frequently evaluated as ATP-competitive inhibitors. By mimicking the adenine ring of ATP, the quinazoline core anchors into the hinge region of target kinases (e.g., EGFR). The substituents at the 7-position (introduced via SNAr) typically project into the solvent-exposed region, modulating solubility and pharmacokinetic properties without disrupting the primary binding affinity.
Figure 2: Logical relationship of quinazoline-based ATP-competitive inhibitors in kinase pathways.
References
Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Application Note: Chemoselective Catalytic Hydrogenation of 4-Fluoro-N-methyl-2-nitrobenzamide
Introduction & Mechanistic Rationale The synthesis of 4-fluoro-2-amino-N-methylbenzamide via the catalytic hydrogenation of 4-fluoro-N-methyl-2-nitrobenzamide is a critical transformation in the development of kinase inh...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The synthesis of 4-fluoro-2-amino-N-methylbenzamide via the catalytic hydrogenation of 4-fluoro-N-methyl-2-nitrobenzamide is a critical transformation in the development of kinase inhibitors and other pharmaceutical building blocks. The fundamental challenge in this workflow is achieving complete reduction of the nitro group without triggering hydrodefluorination (the undesired cleavage of the C-F bond)[1].
Mechanistically, the reduction of nitroaromatics follows the Haber scheme, cascading through highly reactive nitroso and hydroxylamine intermediates before yielding the final aniline[2]. While palladium on carbon (Pd/C) is the industry workhorse for nitro reductions, its strong propensity for oxidative addition into carbon-halogen bonds frequently leads to the accumulation of des-fluoro byproducts[3]. The C-F bond, despite being thermodynamically robust, is susceptible to hydrogenolysis under standard catalytic conditions depending on the structural environment and the metal's d-band center[4].
To engineer a robust, self-validating process, this protocol substitutes Pd/C with Platinum on Carbon (Pt/C). Platinum exhibits a significantly higher activation energy barrier for C-F oxidative addition, effectively shutting down the hydrodefluorination pathway while maintaining excellent kinetics for N-O bond cleavage[3].
Figure 1: Reaction pathway illustrating chemoselective reduction vs. hydrodefluorination.
Catalyst Selection & Optimization Data
The causality behind our experimental parameters is demonstrated in the optimization metrics below. High hydrogen pressure and temperatures above 30 °C provide the kinetic energy required to overcome the C-F cleavage barrier. Therefore, utilizing Pt/C under mild, ambient conditions is critical for maintaining absolute chemoselectivity.
This protocol is designed as a self-validating system . The reaction mixture transitions from a deep yellow (nitro/nitroso species) to a colorless solution upon complete reduction to the aniline. If the temperature is strictly maintained at 25 °C, the absence of the des-fluoro byproduct in the In-Process Control (IPC) chromatogram validates the chemoselectivity of the Pt/C catalyst.
Scale: 100 mmol (19.8 g of 4-Fluoro-N-methyl-2-nitrobenzamide)
Catalyst: 5% Pt/C, 50% water-wet (1.0 g). Note: The 50% water content is a critical safety parameter to prevent the pyrophoric ignition of solvent vapors.
Solvent: Ethyl Acetate (EtOAc) (200 mL). Chosen for its excellent solubilizing properties, preventing the precipitation of the hydroxylamine intermediate.
Filter Aid: Celite 545
Step-by-Step Workflow
Reactor Charging: To a 500 mL stainless steel autoclave or heavy-walled glass Parr reactor, charge 19.8 g of 4-fluoro-N-methyl-2-nitrobenzamide and 200 mL of EtOAc. Stir to achieve a uniform suspension. Carefully add 1.0 g of 50% wet 5% Pt/C.
Inerting (Critical Safety Step): Seal the reactor. Purge the headspace with Nitrogen (N₂) by pressurizing to 3 atm and releasing. Repeat this N₂ purge cycle three times. Causality: Removing oxygen prevents explosive H₂/O₂ mixtures and stops the re-oxidation of the hydroxylamine intermediate, which would stall the reaction.
Hydrogenation: Purge the reactor three times with Hydrogen (H₂). Pressurize the reactor to 2 atm (approx. 30 psi) with H₂. Initiate vigorous stirring (800-1000 rpm) to overcome mass transfer limitations at the gas-liquid-solid interface.
Exotherm Management: The reduction of a nitro group releases ~130 kcal/mol of heat. Apply active cooling via a water jacket to maintain the internal temperature strictly between 20 °C and 25 °C.
In-Process Control (IPC): After 4 hours, or when H₂ uptake ceases, halt stirring and vent the H₂ gas. Purge once with N₂. Withdraw a 0.1 mL aliquot, filter through a 0.22 µm syringe filter, and analyze via HPLC. The reaction is self-validated as complete when the hydroxylamine intermediate is <0.5% area.
Catalyst Filtration: Upon completion, purge the reactor three times with N₂. Filter the reaction mixture through a tightly packed pad of Celite 545 under a blanket of N₂. Wash the filter cake with an additional 50 mL of EtOAc. Warning: Do not let the Pt/C filter cake pull dry in the presence of air, as it remains highly pyrophoric.
Isolation: Concentrate the combined pale-yellow to colorless filtrate under reduced pressure (40 °C, 150 mbar) to afford the crude product. Crystallize from Heptane/EtOAc (3:1) to yield pure 4-fluoro-2-amino-N-methylbenzamide as off-white crystals.
Figure 2: Step-by-step experimental workflow for the safe and selective hydrogenation process.
References[2] Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. ResearchGate. URL[1] Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ResearchGate. URL[3] US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. Google Patents. URL[4] Replacement of Fluorine by Hydrogen. Thieme Connect. URL
Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-fluoro-N-methyl-2-nitrobenzamide
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis In the landscape of modern drug discovery and development, N-substituted benzamides represent a cornerstone structural motif, appearing in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis
In the landscape of modern drug discovery and development, N-substituted benzamides represent a cornerstone structural motif, appearing in over a quarter of all existing pharmaceuticals.[1] Their prevalence is a testament to their versatile binding capabilities and metabolic stability. Within this important class of molecules, 4-fluoro-N-methyl-2-nitrobenzamide serves as a critical building block for more complex active pharmaceutical ingredients (APIs). For instance, the structurally related 4-amino-2-fluoro-N-methyl-benzamide is a key intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen for treating advanced prostate cancer.[2]
Traditionally, the synthesis of such amides involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of impurities. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering a greener, more efficient, and rapid alternative.[3][4] By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This process dramatically reduces reaction times from hours to mere minutes, often resulting in higher yields, cleaner reaction profiles, and enhanced product purity.[4][7]
This application note provides a comprehensive, field-proven protocol for the synthesis of 4-fluoro-N-methyl-2-nitrobenzamide from 4-fluoro-2-nitrobenzoic acid and methylamine using a dedicated microwave synthesizer. We will delve into the mechanistic underpinnings, provide a detailed step-by-step methodology, discuss process optimization, and outline robust analytical characterization techniques.
Reaction Principle and Mechanistic Insight
The core of this protocol is the direct amidation reaction between a carboxylic acid and an amine. Microwave irradiation serves as an efficient energy source to overcome the activation energy barrier for the condensation reaction, which involves the elimination of a water molecule.
The Role of Microwave Heating:
The efficiency of MAOS stems from its unique heating mechanism, known as dielectric heating.[5] Key aspects include:
Dipolar Polarization: Polar molecules, such as the carboxylic acid and amine reactants, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction at the molecular level, resulting in a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[5][6]
Superheating: In sealed-vessel microwave synthesis, solvents can be heated to temperatures far above their atmospheric boiling points, creating significant pressure.[5] This high-temperature environment drastically accelerates the reaction rate, often by orders of magnitude, in accordance with the Arrhenius equation.
Solvent-Free Potential: The direct energy transfer of microwave heating can often eliminate the need for a solvent altogether, especially if one of the reactants is a liquid or has a low melting point.[8][9][10] This aligns with the principles of green chemistry by reducing solvent waste.[11][12]
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen of methylamine attacks the electrophilic carbonyl carbon of 4-fluoro-2-nitrobenzoic acid. The subsequent collapse of the tetrahedral intermediate and elimination of water yields the desired amide product.
Detailed Experimental Protocol
This protocol is designed for use with a dedicated laboratory microwave synthesizer equipped with appropriate temperature and pressure sensors.
Mandatory Safety Precautions:
Dedicated Equipment: Only use a microwave reactor specifically designed for chemical synthesis. DO NOT USE A DOMESTIC (KITCHEN) MICROWAVE OVEN. [13][14] Laboratory synthesizers are built to withstand high pressures and corrosive chemicals and are equipped with essential safety interlocks and monitoring systems.[13][15]
Pressure and Temperature: Reaction mixtures are heated well above their boiling points, generating significant internal pressure.[15] Always use the appropriate microwave process vials and caps rated for the expected temperatures and pressures. Allow the vessel to cool completely (e.g., to below 50°C) before removal and opening.[15]
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required at all times.
Fume Hood: All manipulations involving reagents and the reaction setup should be performed inside a certified chemical fume hood to avoid inhalation of potentially toxic fumes.[13]
Materials and Equipment:
Reagents & Materials
Equipment
4-Fluoro-2-nitrobenzoic acid (≥90%)
Dedicated Microwave Synthesizer
Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)
10 mL microwave reaction vial with cap
Dichloromethane (DCM, HPLC grade)
Magnetic stir bar
Saturated sodium bicarbonate (NaHCO₃) solution
Standard laboratory glassware
Brine (saturated NaCl solution)
Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
System for column chromatography (optional)
Silica gel for column chromatography
NMR Spectrometer (400 MHz or higher)
Ethyl acetate and Hexanes (or Heptane) for chromatography
Mass Spectrometer
Step-by-Step Synthesis Procedure
Reagent Preparation:
To a 10 mL microwave reaction vial containing a magnetic stir bar, add 4-fluoro-2-nitrobenzoic acid (e.g., 500 mg, 2.70 mmol).
Add methylamine solution (e.g., 1.2 equivalents, 3.24 mmol). If using an aqueous solution, be aware that water is a strong microwave absorber and may require power modulation to control heating. A solution in a less-polar solvent like THF is often preferred.
Scientist's Note: While this can be run solvent-free, adding a small amount (1-2 mL) of a high-boiling, microwave-absorbing solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can aid in heat distribution and solubility, though it will complicate the workup. For this protocol, we proceed with minimal solvent.
Microwave Irradiation:
Securely seal the vial with the appropriate cap.
Place the vial into the cavity of the microwave synthesizer.
Set the reaction parameters as follows:
Temperature: 150 °C (Hold)
Time: 10 minutes
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
Stirring: On (medium to high speed)
Work-up and Product Isolation:
After the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's automated cooling system.[15]
Once cooled, carefully uncap the vial in a fume hood.
Dilute the reaction mixture with dichloromethane (20 mL) and transfer it to a separatory funnel.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted carboxylic acid, followed by brine (15 mL).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[16][17]
Purification:
The crude 4-fluoro-N-methyl-2-nitrobenzamide can often be obtained in high purity.
If necessary, purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
Experimental Workflow Diagram
Caption: Experimental workflow for microwave-assisted synthesis.
Data, Optimization, and Characterization
Reaction Parameter Summary
The following table outlines the key parameters and expected outcomes for the synthesis. Optimization may be required based on the specific microwave instrument and reagent purity.
Parameter
Value
Rationale / Notes
Starting Acid
4-Fluoro-2-nitrobenzoic acid
The electrophile in the reaction.
Amine
Methylamine
The nucleophile. An excess ensures complete consumption of the acid.
Temperature
150 °C
High temperature accelerates the reaction significantly.[3]
Time
10 minutes
Microwave reactions are rapid; longer times may lead to degradation.[4]
Power
Dynamic / 100-200 W (typical)
Power is adjusted by the instrument to maintain the target temperature.
Expected Yield
> 85%
Microwave-assisted amidations are typically high-yielding.[9]
Analytical Characterization
Proper characterization is essential to confirm the structure and purity of the final product, 4-fluoro-N-methyl-2-nitrobenzamide (C₈H₇FN₂O₃, Molecular Weight: 198.15 g/mol ).[18]
¹H NMR Spectroscopy:
Solvent: CDCl₃ or DMSO-d₆
Expected Peaks:
-CH₃ (Methyl group): A doublet around ~2.9-3.1 ppm, coupled to the N-H proton.
-NH (Amide proton): A broad quartet or singlet around ~8.0-8.5 ppm.
Aromatic Protons: Three protons in the aromatic region (~7.5-8.5 ppm) exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling.
¹³C NMR Spectroscopy:
Expected Peaks:
-CH₃ (Methyl carbon): A peak around ~26-28 ppm.
C=O (Carbonyl carbon): A peak around ~164-166 ppm.
Aromatic Carbons: Six distinct peaks in the aromatic region (~115-165 ppm), with the carbon attached to fluorine showing a large coupling constant (¹JCF).
Mass Spectrometry (ESI+):
Expected Ion: [M+H]⁺ at m/z = 199.05.
A detailed protocol for acquiring NMR data should be followed, including proper sample preparation and setting of acquisition parameters.[19]
Conclusion and Broader Impact
This application note details a robust, rapid, and high-yielding protocol for the microwave-assisted synthesis of 4-fluoro-N-methyl-2-nitrobenzamide. By leveraging the principles of microwave chemistry, this method provides a significant improvement over conventional techniques, offering reduced energy consumption, minimized waste, and faster access to this valuable chemical intermediate.[20] The described workflow, from synthesis to characterization, provides researchers, scientists, and drug development professionals with a reliable and efficient tool to accelerate their research and development timelines, embodying the principles of modern, green chemistry.[3][8]
References
Optimize Amide Bond Formation for Increased Yield Efficiency. (2026, February 28). Patsnap Eureka.
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020, April 11). PubMed.
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020, April 11). MDPI.
Safety Considerations for Microwave Synthesis. CEM Corporation.
Optimization of reaction condition under microwave irradiation. ResearchGate.
Optimization of the reaction conditions of amide synthesis. ResearchGate.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. ResearchGate.
Chapter 5: Microwave-assisted Reactions with Solid Acid and Base Catalysts. Books.
Organic Syntheses Procedure. Organic Syntheses.
An Efficient Solvent-Free Microwave-Assisted Synthesis of Cinnamamides by Amidation Reaction Using Phenylboronic Acid/Lewis Base Co-catalytic System.
Microwave-assisted synthesis. Anton Paar Wiki.
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2020, April 11). PMC.
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.
Application Notes: Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride. Benchchem.
Practical Microwave Synthesis for Organic Chemists: Strategies, Instruments, and Protocols. SciSpace.
Microwave assisted organic synthesis (MAOS): Green alternatives to existing laboratory methods involving toxic chemicals and sol. (2021, May 13).
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026, February 9).
Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. (2004, September 20). Johns Hopkins University.
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed.
Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. PubMed.
A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. (2013, October 7). ResearchGate.
Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24).
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Methylbenzylidene-4-methylaniline. Benchchem.
Microwave Reaction Tutorial. Norlab.
4-Fluoro-2-nitrobenzoic acid. MilliporeSigma.
4-Fluoro-N-methyl-3-nitrobenzamide. BLD Pharm.
Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
Application Note: NMR Spectroscopic Characterization of N2-Methyl-4-nitro-1,2-benzenediamine and its Derivatives. Benchchem.
A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. (2018, March 15). PMC.
A Comprehensive Guide to Reagent Selection for Fluorine Displacement in 4-fluoro-N-methyl-2-nitrobenzamide
Abstract This technical guide provides an in-depth analysis of reagent selection and application for the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 4-fluoro-N-methyl-2-nitrobenzamide. The presence...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of reagent selection and application for the nucleophilic aromatic substitution (SNAr) of the fluorine atom in 4-fluoro-N-methyl-2-nitrobenzamide. The presence of a strongly electron-withdrawing nitro group ortho to the N-methylbenzamide moiety and para to the fluorine leaving group makes this substrate highly activated for SNAr reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this versatile building block. We will explore the mechanistic underpinnings, provide detailed experimental protocols for various classes of nucleophiles, and present a comparative analysis of reaction parameters to facilitate rational reagent selection and optimization of reaction conditions.
Introduction: Mechanistic Rationale for Reagent Selection
The displacement of fluorine from 4-fluoro-N-methyl-2-nitrobenzamide proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This two-step addition-elimination process is contingent on the electronic activation of the aromatic ring.
Key Mechanistic Steps:
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted.
Elimination of the Leaving Group: The aromaticity is restored through the elimination of the fluoride ion, which is a good leaving group in this context.
The feasibility and rate of this reaction are critically dependent on the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group. In the case of 4-fluoro-N-methyl-2-nitrobenzamide, the nitro group (NO₂) at the 2-position provides powerful resonance stabilization of the negative charge in the Meisenheimer complex, thereby facilitating the reaction.
Figure 1: General workflow for the SNAr reaction of 4-fluoro-N-methyl-2-nitrobenzamide.
Classes of Nucleophilic Reagents and Comparative Analysis
A wide array of nucleophiles can be employed to displace the fluorine atom in 4-fluoro-N-methyl-2-nitrobenzamide. The choice of nucleophile, base, and solvent system is critical for achieving high yields and purity.
Anhydrous conditions are crucial when using strong bases like NaH. Phenols require a base to form the more nucleophilic phenoxide.
Thiols (S-Nucleophiles)
Thiophenols, Alkanethiols
NaH, K₂CO₃, Cs₂CO₃
DMF, THF
25 - 80
Thiols are generally very potent nucleophiles for SNAr. A base is required to generate the thiolate anion.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for structurally and electronically similar substrates and are expected to be highly applicable to 4-fluoro-N-methyl-2-nitrobenzamide.[1][2]
Protocol 1: Reaction with Secondary Amines (e.g., Morpholine)
This protocol details the synthesis of 4-morpholino-N-methyl-2-nitrobenzamide.
Materials:
4-fluoro-N-methyl-2-nitrobenzamide
Morpholine
Potassium Carbonate (K₂CO₃)
Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a round-bottom flask, add 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq), DMF (to achieve a concentration of approx. 0.2 M), morpholine (1.2 eq), and potassium carbonate (2.0 eq).
Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into cold water to precipitate the product.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Reaction with Alkoxides (e.g., Sodium Methoxide)
This protocol describes the synthesis of 4-methoxy-N-methyl-2-nitrobenzamide.
Materials:
4-fluoro-N-methyl-2-nitrobenzamide
Sodium Methoxide (NaOMe) or Sodium Hydride (NaH) and Methanol
Anhydrous Tetrahydrofuran (THF) or DMF
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (1.2 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add methanol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to generate sodium methoxide in situ.
Add a solution of 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) in anhydrous THF to the methoxide solution.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the product with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 3: Reaction with Thiols (e.g., Thiophenol)
This protocol outlines the synthesis of N-methyl-2-nitro-4-(phenylthio)benzamide.
Materials:
4-fluoro-N-methyl-2-nitrobenzamide
Thiophenol
Cesium Carbonate (Cs₂CO₃)
Anhydrous Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask under an inert atmosphere, add 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq), thiophenol (1.1 eq), and cesium carbonate (1.5 eq) to anhydrous DMF.
Stir the mixture at room temperature and monitor the reaction progress by TLC. Gentle heating (e.g., to 50-60 °C) may be required for less reactive thiols.
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are preferred as they effectively solvate the cationic species, leaving the nucleophile more "naked" and reactive.[3] They also have high boiling points, allowing for a wide range of reaction temperatures.
Base: The choice of base depends on the pKa of the nucleophile. For amines, weaker bases like K₂CO₃ or Et₃N are often sufficient to neutralize the HF byproduct.[1] For less acidic nucleophiles like alcohols and thiols, a stronger base such as NaH or Cs₂CO₃ is required to generate the more potent anionic nucleophile.[3]
Temperature: While many SNAr reactions on this highly activated substrate may proceed at room temperature, heating is often employed to increase the reaction rate and ensure complete conversion, particularly with less reactive nucleophiles or sterically hindered substrates.
Figure 2: Logical relationship of key components in the SNAr reaction.
Conclusion
The displacement of fluorine in 4-fluoro-N-methyl-2-nitrobenzamide is a robust and versatile transformation that allows for the introduction of a wide range of functionalities at the 4-position. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this substrate in the synthesis of novel compounds for pharmaceutical and materials science applications. The high degree of activation conferred by the ortho-nitro group ensures that these reactions are generally high-yielding and proceed under relatively mild conditions.
Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. 2019 . [Link]
Practical synthesis of aromatic ethers by SNAr of fluorobenzenes with alkoxides. Sciencemadness.org. 2007 . [Link]
Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI. 2025 . [Link]
The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. 2020 . [Link]
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [Link]
The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. ResearchGate. 2013 . [Link]
Method for producing 4-N, N-dimethylamino methylaniline.
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. 2023 . [Link]
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. 2023 . [Link]
Process for the purification of nitrobenzaldehyde.
SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Macedonian Pharmaceutical Bulletin. 2019 . [Link]
Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. MDPI. 2023 . [Link]
Technical Support Center: Synthesis of 4-Fluoro-N-methyl-2-nitrobenzamide
Welcome to the technical support center for the synthesis of 4-fluoro-N-methyl-2-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 4-fluoro-N-methyl-2-nitrobenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Overview of the Synthesis
The target molecule, 4-fluoro-N-methyl-2-nitrobenzamide, is typically synthesized via an amide coupling reaction between 4-fluoro-2-nitrobenzoic acid and methylamine. The core challenge in this synthesis lies in the electronic nature of the starting carboxylic acid. The presence of two strong electron-withdrawing groups (EWG), the fluoro, and particularly the nitro group, deactivates the carboxylic acid. This deactivation makes the carboxyl group less nucleophilic and thus less reactive towards standard amidation conditions.
The general synthetic route involves the activation of the carboxylic acid followed by nucleophilic attack by methylamine. Several methods can be used for the activation step, each with its own advantages and disadvantages.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Low Yield & Incomplete Conversion
Question 1: My reaction yield is consistently low, with a significant amount of unreacted 4-fluoro-2-nitrobenzoic acid remaining. What is the likely cause and how can I fix it?
Answer: This is the most common issue and typically points to insufficient activation of the carboxylic acid. The electron-withdrawing nitro and fluoro groups reduce the reactivity of the carboxyl group, making it a poor substrate for nucleophilic attack.
Root Cause Analysis & Solutions:
Inadequate Coupling Reagent: Standard carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) may not be potent enough on their own for this deactivated system.[1]
Solution 1 (Recommended): Switch to a more powerful coupling reagent. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are significantly more effective for coupling electron-deficient carboxylic acids.[1][2][3] These reagents rapidly form highly reactive activated esters, driving the reaction to completion.
Solution 2: If using a carbodiimide like EDC, always include an additive. 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are common choices that form an active ester intermediate, which is more reactive than the O-acylisourea intermediate formed with EDC alone.[1]
Acid Chloride Pathway: An alternative to peptide coupling reagents is the conversion of the carboxylic acid to an acid chloride.
Solution: React the 4-fluoro-2-nitrobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] This forms the highly reactive 4-fluoro-2-nitrobenzoyl chloride, which will readily react with methylamine. This method is often high-yielding and cost-effective for larger-scale preparations.[4] A catalytic amount of DMF is often used to facilitate this conversion.
Incorrect Base or Stoichiometry: The choice and amount of base are critical.
Solution: Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] A common mistake is not using enough base. For reactions involving methylamine hydrochloride, you will need at least two equivalents of base: one to neutralize the hydrochloride salt and one to facilitate the coupling reaction. For uronium/phosphonium salt couplings, 2.5-3.0 equivalents of base are standard to ensure the reaction medium remains basic.[1]
Question 2: I've switched to HATU and DIPEA, but my yield is still not quantitative. What else could be wrong?
Answer: Assuming the quality of your starting materials is high, this points to suboptimal reaction conditions or workup issues.
Troubleshooting Steps:
Solvent Choice: Ensure you are using a dry, polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Water contamination will hydrolyze your activated intermediates.
Reaction Time & Temperature: While many HATU-mediated couplings are fast (1-4 hours at room temperature), sluggish reactions can benefit from extended reaction times (up to 12-16 hours) or gentle heating (40-50 °C).[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time.
Order of Addition: For best results with HATU, pre-activate the carboxylic acid. This involves mixing the 4-fluoro-2-nitrobenzoic acid, HATU, and DIPEA in your solvent and stirring for 5-15 minutes before adding the methylamine.[1] This ensures the highly reactive activated ester is formed before the nucleophile is introduced.
Side Reactions & Impurities
Question 3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely side products?
Answer: While this is a relatively clean reaction with the right reagents, several side reactions can occur, leading to a complex mixture.
Potential Side Products & Prevention:
Side Product
Formation Mechanism
Prevention Strategy
Dimerized Acid Anhydride
Two molecules of the activated carboxylic acid react with each other. More common with carbodiimide reagents without additives.
Use an additive like HOBt or switch to a uronium/phosphonium reagent. Ensure the amine is added promptly after the pre-activation step.
N-acylurea
With carbodiimide reagents (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove.
Use additives (HOBt, Oxyma). DIC is often preferred over DCC as the resulting urea byproduct is more soluble and easier to remove.
Over-reaction at Nitro Group
Under harsh reducing conditions or with certain nucleophiles, the nitro group could be a site for side reactions. This is less common in standard amide coupling.
Stick to mild, optimized amide coupling conditions. Avoid unnecessarily high temperatures or reactive reagents not intended for amidation.
Purification Strategy:
If you have an impure product, standard purification techniques are effective:
Recrystallization: The product, 4-fluoro-N-methyl-2-nitrobenzamide, is a solid.[5] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for removing many impurities.
Silica Gel Chromatography: Flash column chromatography is very effective for separating the desired amide from starting materials and non-polar byproducts. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point for elution.[7]
Experimental Protocols & Workflows
Protocol 1: High-Yield Synthesis via Acid Chloride
This robust protocol is suitable for multigram-scale synthesis.[4][5]
Step 1: Formation of 4-fluoro-2-nitrobenzoyl chloride
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-nitrobenzoic acid (1.0 eq).
Add 1,2-dichloroethane (or chloroform) as the solvent (approx. 10 mL per gram of acid).[5]
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).
Heat the mixture to reflux (approx. 85°C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step.
Step 2: Amidation with Methylamine
Cool the flask containing the crude acid chloride in an ice-water bath (-5 to 0°C).
Dissolve the acid chloride in a suitable solvent like 1,2-dichloroethane or THF.
Bubble methylamine gas (1.5 eq) through the solution, or add a solution of methylamine in THF/water, keeping the temperature below 5°C.[4][5] The reaction is exothermic.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1.5-2 hours.
Quench the reaction by adding water.
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purify by recrystallization or column chromatography. A yield of ~95% can be expected for this two-step process.[4][5]
Protocol 2: Uronium Salt-Mediated Coupling (HATU)
This protocol is ideal for smaller-scale synthesis where high purity and rapid optimization are desired.[1]
In a dry flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes for pre-activation.
Add methylamine hydrochloride (1.1 eq).
Continue to stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 1-3 hours.
Once complete, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
}
dot
Caption: General workflow for amide bond formation.
References
BenchChem. (n.d.). Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid.
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 2013(10), 615–616.
Eureka | Patsnap. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. CN103304439A.
Google Patents. (2013). CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
BenchChem. (n.d.). Application Notes and Protocols: The Role of 2-Nitrobenzoic Acid and Its Derivatives in Peptide Synthesis.
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
PharmaCompass. (n.d.). 2-Fluoro-N-methyl-4-nitro-benzamide. Retrieved from [Link]
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
Google Patents. (n.d.).
BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
PubChem. (n.d.). 2-Fluoro-N-methyl-4-nitrobenzamide. Retrieved from [Link]
BenchChem. (n.d.). Common side reactions in the synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate.
Technical Support Center: Purification of 4-fluoro-N-methyl-2-nitrobenzamide by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 4-fluoro-N-methyl-2-nitrobenzamide. We will move beyond basic protocols to add...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 4-fluoro-N-methyl-2-nitrobenzamide. We will move beyond basic protocols to address the nuanced challenges of this specific recrystallization, ensuring you can achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of 4-fluoro-N-methyl-2-nitrobenzamide that influence solvent selection?
A1: Understanding the molecule's structure is key. 4-fluoro-N-methyl-2-nitrobenzamide has a molecular weight of approximately 198.15 g/mol [1][2][3][4]. Its key features are:
Aromatic Ring: Confers a degree of non-polar character.
Nitro Group (-NO₂) and Amide Group (-C(O)NHCH₃): These are highly polar, electron-withdrawing groups that can participate in hydrogen bonding[2].
Fluorine Atom (-F): Adds to the molecule's polarity.
This combination of polar and non-polar features suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective. The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures[5][6].
Q2: What is the best starting solvent for recrystallizing 4-fluoro-N-methyl-2-nitrobenzamide?
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the molecule's structure, ethanol is an excellent starting point. It is a polar protic solvent that should effectively dissolve the compound when hot. For fine-tuning, an ethanol/water mixture is often successful. If the compound is found to be too soluble in ethanol even when cold, a less polar system like toluene or a mixture of ethyl acetate and hexane should be investigated[7].
Q3: What are the likely impurities I am trying to remove?
A3: Impurities often stem from the synthetic route. A common synthesis involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by chlorination and amination[8][9][10]. Therefore, potential impurities could include:
Unreacted Starting Materials: 2-fluoro-4-nitrotoluene or 2-fluoro-4-nitrobenzoic acid.
Side-Reaction Products: Isomeric variants or products of incomplete reactions.
Reagents and Catalysts: Residual catalysts (e.g., Pd/C if a hydrogenation step was performed on a related intermediate) or reagents from the amination step[8][10].
The goal of recrystallization is to choose a solvent where these impurities are either completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent after the desired product has crystallized[5].
Detailed Experimental Protocol: Recrystallization of 4-fluoro-N-methyl-2-nitrobenzamide
This protocol provides a robust starting point. Adjustments may be necessary based on your specific crude material and impurity profile.
Materials:
Crude 4-fluoro-N-methyl-2-nitrobenzamide
Selected solvent (e.g., 95% Ethanol)
Erlenmeyer flasks (2)
Hotplate with stirring capability
Magnetic stir bar
Stemless funnel and fluted filter paper
Büchner funnel and vacuum flask
Ice bath
Procedure:
Solvent Selection & Dissolution:
Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
Add a minimal amount of ethanol to just cover the solid.
Gently heat the mixture on a hotplate with stirring. Add more hot ethanol in small portions until the solid just dissolves completely at the boiling point[6]. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product in solution upon cooling[6][11].
Hot Filtration (If Insoluble Impurities are Present):
If you observe insoluble material (e.g., dust, inorganic salts) in the hot solution, perform a hot filtration.
Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place fluted filter paper in the funnel[12].
Pour the hot solution quickly through the pre-heated setup. Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would lead to significant yield loss[5][12].
Crystallization:
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.
Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation[6].
Crystal Collection and Washing:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a minimum amount of ice-cold solvent. Causality: The solvent must be ice-cold to avoid redissolving the purified product[6].
Drying:
Allow the crystals to dry completely on the filter paper under vacuum. For final drying, they can be transferred to a watch glass or placed in a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide
Problem: The compound "oils out" instead of forming crystals.
Symptom: A liquid or oily layer separates from the solution upon cooling.
Cause & Solution: This often occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.
Re-heat the solution to dissolve the oil.
Add a small amount of additional hot solvent to decrease the saturation point[5][11].
Allow the solution to cool again, perhaps more slowly. If oiling persists, consider a different solvent with a lower boiling point[5].
Problem: No crystals form upon cooling.
Symptom: The solution remains clear even after cooling in an ice bath.
Cause & Solution: This is typically due to one of two reasons:
Too Much Solvent Was Used: The solution is not supersaturated. Gently heat the solution to boil off some of the solvent, then attempt to cool it again[5][13].
Supersaturation: The solution is supersaturated but requires a nucleation site to begin crystallization. Try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny "seed crystal" of the crude material[6][11].
Problem: The yield of recrystallized product is very low.
Symptom: Only a small amount of solid is recovered.
Cause & Solution:
Excess Solvent: As noted above, using too much solvent is the most common cause of low yield[6][11].
Premature Crystallization: Significant product may have been lost during hot filtration if the apparatus was not properly pre-heated.
Incomplete Crystallization: Ensure the solution was thoroughly cooled in an ice bath for an adequate amount of time.
Excessive Washing: Washing the collected crystals with too much solvent or with solvent that was not ice-cold can dissolve a substantial portion of the product[6].
Problem: The final product is still colored or appears impure.
Symptom: The crystals have a noticeable color (e.g., yellow from nitro-aromatic impurities) or analytical data (TLC, NMR) shows contamination.
Cause & Solution:
Ineffective Solvent: The chosen solvent may not be differentiating well between the product and a specific impurity. A second recrystallization using a different solvent system may be necessary[5].
Crystallization Was Too Rapid: Fast cooling can trap impurities. Repeat the recrystallization and ensure the solution cools as slowly as possible. Insulating the flask can help.
Adsorbed Impurities: Sometimes, colored impurities can be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb the desired product.
Data & Visualizations
Table 1: Solvent Selection Guide for 4-fluoro-N-methyl-2-nitrobenzamide
Solvent System
Boiling Point (°C)
Suitability Analysis
Single Solvents
Ethanol (95%)
~78
Excellent Starting Point. Good balance of polarity to dissolve the compound when hot.
Isopropanol
82
A good alternative to ethanol, slightly less polar.
Acetone
56
May be too effective a solvent, leading to poor recovery. Its low boiling point can be advantageous for easy removal[5].
Ethyl Acetate
77
A solvent of intermediate polarity. Often works well for compounds with ester or amide groups[7].
Toluene
111
A non-polar aromatic solvent. May be a poor choice on its own but useful in a mixed system.
Mixed Solvents
Ethanol / Water
Varies
Highly Recommended. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool.
Toluene / Hexane
Varies
Good for Less Polar Impurities. Dissolve in minimal hot toluene, then add hexane as the anti-solvent to induce crystallization[14].
Technical Support Center: Purification of 4-fluoro-N-methyl-2-nitrobenzamide
Welcome to the technical support guide for the purification of 4-fluoro-N-methyl-2-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and refine the re...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the purification of 4-fluoro-N-methyl-2-nitrobenzamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and refine the removal of unreacted starting materials from this common amide synthesis. Our focus is on providing practical, field-tested solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude 4-fluoro-N-methyl-2-nitrobenzamide reaction mixture?
A1: Following the synthesis from 4-fluoro-2-nitrobenzoic acid and methylamine, the principal impurities are typically the unreacted starting materials themselves:
4-fluoro-2-nitrobenzoic acid: An acidic starting material.
Methylamine: A basic starting material.
The presence of these impurities is common, especially if the reaction has not gone to 100% completion.
Q2: What is the most direct and efficient method for removing these specific starting materials?
A2: The most effective initial purification step is a liquid-liquid extraction , specifically an acid-base extraction . This technique leverages the differing acid-base properties of your product and the impurities, allowing for a clean separation.[1][2] The amide product is neutral, while the starting materials are acidic and basic, respectively. This difference is the key to their separation.[3]
Q3: Can you explain the chemical principles behind why acid-base extraction works in this context?
A3: The principle is based on the differential solubility of ionized salts versus neutral organic molecules.[2]
Dissolving the Mixture: The crude reaction mixture is dissolved in a water-immiscible organic solvent (like ethyl acetate or dichloromethane).
Removing the Base (Methylamine): The organic solution is washed with a dilute aqueous acid (e.g., 1 M HCl). The basic methylamine (R-NH₂) is protonated to form its methylammonium salt (R-NH₃⁺Cl⁻). This salt is ionic and therefore highly soluble in the aqueous layer, effectively pulling it out of the organic layer.[4]
Removing the Acid (4-fluoro-2-nitrobenzoic acid): The organic solution is then washed with a dilute aqueous base (e.g., 1 M NaHCO₃). The acidic 4-fluoro-2-nitrobenzoic acid (R-COOH) is deprotonated to form its sodium carboxylate salt (R-COO⁻Na⁺). This salt is also ionic and partitions into the aqueous layer.[4][5]
Result: Your neutral amide product, 4-fluoro-N-methyl-2-nitrobenzamide, remains unreacted and stays dissolved in the organic solvent.
Q4: My product is still impure after performing an acid-base extraction. What are my next steps?
A4: If minor impurities persist, two common secondary purification techniques are highly effective:
Recrystallization: This is the preferred method for further purifying solid compounds. It relies on solubility differences between your product and the remaining impurities in a chosen solvent system.[6]
Column Chromatography: For difficult separations or to achieve very high purity (>99%), column chromatography is the method of choice. It separates compounds based on their polarity and differential adsorption to a stationary phase like silica gel.[7][8][9]
Q5: How do I select an appropriate solvent for the recrystallization of 4-fluoro-N-methyl-2-nitrobenzamide?
A5: The ideal solvent should dissolve your product completely at high temperatures but poorly at low temperatures.[6] For polar, aromatic nitro compounds, alcoholic solvents like ethanol or methanol are excellent starting points.[6][10] If a single solvent isn't perfect, a mixed-solvent system (e.g., ethanol-water or ethyl acetate-hexane) can be used. The process involves dissolving the compound in a minimum of the "good" hot solvent and then slowly adding the "bad" solvent until cloudiness appears, then re-clarifying with a few drops of the hot "good" solvent before slow cooling.[6]
Q6: When should I opt for column chromatography instead of recrystallization?
A6: Column chromatography is recommended when:
Recrystallization fails to remove a key impurity.
The impurities have very similar solubility profiles to your product.
You need to isolate the product from non-particulate impurities (e.g., oils or colored tars).
The highest possible purity is required for downstream applications like pharmaceutical development.[8]
Troubleshooting and Experimental Protocols
Key Compound Properties
To effectively design a purification strategy, understanding the properties of the involved substances is crucial.
Soluble in aqueous base and polar organic solvents like methanol.[11]
Methylamine (Starting Material)
31.06
-93.1
Basic
Very soluble in water and most organic solvents.[13][14]
4-fluoro-N-methyl-2-nitrobenzamide (Product)
198.15
Solid (Exact MP varies)
Neutral
Soluble in organic solvents like EtOAc, DCM, Chloroform. Insoluble in aqueous acid/base.
Protocol 1: Purification by Acid-Base Extraction
This protocol is the primary and most critical step for removing unreacted starting materials.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purifying the neutral amide product from acidic and basic starting materials.
Step-by-Step Methodology:
Dissolution: Dissolve the crude reaction mixture in a suitable volume of ethyl acetate (EtOAc), approximately 10-20 mL per gram of crude material. Transfer the solution to a separatory funnel.
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.
Separation 1: Allow the layers to separate. Drain the lower aqueous layer and discard it. This layer contains the protonated methylamine.[4]
Base Wash: To the remaining organic layer in the funnel, add an equal volume of 1 M sodium bicarbonate (NaHCO₃). Vent frequently, as CO₂ gas will be generated from the neutralization of any excess acid. Shake vigorously.
Separation 2: Allow the layers to separate. Drain and discard the lower aqueous layer. This layer contains the deprotonated 4-fluoro-2-nitrobenzoic acid salt.[4][5]
Final Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine). This helps to remove residual water from the organic layer.
Drying and Isolation: Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it sit for 5-10 minutes to dry the solution. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid product.
Post-Extraction Purification Decision Guide
If TLC or other analysis shows impurities remain, use this guide to decide on the next step.
Caption: Decision tree for selecting a secondary purification method.
Protocol 2: Purification by Recrystallization
Objective: To purify the solid product by leveraging its temperature-dependent solubility.
Step-by-Step Methodology:
Solvent Selection: Place a small amount of your impure product in a test tube. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube. The ideal solvent will dissolve the compound when hot but allow it to crash out as a solid upon cooling.
Dissolution: Place the bulk of your impure solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod.[6]
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
Drying: Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
Protocol 3: Purification by Flash Column Chromatography
Objective: To separate the product from impurities based on polarity.
Step-by-Step Methodology:
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase (e.g., a mixture of hexane and ethyl acetate) should give your product an Rf value of approximately 0.3-0.4.
Column Packing: Pack a chromatography column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexane).[8][15]
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.[8]
Elution: Begin eluting the column with your chosen mobile phase.
Fraction Collection: Collect the eluent in a series of fractions.
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, highly purified product.
References
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Methylamines. John Wiley & Sons, Inc.
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Chem-DB. (n.d.). Methylamine. Retrieved from [Link]
Sciencemadness Wiki. (2020). Methylamine. Retrieved from [Link]
University of Rochester. (n.d.). Solvent: methylamine. Retrieved from [Link]
Technical Support Center: Selective Reduction of 4-Fluoro-N-methyl-2-nitrobenzamide
Welcome to the technical support guide for the selective reduction of 4-fluoro-N-methyl-2-nitrobenzamide. This resource is designed for researchers, chemists, and process development professionals to navigate the challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the selective reduction of 4-fluoro-N-methyl-2-nitrobenzamide. This resource is designed for researchers, chemists, and process development professionals to navigate the challenges associated with this specific transformation. The primary goal is the synthesis of high-purity 4-amino-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical manufacturing.[1] This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you minimize common side reactions and optimize your yield.
Part 1: Understanding the Core Reaction and Potential Side Reactions
The reduction of 4-fluoro-N-methyl-2-nitrobenzamide is a delicate but critical transformation. While the desired outcome is the selective conversion of the nitro group to an amine, the molecule contains other functionalities—an aromatic fluoride and an amide—that can react under various reducing conditions. Understanding the potential for these side reactions is the first step toward preventing them.
The primary challenges encountered are:
Hydrodefluorination (Dehalogenation): The cleavage of the C-F bond, particularly under catalytic hydrogenation conditions.[2][3]
Incomplete Reduction: The reaction stalling at intermediate stages such as the nitroso, hydroxylamine, or azoxy species.[4][5]
Amide Hydrolysis: The cleavage of the N-methylamide bond to form the corresponding carboxylic acid, typically under harsh acidic or basic conditions with prolonged heating.[6]
Caption: Key reaction pathways in the reduction of 4-fluoro-N-methyl-2-nitrobenzamide.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the reduction in a practical, question-and-answer format.
Q1: I am observing significant hydrodefluorination (loss of the C-F bond). How can I prevent this?
Cause: This is the most common and challenging side reaction, especially when using standard catalytic hydrogenation with palladium on carbon (Pd/C).[7] Palladium catalysts are highly active for the hydrogenolysis of carbon-halogen bonds.[8] The electron-donating effect of the resulting aniline product can further activate the C-F bond towards cleavage.[2]
Solutions:
Change the Catalyst:
Raney Nickel: This catalyst is often less prone to causing dehalogenation compared to Pd/C and is a viable alternative for catalytic hydrogenation.[9]
Platinum-based Catalysts: Platinum catalysts, sometimes modified (e.g., sulfided Pt/C), can offer higher selectivity and suppress dehalogenation.[10]
Modified Palladium Catalysts: Using electron-enriched palladium nanoparticles or catalysts on specific supports (like layered double hydroxides) has been shown to improve selectivity by weakening the C-X bond breaking activity.[7]
Switch to a Non-Hydrogenation Method: This is often the most effective strategy.
Metal/Acid Reduction (Bechamp Reduction): Using iron powder in the presence of an acid like HCl or acetic acid is a classic, cost-effective, and highly selective method that avoids catalytic hydrogenolysis pathways.[11][12][13] Tin(II) chloride (SnCl₂) in an acidic medium is another excellent choice.[4][10]
Sodium Dithionite (Na₂S₂O₄): This is a mild and economical reducing agent that is highly chemoselective for the nitro group and will not cleave the C-F bond.[14][15]
Modify Hydrogenation Conditions: If catalytic hydrogenation must be used:
Add an Acid: Conducting the hydrogenation in the presence of a small amount of a strong acid can surprisingly inhibit dehalogenation of fluorinated and chlorinated nitrobenzenes.[16]
Control Temperature and Pressure: Use the mildest conditions possible (lower H₂ pressure, lower temperature) that still allow the reaction to proceed at a reasonable rate.[5]
Q2: My reaction is incomplete, and I'm isolating intermediates like azoxy compounds. What's going wrong?
Cause: The reduction of a nitro group is a stepwise, six-electron process that proceeds through nitroso and hydroxylamine intermediates.[2][17] These intermediates can condense, especially under certain conditions, to form dimeric species like azoxy and azo compounds.[5][18] This issue can arise from several factors:
Solutions:
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent to drive the reaction to completion. For metal/acid reductions, this can be 3-5 equivalents or more.[4][10] For sodium dithionite, 4 or more equivalents are often required.[15]
Poor Reagent/Catalyst Activity: Catalysts can deactivate over time, and reducing agents like sodium dithionite can decompose upon storage.[4] Always use fresh, high-quality reagents and catalysts.
Sub-optimal Temperature: While high temperatures can promote side reactions, some reductions require gentle heating to proceed efficiently.[4] Monitor the reaction by TLC or LC-MS and gradually increase the temperature if the reaction stalls at room temperature.
Poor Solubility: The starting material must be soluble in the reaction solvent for the reaction to be efficient. If solubility is an issue, consider a co-solvent system (e.g., EtOH/water, THF) to ensure all reactants are in solution.[4]
Q3: The amide group is being hydrolyzed to a carboxylic acid. How do I protect it?
Cause: Amides are generally stable functional groups but can undergo hydrolysis under harsh acidic or basic conditions, particularly when heated for extended periods.[19][20] This is typically less of a concern with common nitro reduction methods but can occur if workup conditions are too aggressive or if the reduction itself requires extreme pH and high temperatures.
Solutions:
Maintain Neutral or Mild pH:
Catalytic Hydrogenation: This method is ideal as it can be run under neutral pH.[11]
Sodium Dithionite: While it can be used under basic conditions, buffering the system can help maintain a milder pH.[15]
Fe/NH₄Cl: Using ammonium chloride instead of a strong acid like HCl with iron powder provides near-neutral conditions and is an excellent choice for substrates with acid-sensitive groups.
Control Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and proceed with workup as soon as the starting material is consumed.
Careful Workup: After the reaction is complete, neutralize the reaction mixture carefully before extraction. Avoid strong acid or base washes if hydrolysis is a concern.
Part 3: Recommended Experimental Protocols
The following protocols are provided as validated starting points. All reactions should be monitored by TLC or LC-MS to determine completion.
Protocol A: Selective Reduction using Iron/Ammonium Chloride
This method is highly recommended for its excellent chemoselectivity, low cost, and operational simplicity, effectively avoiding hydrodefluorination.
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq), ethanol, and water (e.g., a 4:1 v/v mixture).
Addition of Reagents: Add ammonium chloride (NH₄Cl, 4-5 eq) and fine iron powder (Fe, 3-5 eq).
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often complete within 1-3 hours.
Workup: Once the starting material is consumed, cool the mixture to room temperature and filter it hot through a pad of Celite® to remove the iron salts.
Isolation: Wash the Celite pad thoroughly with ethanol or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-amino-2-fluoro-N-methylbenzamide.
Protocol B: Selective Reduction using Sodium Dithionite
This protocol offers a mild, metal-free alternative that is also highly selective.
Setup: Dissolve the 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq) in a suitable solvent system like DMF/water or ethanol/water in a round-bottom flask.
Prepare Reductant: In a separate flask, prepare a fresh solution of sodium dithionite (Na₂S₂O₄, 4-5 eq) in water. It is crucial to use a fresh solution as dithionite is unstable in aqueous media.[15]
Reaction: Heat the substrate solution to 60-80 °C. Add the aqueous sodium dithionite solution dropwise to the stirred solution.
Monitoring: Maintain the temperature and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).
Workup & Isolation: Cool the reaction mixture and extract with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Part 4: Method Selection & Data Summary
Choosing the right method depends on your specific requirements, such as scale, cost, and available equipment. The following decision-making workflow and summary table can guide your choice.
Caption: Decision workflow for selecting a reduction method.
Table 1: Comparison of Recommended Reduction Methods
Method
Reagents & Conditions
Selectivity vs. Defluorination
Key Advantages
Key Disadvantages
Catalytic Hydrogenation
H₂, Pd/C or Raney Ni catalyst; RT to 50°C; 1-50 bar H₂; Solvents: EtOH, EtOAc[9][21]
Variable to Poor (Pd/C)Good (Raney Ni)
High atom economy; catalyst can be recycled; clean reaction.
High risk of dehalogenation with Pd/C [8]; catalyst poisoning is possible[12]; requires specialized pressure equipment.
Metal/Acid (Fe or SnCl₂)
Fe or SnCl₂·2H₂O (3-5 eq); Acid (HCl, AcOH, or NH₄Cl); Reflux[4][10]
Excellent
Highly reliable and selective; low cost of reagents; scalable.
Generates significant metallic waste; workup can be cumbersome.
Reagent is unstable in solution; can have solubility issues; generates sulfur byproducts.
References
Kaszab, T., et al. (2013). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. ResearchGate. Retrieved March 7, 2026, from [Link]
Ashenhurst, J. (2018). Reduction of Nitro Groups. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Park, K. K., Oh, C. H., & Joung, W. K. (1993). Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Scribd. Retrieved March 7, 2026, from [Link]
Hein, R. W. (1964). US Patent 3,148,217A: Catalytic hydrogenation of halonitrobenzene compounds. Google Patents.
Park, K. K., Oh, C. H., & Sim, W. J. (1995). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 60(19), 6202-6204. ACS Publications. Retrieved March 7, 2026, from [Link]
Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. (2020). Organic Chemistry Frontiers. RSC Publishing. Retrieved March 7, 2026, from [Link]
Blaser, H. U., & Steiner, H. (2009). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Science of Synthesis, 4.4, 1855-1907. Retrieved March 7, 2026, from [Link]
Lian, C., et al. (2016). Selective Hydrogenation of Halonitrobenzenes. ResearchGate. Retrieved March 7, 2026, from [Link]
Process for catalytic hydrogenation of halonitroaromatics. (2022). European Patent Office. Retrieved March 7, 2026, from [Link]
May, D. D. (1991). US Patent 5,068,436A: Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.
Zhang, Y., et al. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. MDPI. Retrieved March 7, 2026, from [Link]
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. (n.d.). Calvin Digital Commons. Retrieved March 7, 2026, from [Link]
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]
Preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-. (2013). Google Patents.
Chemistry of Amides. (2024). LibreTexts. Retrieved March 7, 2026, from [Link]
Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Sciencemadness.org. Retrieved March 7, 2026, from [Link]
Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate. Retrieved March 7, 2026, from [Link]
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Retrieved March 7, 2026, from [Link]
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2018). Modern Scientific Researches. Retrieved March 7, 2026, from [Link]
Reduction of Nitro, Nitroso, Azo and Azoxy Groups. (1992). ResearchGate. Retrieved March 7, 2026, from [Link]
Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen.In. Retrieved March 7, 2026, from [Link]
Preparation method of 4-amino-2-fluoro-methyl benzamide. (2013). Patsnap. Retrieved March 7, 2026, from [Link]
Bahadur, V., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Retrieved March 7, 2026, from [Link]
Reactions of Amides. (2025). Save My Exams. Retrieved March 7, 2026, from [Link]
Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Retrieved March 7, 2026, from [Link]
Reduction of nitro compound using protection group. (2018). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022). Chemistry Steps. Retrieved March 7, 2026, from [Link]
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (2022). The Journal of Organic Chemistry. ACS Publications. Retrieved March 7, 2026, from [Link]
Mechanism of amide hydrolysis. (2019). YouTube. Retrieved March 7, 2026, from [Link]
Nitro Reduction - Iron (Fe). (n.d.). Common Organic Chemistry. Retrieved March 7, 2026, from [Link]
Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]
2-Fluoro-N-methyl-4-nitrobenzamide. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. (2019). Frontiers. Retrieved March 7, 2026, from [Link]
Technical Support Center: Solvent Optimization for 4-Fluoro-N-methyl-2-nitrobenzamide SNAr Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 4-fluoro-N-methyl-2-nitrobenzamide (CAS: 1018983-85-1), a highly activa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with 4-fluoro-N-methyl-2-nitrobenzamide (CAS: 1018983-85-1), a highly activated electrophile frequently utilized as a key intermediate in pharmaceutical synthesis (e.g., Mirabegron derivatives) 1.
Due to the strongly electron-withdrawing ortho-nitro and para-carboxamide groups, the 4-fluoro position is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). While traditional SNAr protocols rely heavily on reprotoxic polar aprotic solvents (DMF, NMP, DMAc), modern pharmaceutical development demands greener alternatives 2. This guide provides field-proven insights for optimizing solvent selection without compromising reaction kinetics or yield.
Mechanistic Causality: The Role of the Solvent
The rate-determining step in an SNAr reaction is typically the initial nucleophilic attack, which disrupts aromaticity to form an anionic Meisenheimer complex 3. Solvents with high dielectric constants (
) stabilize this highly localized negative charge. Transitioning to green solvents often means working with lower dielectric constants, requiring strategic optimization of temperature, concentration, or base selection to maintain thermodynamic efficacy.
Mechanistic pathway of the SNAr reaction showing solvent stabilization of the Meisenheimer complex.
Solvent Selection Matrix
Use the following table to benchmark traditional solvents against modern, sustainable alternatives for your specific SNAr workflow.
Solvent
Classification
Dielectric Constant ()
Boiling Point (°C)
Water Miscibility
SNAr Suitability & EHS Profile
DMF
Traditional
36.7
153
Miscible
Excellent kinetics, but Reprotoxic (SVHC). Phase-out recommended.
2-MeTHF
Green / Bio-renewable
6.97
80
Low (14 g/100 g)
Good for biphasic reactions; requires higher heat due to low 4.
DMI (Dimethyl Isosorbide)
Green / Bio-renewable
7.58
234
Miscible
Excellent DMF alternative; strong solvating power despite lower 5.
Cyrene™
Green / Bio-renewable
~37.0
227
Miscible
High polarity matches DMF; however, unstable with strong inorganic bases.
Troubleshooting Guides & FAQs
Q1: Why is my reaction rate sluggish when replacing DMF with 2-MeTHF?Causality & Solution: 2-MeTHF has a significantly lower dielectric constant (
) compared to DMF (), which provides less stabilization for the anionic Meisenheimer complex 4. To overcome this thermodynamic barrier in 2-MeTHF, you must either increase the reaction temperature (up to its 80 °C boiling point) or use a phase-transfer catalyst (PTC) if using inorganic bases. Alternatively, switch to a more polar bio-renewable solvent like Dimethyl Isosorbide (DMI) 5.
Q2: I am detecting a significant 4-hydroxy-N-methyl-2-nitrobenzamide byproduct. How do I prevent this?Causality & Solution: This byproduct is the result of competitive hydrolysis. The highly activated 4-fluoro position is easily attacked by hydroxide ions generated from residual water and the reaction base 3. Traditional solvents like DMF and DMSO are highly hygroscopic and notoriously difficult to keep dry.
Fix: Switch to 2-MeTHF. Its low water miscibility naturally excludes moisture from the reaction matrix. If using DMI, ensure it is stored over 3Å molecular sieves and perform the reaction under an inert nitrogen atmosphere.
Q3: My nucleophile is a sterically hindered amine, and the reaction stalls in green solvents. What are my options?Causality & Solution: Weak or hindered nucleophiles require stronger activation. If green solvents do not provide enough stabilization, consider solvent-free mechanochemistry. Recent protocols demonstrate that solid-state SNAr using ball-milling with potassium fluoride and quaternary ammonium salts can drive the reaction to completion without any bulk solvent, eliminating solvent-induced thermodynamic drag entirely 6.
Experimental Protocol: Standardized Green SNAr Workflow
This methodology outlines a self-validating system for the amidation of 4-fluoro-N-methyl-2-nitrobenzamide using 2-MeTHF, ensuring high conversion rates while adhering to green chemistry principles.
Step-by-Step Methodology:
Substrate Charging: To a dried, inert round-bottom flask, add 4-fluoro-N-methyl-2-nitrobenzamide (1.0 equiv) and the desired nucleophile (1.1 equiv).
Solvent & Base Addition: Suspend the reagents in anhydrous 2-MeTHF (5-10 volumes). Add an organic base such as
-Diisopropylethylamine (DIPEA) (2.0 equiv).
Self-Validation Check: Visually ensure complete dissolution. If the nucleophile remains insoluble, add 5% v/v DMI as a co-solvent to break the crystal lattice energy of the starting materials.
Thermal Activation: Heat the mixture to 75 °C (just below the 80 °C boiling point of 2-MeTHF) under reflux.
In-Process Control (IPC): Monitor the reaction via LC-MS. The strong inductive pull of the fluorine and resonance stabilization from the ortho-nitro group should yield >95% conversion within 3-5 hours. Do not proceed to workup until the starting material peak is <2% by area.
Aqueous Workup: Cool the reaction to room temperature. Add water (5 volumes) directly to the flask. Because 2-MeTHF is biphasic, the organic layer will separate cleanly, leaving inorganic salts and polar impurities in the aqueous phase.
Isolation: Extract the aqueous layer once with additional 2-MeTHF. Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo to yield the substituted product.
References
SNAr Solvents and Reagents - ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]
Green Chemistry: Solid-State SNAr Fluorination - RSC Publishing.[Link]
Technical Support Center: Troubleshooting Low Conversion Rates in SNAr Reactions of 4-fluoro-N-methyl-2-nitrobenzamide
Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored to address challenges encountered during the SNAr reaction of 4-fluoro-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored to address challenges encountered during the SNAr reaction of 4-fluoro-N-methyl-2-nitrobenzamide, a common substrate in pharmaceutical and materials science research. As researchers, scientists, and drug development professionals, achieving high conversion rates is paramount. This resource provides in-depth, experience-driven solutions to overcome common hurdles in your synthetic endeavors.
Understanding the SNAr Reaction of 4-fluoro-N-methyl-2-nitrobenzamide
The SNAr reaction is a powerful tool for the functionalization of aromatic rings. In the case of 4-fluoro-N-methyl-2-nitrobenzamide, the reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), namely the nitro group (-NO2) and the N-methylbenzamide group (-CONHCH3), positioned ortho and para to the fluorine leaving group. These groups activate the aromatic ring towards nucleophilic attack.[1][2] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3]
The Mechanism: A Step-by-Step Look
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step as it disrupts the aromaticity of the ring.[4]
Formation of the Meisenheimer Complex: The attack of the nucleophile forms a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro and amide groups.[1][3]
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in SNAr reactions.[5][6]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues leading to low conversion rates in the SNAr reaction of 4-fluoro-N-methyl-2-nitrobenzamide.
Q1: My SNAr reaction shows low or no conversion. What are the primary factors I should investigate?
A1: Low conversion in an SNAr reaction can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.
1. Substrate Activation:
The aromatic ring must be sufficiently activated by electron-withdrawing groups for the nucleophilic attack to occur. In 4-fluoro-N-methyl-2-nitrobenzamide, the nitro and amide groups provide this activation. If you are working with a different substrate, ensure it has strong EWGs positioned ortho or para to the leaving group.[1][7]
2. Leaving Group Ability:
In SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I.[7] This is because the highly electronegative fluorine atom makes the carbon it is attached to more electrophilic, facilitating the initial nucleophilic attack, which is the rate-determining step.[6][8]
3. Nucleophile Strength and Concentration:
The nucleophile must be strong enough to attack the electron-deficient aromatic ring. If you are using a weak nucleophile, you may need to use a stronger base to deprotonate it and increase its nucleophilicity. Also, ensure you are using an appropriate concentration of the nucleophile.
4. Reaction Conditions:
Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[7][9] These solvents solvate the cation of the nucleophile's counter-ion, leaving the nucleophilic anion more reactive. Protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[9][10]
Temperature: Increasing the reaction temperature can often improve conversion rates, but be mindful of potential side reactions.
Anhydrous Conditions: Moisture can react with strong bases and some nucleophiles, reducing their effectiveness. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[7]
Here is a troubleshooting workflow to guide your investigation:
Caption: A decision-making workflow for troubleshooting low conversion in SNAr reactions.
Q2: I'm observing multiple spots on my TLC, suggesting side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. Here are some likely culprits and their solutions:
Side Reaction
Cause
Solution
Di-substitution
If the substrate has more than one potential leaving group, or if the product can undergo further reaction.
Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[7]
Reaction with Solvent
Use of a nucleophilic solvent (e.g., an alcohol) that can compete with the intended nucleophile.
Use a non-reactive, polar aprotic solvent like DMF, DMSO, or THF.[9]
Hydrolysis
The starting material or product may be susceptible to hydrolysis, especially in the presence of a base.
Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere.[7]
Competing Reactions at Other Positions
Nucleophilic attack at other electrophilic sites on the molecule, such as the carbonyl carbon of the amide.
This is less common for the aromatic ring substitution but can occur with highly reactive nucleophiles. Lowering the temperature may improve selectivity.
Q3: My reaction is very sensitive to the choice of base. How do I select the right base and what is its role?
A3: The base plays a critical role, especially when using nucleophiles that require deprotonation (e.g., alcohols, thiols, or secondary amines).
Role of the Base: The primary role of the base is to deprotonate the nucleophile, generating a more potent anionic nucleophile. For example, a base will deprotonate an alcohol (ROH) to form an alkoxide (RO-).
Choosing the Right Base: The strength of the base should be matched to the acidity of the nucleophile. The pKa of the base's conjugate acid should be higher than the pKa of the nucleophile.
Nucleophile Type
Typical pKa Range
Suitable Bases
Alcohols (ROH)
16-18
NaH, K2CO3, Cs2CO3
Thiols (RSH)
10-11
K2CO3, Et3N, DBU
Secondary Amines (R2NH)
11-12
K2CO3, Et3N
Potential Issues with Bases:
Hydroxide Bases (e.g., NaOH, KOH): These can lead to hydrolysis of the amide or the starting material.
Strong, Non-nucleophilic Bases (e.g., NaH, LDA): These are often good choices as they are less likely to compete with the primary nucleophile. However, they are very sensitive to moisture.
Carbonate Bases (e.g., K2CO3, Cs2CO3): These are often a good compromise, being strong enough for many nucleophiles while being less prone to causing hydrolysis. Cesium carbonate is known to enhance the rate of some SNAr reactions.[11]
Q4: I am struggling with the workup and purification of my SNAr reaction. What are some common issues and their solutions?
A4: Workup and purification can be challenging due to the nature of the solvents and reagents used.
Removing High-Boiling Point Solvents (DMF, DMSO):
Aqueous Workup: Dilute the reaction mixture with a large volume of water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.
Azeotropic Removal: For small-scale reactions, co-evaporation with a lower-boiling point solvent like toluene can sometimes help remove residual high-boiling point solvents.
Dealing with Emulsions:
Addition of Brine: Washing the organic layer with a saturated aqueous solution of NaCl (brine) can help to break up emulsions.
Filtration: Filtering the emulsified layer through a pad of Celite can also be effective.
Purification by Chromatography:
Residual Base: If a non-volatile base like K2CO3 was used, it can sometimes interfere with column chromatography. A simple aqueous wash during the workup is usually sufficient to remove it.
Product Polarity: The products of SNAr reactions are often more polar than the starting materials. Adjust your mobile phase for column chromatography accordingly.
Experimental Protocols
Here are some representative experimental protocols for the SNAr reaction of 4-fluoro-N-methyl-2-nitrobenzamide.
Protocol 1: Reaction with an Amine Nucleophile
This protocol describes a general procedure for the synthesis of N-substituted N-methyl-2-nitrobenzamide derivatives.
Materials:
4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq)
Amine nucleophile (1.1 - 1.5 eq)
Potassium carbonate (K2CO3, 2.0 eq)
Anhydrous Dimethylformamide (DMF)
Round-bottom flask with a magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 4-fluoro-N-methyl-2-nitrobenzamide and potassium carbonate.
Add anhydrous DMF to dissolve the reactants.
Add the amine nucleophile to the reaction mixture.
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the starting material is consumed, cool the reaction mixture to room temperature.
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with an Alcohol Nucleophile
This protocol outlines the synthesis of alkoxy-substituted N-methyl-2-nitrobenzamide derivatives.
Materials:
4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq)
Alcohol nucleophile (1.2 eq)
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Round-bottom flask with a magnetic stir bar
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
To a dry round-bottom flask containing a magnetic stir bar under an inert atmosphere, add the alcohol and dissolve it in anhydrous THF.
Cool the solution in an ice bath and carefully add the sodium hydride in portions.
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
Add a solution of 4-fluoro-N-methyl-2-nitrobenzamide in anhydrous THF to the reaction mixture.
Heat the reaction to reflux and monitor by TLC.
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: A generalized experimental workflow for SNAr reactions.
References
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]
Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry. [Link]
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]
SNAr Mechanism: The Meisenheimer Complex. YouTube. [Link]
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Addition-Elimination at Aromatics (SNAr). CSB/SJU. [Link]
Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry. [Link]
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reaction. The Journal of Organic Chemistry. [Link]
Dynamics of a gas-phase SNAr reaction: non-concerted mechanism despite the Meisenheimer complex being a transition state. Physical Chemistry Chemical Physics. [Link]
Effects of conditions on reactions of carbanions with nitroarenes. ResearchGate. [Link]
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
Why is Cl the leaving group : r/OrganicChemistry. Reddit. [Link]
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PMC. [Link]
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. [Link]
Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. ResearchGate. [Link]
Concerted nucleophilic aromatic substitution with 19F− and 18F−. PMC. [Link]
Technical Support Center: Overcoming Steric Hindrance in Reactions of 4-Fluoro-N-methyl-2-nitrobenzamide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the nucleophilic aromatic substitution (SNAr) of 4-fluoro-N-methyl-2-ni...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the nucleophilic aromatic substitution (SNAr) of 4-fluoro-N-methyl-2-nitrobenzamide. This molecule is1[1]. However, it routinely yields poor conversions under standard conditions due to hidden stereoelectronic conflicts.
This guide deconstructs the physical organic chemistry behind this resistance and provides field-proven, self-validating protocols to overcome it.
Part 1: Core Mechanistic FAQs (The "Why")
Q: Why is the SNAr reaction at the 4-fluoro position of 4-fluoro-N-methyl-2-nitrobenzamide unexpectedly sluggish compared to standard fluoronitrobenzenes?A: This is a classic case of stereoelectronic decoupling. In standard SNAr reactions, electron-withdrawing groups at the ortho and para positions are crucial as they 2[2].
In 4-fluoro-N-methyl-2-nitrobenzamide, nucleophilic attack at C4 pushes the negative charge to C1, C3, and C5. The nitro group at C2 is meta to the attack site, providing only weak inductive stabilization. The primary resonance stabilization must come from the para-amide group at C1. However, the bulky nitro group at C2 causes a severe steric clash with the N-methylamide at C1. This ortho-steric hindrance forces the amide out of coplanarity with the aromatic ring, destroying its ability to overlap with the pi-system and stabilize the intermediate. Consequently, the activation energy barrier skyrockets.
Q: I am observing significant amide hydrolysis and nitro reduction instead of the desired SNAr product. How do I prevent this?A: When the primary SNAr pathway is sterically hindered, the reaction kinetics slow down enough for secondary side reactions to outcompete the desired substitution. Amide hydrolysis occurs if your base is insufficiently dry, while nitro reduction can occur if amine nucleophiles act as single-electron donors under prolonged heating.
Troubleshooting Action: Ensure strictly anhydrous conditions.3[3] like K₂CO₃ or DBU will prevent hydroxide formation and ensure your nucleophile is fully activated, favoring the SNAr kinetic pathway.
Part 2: Troubleshooting Guide & Workflow (The "How")
To systematically overcome the deactivation of the 4-fluoro position, follow the troubleshooting logic outlined below.
Figure 2: Step-by-step troubleshooting workflow for sluggish SNAr reactions.
Quantitative Data Summary: Optimization of SNAr Conditions
The following table summarizes the causal relationship between reaction conditions and experimental yields when reacting 4-fluoro-N-methyl-2-nitrobenzamide with a standard secondary amine.
Reaction Condition
Solvent
Base
Temp (°C)
Time
Yield (%)
Causality / Observation
Conventional Heating
DMF
DIPEA
80
24 h
< 15%
Insufficient thermal energy to overcome steric barrier.
Conventional Heating
DMSO
K₂CO₃
100
24 h
35%
Better transition state stabilization, but slow kinetics.
Microwave Irradiation
NMP
K₂CO₃
130
1 h
82%
Rapid localized heating overcomes high activation energy.
High-Pressure (10 kbar)
THF
Et₃N
50
12 h
78%
Negative activation volume of SNAr favors high pressure.
Part 3: Experimental Protocol
The following is a self-validating, step-by-step methodology designed to force the SNAr reaction to completion by utilizing microwave irradiation and optimal solvent/base pairing.
Protocol: Microwave-Assisted SNAr of 4-Fluoro-N-methyl-2-nitrobenzamide
Objective: To achieve >80% conversion of the sterically hindered aryl fluoride using an amine nucleophile.
Preparation of the Reaction Mixture:
In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 4-fluoro-N-methyl-2-nitrobenzamide (1.0 eq, 1.0 mmol).
Causality: Using a specialized microwave vial ensures the system can safely handle the autogenous pressure generated at 130°C without solvent loss.
Solvent and Base Addition:
Add 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP), followed by anhydrous K₂CO₃ (2.5 eq, 2.5 mmol).
Causality: NMP is chosen over DMF because it is more thermally stable and provides superior stabilization of the highly polar Meisenheimer transition state. K₂CO₃ is a strong, non-nucleophilic base that prevents unwanted amide hydrolysis.
Nucleophile Introduction:
Add the amine nucleophile (1.2 eq, 1.2 mmol) dropwise. Seal the vial with a crimp cap.
Microwave Irradiation:
Irradiate the mixture at 130°C for 60 minutes with a pre-stirring time of 1 minute.
Causality: The high activation energy caused by the out-of-plane twisted amide group requires intense, localized dielectric heating to force the reaction forward. Conventional heating often leads to degradation before completion.
Reaction Validation (Self-Validating Step):
Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water (1:1) and analyze via LC-MS.
Criteria: Look for the disappearance of the starting material mass (m/z 198.15) and the appearance of the product mass. If SM > 5%, re-subject the vial to microwave irradiation for an additional 15 minutes. This feedback loop prevents premature workup.
Workup and Isolation:
Dilute the mixture with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL).
Causality: Aqueous LiCl is highly effective at partitioning NMP into the aqueous layer, preventing solvent carryover during isolation. Dry the organic layer over Na₂SO₄, filter, and concentrate.
References
4-Fluoro-2-nitrobenzoyl chloride | CAS 57750-82-0 - Benchchem. Benchchem.com.
WO2010141406A2 - Amino pyrimidine anticancer compounds - Google Patents. Google.com.
column chromatography eluent systems for 4-fluoro-N-methyl-2-nitrobenzamide
Technical Support Center: Chromatography Guide for 4-Fluoro-N-methyl-2-nitrobenzamide Section 1: Method Development & Eluent Selection Q: What is the optimal solvent system for purifying 4-fluoro-N-methyl-2-nitrobenzamid...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chromatography Guide for 4-Fluoro-N-methyl-2-nitrobenzamide
Section 1: Method Development & Eluent Selection
Q: What is the optimal solvent system for purifying 4-fluoro-N-methyl-2-nitrobenzamide?
A: For flash column chromatography, the standard starting eluent system is Hexanes/Ethyl Acetate (Hex/EtOAc) .[1]
Due to the ortho-nitro group's ability to form an intramolecular hydrogen bond with the amide proton, this compound acts as a "pseudo-nonpolar" species, often eluting earlier than its para-nitro isomers.[2]
Standard Gradient: 10% EtOAc in Hexanes ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Alternative System: If you observe poor solubility or peak broadening, switch to Dichloromethane (DCM)/Methanol (MeOH) (0% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Visualization: Use UV light (254 nm). The nitro group quenches fluorescence strongly, making the spot appear dark purple/black against the green silica background.
Section 2: Troubleshooting & Optimization
Q: My product is streaking (tailing) on the column. How do I fix this?
A: Streaking in amide purifications typically stems from two causes:
Residual Acid Precursor: If the coupling reaction was incomplete, unreacted 4-fluoro-2-nitrobenzoic acid will streak significantly.[2][3][4]
Fix: Perform a basic wash (sat.[1][3][4][5] NaHCO₃) on your crude mixture before loading the column.
Solubility Issues: The compound may be precipitating on the silica if the mobile phase is too non-polar initially.[1][3][4]
Fix: Use the Dry Loading technique (see Protocol A below) rather than liquid loading.[1][3][4]
Q: The product co-elutes with the starting material. What should I change?
A: This is a common issue if the starting material is the N-methyl-4-fluorobenzamide (from a nitration reaction) or the benzoic acid precursor.[2][3][4]
Strategy 1 (Change Selectivity): Switch the non-polar solvent from Hexanes to Toluene .[1][3][4] The
- interactions between Toluene and the nitro-aromatic ring can alter retention times significantly.[2][3][4]
Strategy 2 (Isocratic Hold): If the separation is close (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Rf < 0.1), run an isocratic column at the solvent ratio where the product Rf is 0.25. Do not use a gradient.[3][4]
Q: I have poor solubility in Hexane/EtOAc. Can I load in DCM?
A: Yes, but with caution. Loading a Hexane/EtOAc column with a sample dissolved in DCM (a strong solvent) causes the "Solvent Effect," where the sample travels with the solvent front, destroying resolution.
Solution: Use Solid Load (Dry Load) .[1][3][4] Adsorb the crude onto Celite or Silica (1:2 ratio w/w) and load the powder on top of the packed column.
Section 3: Detailed Protocols
Protocol A: Solid Load (Dry Load) Preparation
Recommended for 4-fluoro-N-methyl-2-nitrobenzamide to prevent precipitation.[2][3][4]
Dissolution: Dissolve the crude reaction mixture in the minimum amount of DCM or Acetone.
Adsorption: Add Silica Gel (40-63 µm) to the solution.[1][3][4] Ratio: 2 grams of silica per 1 gram of crude.[1][3][4]
Evaporation: Rotovap the slurry to dryness. You should be left with a free-flowing powder.[1][2][3][4]
Check: If the powder is sticky, add more silica and re-evaporate.[1]
Loading: Pour the powder carefully onto the top of your pre-equilibrated column. Add a layer of sand (~1 cm) on top to protect the bed.[1][4]
Context: Describes the synthesis and purification of the regioisomer 2-fluoro-4-nitro-N-methylbenzamide, establishing the baseline solubility and stability profile for fluorin
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 4-fluoro-N-methyl-2-nitrobenzamide
Introduction: Deciphering Molecular Architecture in Drug Discovery In the landscape of modern pharmaceutical research, the precise characterization of molecular structures is a cornerstone of successful drug development....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Deciphering Molecular Architecture in Drug Discovery
In the landscape of modern pharmaceutical research, the precise characterization of molecular structures is a cornerstone of successful drug development. Benzamides represent a vital class of compounds, forming the structural core of numerous therapeutic agents.[1] Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a uniquely powerful tool, offering unparalleled insight into molecular structure, conformation, and purity.[1]
This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-fluoro-N-methyl-2-nitrobenzamide, a compound featuring a complex interplay of substituent effects. As no definitive public spectrum is readily available, this document serves as a predictive guide, grounded in fundamental principles and comparative data from structurally analogous compounds. We will explore the causal relationships between the molecule's electronic environment and its spectral signature, present robust experimental protocols for data acquisition, and offer a comparative framework to validate our interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation.
Predicted ¹H NMR Spectrum: An Analysis of Substituent Effects
The structure of 4-fluoro-N-methyl-2-nitrobenzamide presents a fascinating case study in ¹H NMR interpretation. The aromatic ring is substituted with three distinct groups: a strongly electron-withdrawing nitro group, a halogen (fluorine) with dual electronic effects, and an N-methylamido group. These substituents create a unique electronic environment that dictates the chemical shift, multiplicity, and coupling constants of the aromatic protons.
Structure and Proton Assignments:
H_a: Proton at C3, ortho to the nitro group and meta to the amide.
H_b: Proton at C5, ortho to the fluorine and meta to the nitro group.
H_c: Proton at C6, ortho to the amide and meta to the fluorine.
H_d: Protons of the N-methyl group.
NH: Amide proton.
Analysis of Expected Signals:
N-Methyl Protons (H_d): This signal is expected to be a doublet around δ 2.9-3.1 ppm . The three methyl protons will couple with the single amide (NH) proton. In some cases, due to restricted rotation around the C-N amide bond or proton exchange, this signal may appear as a singlet.
Amide Proton (NH): This proton typically appears as a broad quartet or broad singlet in the region of δ 8.0-8.5 ppm . Its coupling to the N-methyl protons (H_d) would theoretically produce a quartet. However, the signal is often broadened due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent.
Aromatic Protons (H_a, H_b, H_c): The aromatic region will be the most complex and informative.
H_a (Proton at C3): Positioned ortho to the extremely electron-withdrawing nitro group, this proton will be the most deshielded (shifted downfield). It is expected to appear around δ 8.2-8.4 ppm . It will be split by H_b (meta coupling, J ≈ 2-3 Hz) and by the fluorine at C4 (⁴JHF, meta coupling, J ≈ 4-8 Hz), likely resulting in a doublet of doublets (dd).[2]
H_c (Proton at C6): This proton is ortho to the amide group and will be significantly influenced by its electronic and steric effects. It is expected in the range of δ 7.7-7.9 ppm . It will be split by H_b (ortho coupling, J ≈ 8-9 Hz), resulting in a doublet.
H_b (Proton at C5): Located ortho to the fluorine atom and meta to the two electron-withdrawing groups, this proton will be more shielded than H_a. Its chemical shift is predicted to be around δ 7.4-7.6 ppm . It will exhibit the most complex splitting pattern: a doublet of doublets of doublets (ddd) due to coupling with H_c (ortho, J ≈ 8-9 Hz), the fluorine at C4 (³JHF, ortho coupling, J ≈ 6-10 Hz), and H_a (meta, J ≈ 2-3 Hz).[2]
The Influence of Rotamers:
It is crucial to consider the potential for hindered rotation around the Ar-C(O) and C(O)-N bonds, especially due to the bulky ortho-nitro substituent. This restricted rotation can give rise to two distinct rotamers that are slowly exchanging on the NMR timescale at room temperature. Such a phenomenon could lead to a doubling of some or all of the expected signals or significant signal broadening. A variable temperature (VT) NMR study would be required to confirm this, as coalescence of the signals into sharp peaks would be expected at higher temperatures.
Comparative Analysis with Structurally Related Benzamides
To substantiate our predictions, we can compare the expected spectrum of 4-fluoro-N-methyl-2-nitrobenzamide with the known ¹H NMR data of simpler, related benzamides. This comparison allows us to isolate and understand the contribution of each substituent to the final spectrum.
Compound
Aromatic Protons (δ ppm)
Other Protons (δ ppm)
Key Observations & Source(s)
4-Fluorobenzamide
~7.9 (dd, 2H), ~7.2 (t, 2H)
~8.1 (br s, 1H, NH), ~7.5 (br s, 1H, NH)
Protons ortho to the amide are downfield; protons ortho to fluorine are upfield. Data from DMSO-d₆.[3][4]
2-Nitrobenzamide
~8.1-7.6 (m, 4H)
~8.2 (br s, 1H, NH), ~7.7 (br s, 1H, NH)
The nitro group causes a general downfield shift of all aromatic protons.[5][6]
N-Methylbenzamide
~7.8 (d, 2H), ~7.5 (t, 1H), ~7.4 (t, 2H)
~6.4 (br s, 1H, NH), ~3.0 (d, 3H, CH₃)
The N-methyl group appears as a doublet coupled to the NH proton. Data from CDCl₃.[7][8][9]
The combined deshielding effects of the nitro and amide groups, modulated by the fluorine, create a wide dispersion of the aromatic signals.
This comparative table highlights how the additive effects of the substituents can be used to logically predict the chemical shifts in the target molecule. The strong deshielding effect of the nitro group is evident when comparing 2-nitrobenzamide to N-methylbenzamide, and the characteristic splitting from fluorine is seen in 4-fluorobenzamide.
Experimental Protocols for High-Fidelity NMR Analysis
Acquiring a high-quality, interpretable spectrum is paramount. The following protocols are designed to ensure robustness and reproducibility.
Workflow for Benzamide ¹H NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
A. Sample Preparation
Solvent Selection: Choose a deuterated solvent that fully dissolves the benzamide sample. Chloroform-d (CDCl₃) is a common first choice.[10] For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
Sample Quantity: Weigh approximately 5-10 mg of the solid sample for a standard ¹H NMR experiment.[11][12] Overly concentrated samples can lead to line broadening and difficulty in shimming.[11][13]
Dissolution: Dissolve the sample in ~0.7 mL of the chosen deuterated solvent in a small, clean vial.[10] This allows for effective mixing and visual confirmation of dissolution before transfer.
Internal Standard: Ensure the solvent contains an internal reference standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[14]
Filtration and Transfer: To ensure optimal magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[10]
Labeling: Clearly label the NMR tube cap with a unique identifier.
B. Data Acquisition Parameters
The choice of acquisition parameters directly impacts spectral quality. The following are recommended starting points for a typical high-field spectrometer (e.g., 400-600 MHz).
Number of Scans (NS): For a sample of 5-10 mg, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio (S/N).[15]
Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This delay allows the protons to return to their equilibrium state between pulses, which is crucial for accurate signal integration, especially in quantitative studies.[16]
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally adequate to ensure good digital resolution.[15]
Spectral Width (SW): A spectral width of 12-16 ppm is standard for ¹H NMR, encompassing the typical range for organic molecules.[15]
Pulse Angle: Use a 30° or 45° pulse angle instead of 90° when acquiring multiple scans with a short relaxation delay. This helps maintain signal intensity for protons with long relaxation times.[15]
C. Data Processing
Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
Phasing and Baseline Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical). Apply a baseline correction algorithm to produce a flat baseline.
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).
Analysis: Integrate the area under each signal to determine the relative number of protons. Measure the chemical shifts and coupling constants for each multiplet to complete the structural assignment.
Proton Coupling Network in 4-fluoro-N-methyl-2-nitrobenzamide
The following diagram illustrates the key spin-spin coupling interactions that determine the signal multiplicities.
Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling relationships in the target molecule.
Conclusion
This guide provides a comprehensive, predictive framework for the ¹H NMR interpretation of 4-fluoro-N-methyl-2-nitrobenzamide. By systematically analyzing the electronic effects of each substituent and drawing comparisons with known compounds, we can confidently predict the chemical shifts and coupling patterns. The detailed experimental protocols provided herein establish a self-validating system for acquiring high-quality, reproducible data. For any novel benzamide synthesized in a drug discovery program, this combination of predictive analysis and rigorous experimental methodology is essential for unambiguous structural confirmation, ensuring the integrity and success of subsequent research and development efforts.
References
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from the University of Ottawa Department of Chemistry and Biomolecular Sciences website.
Iowa State University. (n.d.). NMR Sample Preparation.
JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
EPFL. (n.d.). InfoSheet : NMR sample preparation.
Argade, N. P., et al. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B.
University of Wisconsin-Madison. (2020, April 13). Optimized Default 1H Parameters. Retrieved from the University of Wisconsin-Madison Chemistry Department NMR Facility website.
The Royal Society of Chemistry. (n.d.). Supplementary Information.
PAN-NMR. (n.d.). NMR data acquisition.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11876, 2-Nitrobenzamide.
Technical Comparison: FTIR Spectral Profiling of 4-Fluoro-N-methyl-2-nitrobenzamide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: CAS 915087-24-0 (Isomer Reference) / Synthesis Intermediate Validation Executive Summary 4-Fluor...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
Subject: CAS 915087-24-0 (Isomer Reference) / Synthesis Intermediate Validation
Executive Summary
4-Fluoro-N-methyl-2-nitrobenzamide is a critical intermediate in the synthesis of second-generation anti-androgens (e.g., Enzalutamide analogs). Its structural integrity is defined by the specific arrangement of the ortho-nitro group relative to the amide functionality, which facilitates intramolecular hydrogen bonding—a feature distinguishable by FTIR spectroscopy.
This guide provides a technical comparison of the target compound’s FTIR profile against its primary synthesis precursors and structural isomers. By focusing on the "Ortho-Nitro Effect" and the specific C-F spectral signature, researchers can utilize this guide to validate synthesis endpoints and detect isomeric impurities without immediate recourse to NMR.
Detailed Spectral Analysis (The Product)
The FTIR spectrum of 4-fluoro-N-methyl-2-nitrobenzamide is characterized by the interplay between the electron-withdrawing nitro group and the secondary amide. The ortho positioning of the nitro group creates a specific intramolecular hydrogen bond with the amide proton, locking the conformation and shifting the Amide I and N-H bands distinctively compared to para-nitro analogs.
Characteristic Peak Assignments
Data derived from vibrational analysis of o-nitrobenzamide derivatives and fluorinated aromatics.
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibrational Mode Assignment
3280 – 3350
Medium, Sharp
Secondary Amide
ν(N-H) Stretching (Restricted by intramolecular H-bond to NO₂)
3050 – 3100
Weak
Aromatic Ring
ν(C-H) Stretching
2920 – 2980
Weak
N-Methyl Group
ν(C-H) Aliphatic Stretching (Key differentiator from non-methylated precursors)
1645 – 1665
Strong
Amide I
ν(C=O) Carbonyl Stretching (Lower frequency due to H-bonding)
1535 – 1555
Strong
Nitro Group
ν_as(NO₂) Asymmetric Stretching (Often overlaps with Amide II)
1510 – 1530
Medium
Amide II
δ(N-H) Bending + ν(C-N)
1340 – 1360
Strong
Nitro Group
ν_s(NO₂) Symmetric Stretching
1210 – 1240
Strong
Aryl Fluoride
ν(C-F) Stretching (Diagnostic for fluorination success)
In the context of chemical synthesis, "performance" refers to the ability of the spectral data to unambiguously identify the target molecule against precursors (alternatives 1) and impurities (alternatives 2).
Comparison 1: Target vs. Precursor (4-Fluoro-2-nitrobenzoic Acid)
Objective: Confirm successful amidation.
The Acid (Precursor): Exhibits a broad, sprawling O-H stretch from 2500–3300 cm⁻¹ (carboxylic acid dimer) and a carbonyl peak typically shifted higher (~1680–1700 cm⁻¹ ).
The Amide (Target): The broad O-H disappears completely, replaced by a sharp N-H peak at ~3300 cm⁻¹ . The carbonyl shifts to ~1650 cm⁻¹ .
Performance Verdict: FTIR provides a binary Pass/Fail indication for this step. If the broad O-H persists, the reaction is incomplete.
Comparison 2: Target vs. Non-Fluorinated Analog (N-methyl-2-nitrobenzamide)
Objective: Confirm presence of the Fluorine substituent.
Non-Fluorinated Analog: Lacks significant absorption in the 1200–1250 cm⁻¹ region (except for C-N vibrations which are usually weaker or shifted).
The Target: Displays a prominent, sharp band at 1210–1240 cm⁻¹ corresponding to the C-F stretch.
Performance Verdict: The C-F band is a "fingerprint" marker. Its absence indicates a starting material error (using non-fluorinated nitrobenzoic acid).
Comparison 3: Target (ortho-nitro) vs. Isomer (para-nitro)
The Isomer (para-nitro): Lacks the intramolecular H-bond. The N-H stretch is typically "free" and appears at higher wavenumbers (>3400 cm⁻¹ in solution or non-bonded solid phases). The Amide I (C=O) is less perturbed.
The Target (ortho-nitro): The Intramolecular H-bond (N-H···O=N) shifts the N-H stretch lower (~3300 cm⁻¹ ) and broadens it slightly even in dilute solution.
Performance Verdict: High-resolution FTIR can distinguish these isomers based on the N-H shift, providing a rapid checkpoint before HPLC analysis.
Rational: Solid-state analysis (KBr) is preferred over ATR for this compound to clearly resolve the sharp N-H and C-F bands without the pressure-induced peak shifts sometimes seen in ATR crystals.
Protocol Steps:
Sampling: Isolate crude solid from the reaction mixture (post-workup). Dry under vacuum at 40°C for 2 hours to remove solvent (solvent peaks can obscure the C-F region).
Preparation: Mix 1–2 mg of the sample with 200 mg of dry IR-grade KBr. Grind to a fine powder using an agate mortar to minimize light scattering (Christiansen effect).
Pelletization: Press at 8–10 tons for 2 minutes to form a transparent disc.
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Validation Logic:
Check 1: Is the broad Acid O-H gone? (If No → Reprocess).
Check 2: Is the C-F peak at 1230 cm⁻¹ present? (If No → Wrong Starting Material).
Check 3: Is the N-H peak sharp and around 3300 cm⁻¹? (If Yes → Release for NMR ).
Visualization: Validation Logic Pathway
Figure 1: Decision tree for validating 4-fluoro-N-methyl-2-nitrobenzamide synthesis using FTIR spectral markers.
References
PubChem. (2025).[1][2][3] 2-Fluoro-N-methyl-4-nitrobenzamide (Isomer Reference Data).[2] National Library of Medicine. Available at: [Link]
NIST Chemistry WebBook. (2024). 4-Fluoro-2-nitrobenzaldehyde IR Spectrum (Functional Group Reference). National Institute of Standards and Technology.[4] Available at: [Link]
Navigating the Maze of Fragments: A Comparative Guide to the Mass Spectrometry of 4-fluoro-N-methyl-2-nitrobenzamide
For the modern researcher, mass spectrometry is an indispensable tool, providing a window into the very structure of molecules. However, the true power of this technique lies not just in determining molecular weight, but...
Author: BenchChem Technical Support Team. Date: March 2026
For the modern researcher, mass spectrometry is an indispensable tool, providing a window into the very structure of molecules. However, the true power of this technique lies not just in determining molecular weight, but in deciphering the intricate fragmentation patterns that act as a unique fingerprint for each compound. This guide offers a deep dive into the predicted mass spectrometric behavior of 4-fluoro-N-methyl-2-nitrobenzamide, a compound of interest in drug discovery and development. By comparing its fragmentation across different ionization techniques and providing a robust experimental framework, this document serves as a practical resource for scientists aiming to identify and characterize this and structurally related molecules.
The Foundational Principles: Understanding Fragmentation in Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. The process begins with the ionization of the sample, which can be achieved through various methods, the most common being Electron Ionization (EI) and Electrospray Ionization (ESI). The resulting molecular ions are often unstable and undergo fragmentation, breaking down into smaller, charged fragments. The pattern of these fragments provides crucial information about the molecule's structure.
Under Electron Ionization (EI) , a high-energy electron beam bombards the sample, leading to the ejection of an electron and the formation of a radical cation (M+•). This is a "hard" ionization technique that imparts significant energy to the molecule, resulting in extensive fragmentation. The mechanisms of fragmentation are often driven by the stability of the resulting radical and cationic species.
In contrast, Electrospray Ionization (ESI) is a "soft" ionization technique. The sample is dissolved in a solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of protonated ([M+H]+) or deprotonated ([M-H]-) molecules. ESI typically results in less fragmentation than EI, often leaving the molecular ion intact. To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and then fragmented through collision-induced dissociation (CID).
Predicted Fragmentation of 4-fluoro-N-methyl-2-nitrobenzamide
While no direct experimental mass spectrum for 4-fluoro-N-methyl-2-nitrobenzamide is readily available in public databases, we can predict its fragmentation pattern based on the well-established fragmentation of its constituent functional groups and the influence of their relative positions on the aromatic ring. The structure of 4-fluoro-N-methyl-2-nitrobenzamide (Molecular Formula: C8H7FN2O3, Monoisotopic Mass: 198.0441 Da) presents several key features that will dictate its fragmentation: a nitro group, an N-methylamide group, and a fluorine atom on a benzene ring.[1][2][3]
Electron Ionization (EI) Fragmentation: The "Ortho Effect" in Play
Under EI, the molecular ion peak (M+•) at m/z 198 is expected to be observed. A significant aspect of the fragmentation of this molecule is the "ortho effect," a phenomenon where adjacent functional groups on an aromatic ring interact during fragmentation, leading to characteristic neutral losses.[4][5][6][7] In this case, the ortho-disposed nitro and N-methylamide groups are primed for such interactions.
A key fragmentation pathway is likely the intramolecular hydrogen abstraction from the N-methyl group by the nitro group, followed by the elimination of a hydroxyl radical (•OH), resulting in a fragment at m/z 181 . This is a common ortho effect observed in nitroaromatic compounds.[5]
Further fragmentation could proceed through the following pathways:
Loss of NO2•: The cleavage of the C-N bond can lead to the loss of a nitro radical, yielding a fragment at m/z 152 .
Loss of •CH3: Alpha-cleavage at the N-methylamide group can result in the loss of a methyl radical, producing a fragment at m/z 183 .
Loss of CONHCH3: Cleavage of the amide bond can lead to the loss of the N-methylcarbamoyl group, resulting in a fragment at m/z 141 .
Loss of F• and HF: While less common for aromatic fluorine, loss of a fluorine radical (m/z 179) or hydrogen fluoride (m/z 178) may occur.[8]
The interplay of these pathways will generate a complex but informative EI mass spectrum.
Electrospray Ionization (ESI) and Tandem MS (MS/MS) Fragmentation
In positive-ion ESI, 4-fluoro-N-methyl-2-nitrobenzamide is expected to readily form a protonated molecule, [M+H]+, at m/z 199 . This ion will be the precursor for MS/MS analysis. In negative-ion ESI, a deprotonated molecule, [M-H]-, at m/z 197 could also be formed.
Positive Ion Mode ([M+H]+, m/z 199):
Upon collision-induced dissociation (CID), the protonated molecule is expected to fragment via several key pathways:
Loss of H2O: Protonation can occur on the amide oxygen or the nitro group. Protonation on the nitro group can facilitate the loss of a water molecule, leading to a fragment at m/z 181 .
Loss of CH3NH2: Cleavage of the amide C-N bond can result in the loss of neutral methylamine, yielding a fragment at m/z 168 .
Loss of CO: The loss of carbon monoxide from the amide group can produce a fragment at m/z 171 .
Negative Ion Mode ([M-H]-, m/z 197):
Fragmentation in negative ion mode will be driven by the deprotonation site, likely the amide nitrogen.
Loss of •NO2: The loss of a nitro radical from the deprotonated molecule can lead to a fragment at m/z 151 .
The table below summarizes the predicted key fragment ions for 4-fluoro-N-methyl-2-nitrobenzamide under different ionization conditions.
Ionization Mode
Precursor Ion (m/z)
Key Fragment Ions (m/z)
Proposed Neutral Loss
EI
198 (M+•)
181
•OH (ortho effect)
152
•NO2
183
•CH3
141
•CONHCH3
ESI (+) MS/MS
199 ([M+H]+)
181
H2O
168
CH3NH2
171
CO
ESI (-) MS/MS
197 ([M-H]-)
151
•NO2
Visualizing the Fragmentation Pathways
To better understand the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.
Caption: Predicted EI fragmentation of 4-fluoro-N-methyl-2-nitrobenzamide.
Caption: Predicted ESI (+) MS/MS fragmentation of 4-fluoro-N-methyl-2-nitrobenzamide.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a general workflow for acquiring the mass spectrum of 4-fluoro-N-methyl-2-nitrobenzamide. Optimization will be necessary based on the specific instrumentation available.
Sample Preparation
Standard Solution: Prepare a stock solution of 4-fluoro-N-methyl-2-nitrobenzamide at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over several minutes, hold, and then return to initial conditions.
Flow Rate: 0.2-0.4 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
Ionization Source: Electrospray Ionization (ESI).
Polarity: Positive and Negative modes.
Scan Range: m/z 50-500.
Capillary Voltage: 3-4 kV.
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
Source Temperature: 120-150 °C.
Desolvation Temperature: 350-500 °C.
Desolvation Gas Flow: 600-800 L/hr.
MS/MS Analysis:
Select the precursor ion ([M+H]+ or [M-H]-) for fragmentation.
Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
Caption: General workflow for LC-MS/MS analysis.
Conclusion: A Roadmap for Identification
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 4-fluoro-N-methyl-2-nitrobenzamide. By understanding the likely fragmentation pathways under both hard and soft ionization techniques, researchers are better equipped to identify this compound in complex mixtures and to elucidate the structures of related novel molecules. The pronounced "ortho effect" in EI and the characteristic neutral losses in ESI-MS/MS serve as key diagnostic features. The provided experimental protocol offers a solid starting point for method development, empowering scientists to confidently navigate the intricate world of mass spectral interpretation.
References
Some newer aspects of mass spectrometric ortho effects. ResearchGate. Available at: [Link]
Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. Available at: [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra.
PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
Mass spectra of fluorocarbons.
Fragmentation Mechanisms - Intro to Mass Spectrometry.
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. PubMed. Available at: [Link]
A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available at: [Link]
2-Fluoro-N-methyl-4-nitrobenzamide. PubChem. Available at: [Link]
2-Fluoro-N-methyl-4-nitro-benzamide. PharmaCompass.com. Available at: [Link]
Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.
4-fluoro-n-methyl-3-nitrobenzamide (C8H7FN2O3). PubChemLite. Available at: [Link]
Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra.
FragmentationMechanisms in Mass. Spectrometry. Universidad de Guanajuato. Available at: [Link]
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 4-fluoro-N-methyl-2-nitrobenzamide 4-fluoro-N-methyl-2-nitrobenzamide is a substituted benzamide derivative, a class of compoun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 4-fluoro-N-methyl-2-nitrobenzamide
4-fluoro-N-methyl-2-nitrobenzamide is a substituted benzamide derivative, a class of compounds with significant interest in pharmaceutical development and chemical synthesis.[1][2] As an intermediate in the synthesis of more complex molecules, such as the anti-androgen Enzalutamide, rigorous analytical control is paramount to ensure the purity, stability, and quality of the final product.[3][4] High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose, offering robust, reproducible, and sensitive quantification.
This guide provides a comprehensive comparison of HPLC methodologies for the analysis of 4-fluoro-N-methyl-2-nitrobenzamide. Moving beyond a simple recitation of parameters, we will delve into the causal reasoning behind chromatographic choices, grounded in the physicochemical properties of the analyte. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of method development for this and structurally related molecules.
Understanding the Analyte: Physicochemical Drivers of Chromatographic Behavior
The molecular structure of 4-fluoro-N-methyl-2-nitrobenzamide dictates its behavior in a reversed-phase HPLC system. Key features include:
Aromatic Benzamide Core: Provides a foundational level of hydrophobicity, making it well-suited for retention on non-polar stationary phases like C18.
Nitro Group (-NO2): This strong electron-withdrawing group introduces significant polarity and creates opportunities for specific interactions (π-π, dipole-dipole) with certain stationary phases.[5][6]
Fluoro Group (-F): The electronegative fluorine atom further modulates the molecule's polarity and can participate in unique interactions with fluorinated stationary phases.[6]
N-methylamide Group (-CONHCH3): This polar functional group can engage in hydrogen bonding with residual silanols on the silica backbone of the stationary phase or with polar components of the mobile phase.
The combination of a hydrophobic core with multiple polar and interactive functional groups makes column selection a critical parameter for achieving optimal separation from impurities and related substances.
Comparative Analysis of HPLC Stationary Phases
While the C18 column is the workhorse of reversed-phase chromatography, the specific functionalities of 4-fluoro-N-methyl-2-nitrobenzamide warrant consideration of alternative phases that can offer unique selectivity.[5][6] The choice of column is a primary determinant of resolution and analysis time.[5]
Stationary Phase
Principle of Separation & Interaction Mechanism
Advantages for this Analyte
Disadvantages for this Analyte
C18 (Octadecylsilane)
Primarily hydrophobic (van der Waals) interactions. The most common reversed-phase chemistry.[6][7]
Good starting point, excellent for retaining the hydrophobic core. Widely available and robust.
May not provide sufficient selectivity to separate structurally similar impurities. Potential for peak tailing due to interaction of the amide with residual silanols.
Phenyl (e.g., Phenyl-Hexyl)
Mixed-mode separation involving hydrophobic interactions and π-π interactions with the phenyl rings of the stationary phase.[6][8]
Enhanced selectivity for aromatic and nitroaromatic compounds due to π-π stacking interactions.[6] Can offer a different elution order compared to C18, making it an excellent confirmation column.[8]
Can be less retentive for non-aromatic impurities. Mobile phase composition may need more careful optimization.
PFP (Pentafluorophenyl)
Complex mechanism involving hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[6]
Excellent selectivity for halogenated compounds and positional isomers.[6] The fluorinated phase can interact strongly with both the fluoro and nitro groups of the analyte.
Retention mechanisms can be complex, making method development less intuitive than with C18.
CN (Cyanopropyl)
Moderately polar phase offering hydrophobic and dipole-dipole interactions. Can be used in both reversed-phase and normal-phase modes.[8]
Provides significantly different selectivity compared to alkyl phases (C18, C8). Useful as an orthogonal (confirmation) column as recommended by EPA methods for nitroaromatics.[8][9]
Generally less retentive in reversed-phase mode, which may lead to early elution. Can be less stable at extreme pH.
Recommended HPLC Method and Protocol
Based on the analyte's structure, a reversed-phase method using a Phenyl-Hexyl column is recommended for its enhanced selectivity towards aromatic and nitro-substituted compounds. A standard C18 column remains a viable and excellent alternative, particularly for routine quality control where the impurity profile is well-defined.
Experimental Protocol
1. Sample Preparation:
Standard Solution: Accurately weigh approximately 10 mg of 4-fluoro-N-methyl-2-nitrobenzamide reference standard and dissolve in 100 mL of acetonitrile to create a 100 µg/mL stock solution.
Working Standard: Dilute the stock solution with the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL.
Rationale: Acetonitrile is a common organic solvent used in HPLC and is suitable for dissolving the analyte.[9] Diluting with the mobile phase ensures compatibility with the starting conditions of the gradient and prevents peak distortion.
2. HPLC Instrumentation and Conditions:
Parameter
Recommended Setting
Rationale
HPLC System
Agilent 1260 Infinity II or equivalent system with UV/DAD detector.
Standard, reliable instrumentation for pharmaceutical analysis. A Diode Array Detector (DAD) allows for peak purity assessment.
Column
Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
Provides enhanced selectivity for the aromatic and nitro-functionalized analyte.[8] A 250 mm length ensures high efficiency and good resolution.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acts as an ion suppressor, improving peak shape for the amide functional group and providing a suitable pH for silica-based columns.[9]
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[9]
Gradient Elution
0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration)
A gradient is necessary to elute the analyte with a good peak shape in a reasonable time while ensuring that any more retained impurities are also eluted from the column.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature
30 °C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times by controlling mobile phase viscosity and mass transfer kinetics.
Injection Volume
10 µL
A small injection volume minimizes the potential for column overload and peak distortion.
Detection
UV at 254 nm
Nitroaromatic compounds typically exhibit strong absorbance at 254 nm, a common wavelength for detection in HPLC.[8][9]
Workflow for HPLC Analysis
Caption: Generalized workflow for the HPLC analysis of 4-fluoro-N-methyl-2-nitrobenzamide.
Expected Results and Comparative Retention Data
Under the recommended conditions, 4-fluoro-N-methyl-2-nitrobenzamide is expected to be well-retained and elute as a sharp, symmetrical peak. The exact retention time is highly dependent on the specific HPLC system, column batch, and precise mobile phase preparation.[10] However, by comparing its structure to related benzamides, an estimated retention time can be projected.
Expected to be more retained than 4-nitrobenzamide due to the additional methyl and fluoro groups increasing hydrophobicity.
Est. 4.0 - 6.0
Note: The representative retention times for related compounds are from a UPLC method and are provided for comparative purposes only; they are not directly transferable but illustrate the relative elution order.[11]
Alternative and Confirmatory Analyses
For regulatory filings or in-depth impurity profiling, a single HPLC method may not be sufficient.
Orthogonal HPLC: As outlined in EPA Method 8330B for nitroaromatics, employing a secondary column with different selectivity (e.g., a CN column) is a robust strategy to confirm peak identity and purity.[8] If a peak co-elutes with the main analyte on a Phenyl-Hexyl column, it is unlikely to do so on a CN column.
UPLC-MS/MS: For higher throughput and sensitivity, a Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can be developed. This provides mass confirmation of the analyte and can detect impurities at much lower levels.[11]
Gas Chromatography (GC): While HPLC is the preferred method for nitroaromatics due to potential thermal degradation, GC-MS could be a viable alternative if the analyte is proven to be thermally stable.[5]
Conclusion
The successful HPLC analysis of 4-fluoro-N-methyl-2-nitrobenzamide hinges on a scientifically-driven approach to method development. While a standard C18 column can provide adequate results, stationary phases like Phenyl-Hexyl or PFP offer enhanced selectivity by leveraging specific π-π and dipole interactions with the analyte's nitro and fluoro groups.[6] The detailed protocol provided herein serves as a robust starting point for researchers, emphasizing the importance of systematic sample preparation, controlled chromatographic conditions, and the use of confirmatory methods for ensuring data integrity. By understanding the interplay between the analyte's structure and the chromatographic system, scientists can develop and validate reliable methods for the quality control of this critical pharmaceutical intermediate.
References
BenchChem. (2025). Performance characteristics of different chromatographic columns for nitro compound analysis.
Przybyciel, M. (2022, April 15). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online.
U.S. Environmental Protection Agency. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA.
Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
MTC USA. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
BenchChem. (2025). Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols.
Chemistry Education. Synthesis and analysis of amides.
Slideshare. Benzamide | PPTX.
PubChem. 2-Fluoro-N-methyl-4-nitrobenzamide.
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.
ChemicalBook. (2026, January 18). 4-amino-2-fluoro-N-methylbenzamide.
SIELC Technologies. (2018, May 16). Methyl 2-fluoro-4-nitrobenzoate.
ResearchGate. Synthesis of benzamide derivatives. Reagents and conditions: (i) (COCl)2, DCM, reflux.
AK Scientific. 915087-24-0 2-Fluoro-N-methyl-4-nitrobenzamide AKSci 5374AC.
BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-methyl-N-(naphthalen-2-yl)benzamide.
Thermo Fisher Scientific. (n.d.). AN001657: Highly sensitive and robust LC-HRAM-MS method for simultaneous quantitation of sixteen nitrosamines in multiple drug p.
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
ResearchGate. HPLC retention times and absorption maxima of metabolic intermediates formed by F11 cells exposed to fluorobenzene in the presence of glucose.
Science.gov. hplc retention times: Topics by Science.gov.
comparing reactivity of 4-fluoro-N-methyl-2-nitrobenzamide vs 4-fluoro-2-nitrobenzamide
Comparative Reactivity Guide: 4-Fluoro-N-methyl-2-nitrobenzamide vs. 4-Fluoro-2-nitrobenzamide in SNAr Applications Executive Summary & Context Both 4-fluoro-N-methyl-2-nitrobenzamide and 4-fluoro-2-nitrobenzamide are hi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 4-Fluoro-N-methyl-2-nitrobenzamide vs. 4-Fluoro-2-nitrobenzamide in SNAr Applications
Executive Summary & Context
Both 4-fluoro-N-methyl-2-nitrobenzamide and 4-fluoro-2-nitrobenzamide are highly valuable electrophilic scaffolds in medicinal chemistry. They are frequently utilized in the synthesis of complex heterocycles, including Focal Adhesion Kinase (FAK) inhibitors[1], antithrombotic aromatic amides[2], and are also monitored as critical impurities in the synthesis of drugs like Mirabegron[3]. While structurally similar, the variance at the amide nitrogen (secondary vs. primary) fundamentally alters their electronic landscape, solubility profiles, and reaction kinetics during Nucleophilic Aromatic Substitution (SNAr).
Mechanistic & Electronic Profiling
In an SNAr reaction at the C4 position, the fluorine atom serves as the leaving group. Its high electronegativity polarizes the C-F bond, rendering the C4 carbon highly susceptible to nucleophilic attack. The reactivity of these molecules is governed by two key functional groups:
The Meta-Nitro Effect: Contrary to some automated chemical databases that misclassify the nitro group as ortho to the fluorine[4], structural analysis confirms it is positioned meta to the C4-fluorine. Because it is meta, it does not participate in direct resonance stabilization of the negative charge in the Meisenheimer complex. Instead, it provides massive inductive stabilization (-I effect)[4].
The Para-Amide Effect: The amide group at C1 is para to the fluorine. This group provides the critical resonance stabilization (-M effect), accepting the delocalized negative charge in the transition state.
The Divergence (Causality of Reactivity): The N-methyl group in 4-fluoro-N-methyl-2-nitrobenzamide exerts an electron-donating inductive effect (+I) toward the amide nitrogen. This increases the electron density on the nitrogen, which in turn donates more strongly into the carbonyl group. This dampens the carbonyl's ability to withdraw electron density from the aromatic ring. Conversely, the primary amide in 4-fluoro-2-nitrobenzamide lacks this +I effect, making its carbonyl a stronger electron-withdrawing group, thereby increasing the electrophilicity of the C4 position.
Electronic vectors on C4-fluorine. Primary amides exert stronger resonance pull than N-methyl.
To ensure reproducibility and scientific integrity, the following protocol describes a generalized SNAr reaction using a secondary amine nucleophile (e.g., piperazine, common in FAK inhibitor synthesis[1]). This protocol is designed as a self-validating system: visual and analytical checkpoints are built-in to confirm mechanistic progression.
Step-by-Step Methodology:
Preparation: In a dry, round-bottom flask, dissolve 1.0 equivalent of the fluorinated benzamide in anhydrous DMSO (0.5 M concentration).
Causality: DMSO is a polar aprotic solvent that heavily solvates cations but leaves anions (like the nucleophile) naked and highly reactive, while also stabilizing the polar Meisenheimer transition state.
Base Addition: Add 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF. Its steric bulk prevents it from competing as a nucleophile.
Nucleophile Addition: Add 1.1 equivalents of the amine nucleophile dropwise at room temperature.
Thermal Activation & Checkpoint 1: Heat the reaction to 60–80 °C.
Self-Validation: The solution will typically transition to a deep yellow or orange color. This is the visual confirmation of the Meisenheimer complex formation (extended conjugation).
Monitoring (Checkpoint 2): Monitor via LC-MS.
Self-Validation: The mass of the starting material [M+H]+ will disappear, replaced by the product mass. For the N-methyl derivative, expect m/z 199 -> Product; for the primary amide, m/z 185 -> Product.
Quench and Isolation: Cool to room temperature and pour into ice water.
Causality: The product, now lacking the highly polar C-F bond and often more lipophilic, will precipitate out of the aqueous DMSO mixture. Filter and wash with cold water to yield the crude product.
Self-validating SNAr experimental workflow highlighting the observable Meisenheimer intermediate.
Conclusion
While both compounds are highly reactive toward SNAr, the choice between them dictates downstream synthetic strategy. 4-fluoro-2-nitrobenzamide offers slightly faster kinetics but requires highly polar solvents and careful temperature control to avoid side reactions involving the primary amine. 4-fluoro-N-methyl-2-nitrobenzamide provides excellent organic solubility and a cleaner reaction profile, making it the preferred choice when the N-methyl group is desired in the final pharmacophore[1].
References
Benchchem. "4-Fluoro-2-nitrobenzoyl chloride | CAS 57750-82-0". Benchchem. 4
Google Patents. "WO2010141406A2 - Amino pyrimidine anticancer compounds". Google Patents. 1
Google Patents. "WO2000039118A1 - Aromatic amides". Google Patents. 2
elemental analysis standards for 4-fluoro-N-methyl-2-nitrobenzamide
An in-depth technical evaluation of analytical methodologies for standardizing 4-fluoro-N-methyl-2-nitrobenzamide (Molecular Formula: C H FN O , MW: 198.15 g/mol ). As a Senior Application Scientist, I frequently encount...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation of analytical methodologies for standardizing 4-fluoro-N-methyl-2-nitrobenzamide (Molecular Formula: C
HFNO, MW: 198.15 g/mol ).
As a Senior Application Scientist, I frequently encounter the unique analytical barriers presented by highly functionalized aromatic intermediates. 4-fluoro-N-methyl-2-nitrobenzamide—a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) such as Focal Adhesion Kinase (FAK) inhibitors[1]—presents a dual challenge for elemental characterization. Establishing this compound as a Certified Reference Material (CRM) requires moving beyond standard templates and designing an orthogonal, self-validating analytical strategy.
The Analytical Challenge: Fluorine and Nitro Group Chemistry
To understand the methodology, we must first understand the causality behind the molecule's behavior during analysis:
The Fluorine Effect: In traditional combustion analysis (CHNS), covalently bound fluorine reacts with hydrogen to form hydrogen fluoride (HF). At high temperatures, HF aggressively attacks the quartz combustion tubes, generating volatile silicon tetrafluoride (SiF
). This traps carbon, artificially lowering the measured carbon content, while the excess hydrogen skews the H readout[2].
The Nitro Group Effect: Nitroaromatics are notoriously resistant to complete combustion. They tend to form refractory nitrogen oxides (NO
) that resist reduction to N gas, leading to erratic and artificially low nitrogen quantification[3].
To overcome these chemical barriers, we must compare and implement optimized Combustion Analysis, Quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS).
Orthogonal analytical workflow for standardizing 4-fluoro-N-methyl-2-nitrobenzamide.
Comparative Evaluation of Standardization Methods
When evaluating the performance of different analytical techniques for this specific compound, we must look at their precision, primary advantages, and inherent limitations.
Analytical Method
Target Analytes
Precision / Accuracy
Primary Advantage
Limitation for CHFNO
Standard CHNS
C, H, N, S
Low (Biased)
Rapid, inexpensive
Fails due to HF formation and NO resistance.
Optimized CHNS
C, H, N
High ( 0.3%)
Provides fundamental mass-balance data
Requires specialized scavengers and frequent reactor maintenance.
Dual-Nucleus qNMR
H, F
Ultra-High ( 0.1%)
Absolute quantification without a homologous standard
Requires highly soluble samples and expensive internal standards.
HRMS (ESI-TOF)
Exact Mass
ppm error
Confirms molecular identity and isotopic distribution
Not inherently quantitative for bulk purity assignment.
To extract accurate elemental data from 4-fluoro-N-methyl-2-nitrobenzamide, the standard CHNS protocol must be chemically modified.
Step 1: Sample Preparation. Accurately weigh 1.5–2.0 mg of the analyte into a combustible tin capsule using a microbalance.
Step 2: Scavenger Addition (Critical). Add approximately 10 mg of Magnesium Oxide (MgO) or Tungsten Trioxide (WO
) directly into the capsule.
Causality: MgO acts as a halogen scavenger. During combustion, it reacts preferentially with HF to form thermally stable magnesium fluoride (MgF
). This prevents quartz degradation and ensures all carbon is successfully oxidized to CO.
Step 3: High-Temperature Oxidation. Combust the sample at 1000°C in a pure O
environment.
Step 4: Complete NO
Reduction. Pass the combustion gases through a high-capacity copper reduction reactor maintained at exactly 650°C.
Causality: The active copper surface quantitatively reduces all refractory NO
species generated by the ortho-nitro group into N gas, ensuring accurate nitrogen measurement without tailing peaks.
Step 5: Detection. Separate N
, CO, and HO via gas chromatography and quantify using a Thermal Conductivity Detector (TCD).
Protocol 2: Dual-Nucleus Quantitative NMR (
H and
F qNMR)
qNMR has emerged as a premier, SI-traceable method for reference material preparation[4]. It bypasses the pitfalls of combustion entirely.
Self-Validating System: By quantifying the absolute purity using both the proton (
H) and fluorine (F) nuclei independently, the results cross-validate each other. If the purity calculated from the fluorine nucleus matches the purity from the proton nucleus, the method is self-validated.
Step 1: Internal Standard (IS) Selection.
For
H qNMR: Select a primary SI-traceable standard like Maleic acid. Causality: Its singlet resonance does not overlap with the aromatic or N-methyl protons of the analyte[5].
For
F qNMR: Select 1,4-Difluorobenzene or Trifluoroacetic acid (TFA).
Step 2: Sample Preparation. Co-dissolve an accurately weighed amount of the analyte and the IS in DMSO-
.
Step 3: Acquisition Parameters. Set the relaxation delay (
) to at least 5 to 7 times the longest longitudinal relaxation time () of the nuclei of interest.
Causality: Incomplete relaxation leads to truncated signal integration, which will artificially skew the purity values[6].
Step 4: Data Processing. Calculate the absolute mass fraction using the integral ratio, number of nuclei, and molar masses.
Quantitative Data Presentation: Method Performance Comparison
The following table summarizes the experimental performance of the compared methods against the theoretical elemental composition of 4-fluoro-N-methyl-2-nitrobenzamide.
Element / Parameter
Theoretical Value
Standard CHNS (No Scavenger)
Optimized CHNS (MgO + Cu)
qNMR (Absolute Purity)
Carbon (C)
48.49%
46.12% (Low due to SiF)
48.45%
N/A
Hydrogen (H)
3.56%
3.98% (High due to HF)
3.58%
N/A
Nitrogen (N)
14.14%
13.20% (Incomplete NO red.)
14.11%
N/A
Fluorine (F)
9.59%
N/A
N/A
N/A
Absolute Purity
100.0%
Inconclusive
>99.5% (Inferred)
99.6% 0.2%
Conclusion
For highly functionalized molecules like 4-fluoro-N-methyl-2-nitrobenzamide, relying on a single analytical technique is a critical failure point. Standard CHNS analysis will yield consistently biased data due to the inherent reactivity of fluorine and nitro groups. Optimized CHNS provides the necessary mass-balance foundation, but only when modified with MgO scavengers. Ultimately, Dual-Nucleus qNMR stands out as the most robust, self-validating alternative for absolute purity assignment, bypassing combustion pitfalls entirely to establish a highly reliable reference standard.
A Comparative Guide to the UV-Vis Absorption Characteristics of 4-fluoro-N-methyl-2-nitrobenzamide and Related Compounds
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the anticipated ultraviolet-visible (UV-Vis) absorption maxima of 4-fluoro-N-methyl-2-nitrobenzamide, a compound of interest in medicinal chemistry. Due to the current absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust, data-driven estimation of its absorption characteristics. This approach, grounded in the principles of chromophore behavior and substituent effects, offers valuable insights for researchers engaged in the synthesis, characterization, and analytical method development for this and related molecules.
Theoretical Framework: Chromophores and Auxochromes in Nitroaromatic Systems
The UV-Vis absorption profile of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes. In the case of 4-fluoro-N-methyl-2-nitrobenzamide, the primary chromophore is the nitrobenzene moiety. The nitro group (-NO₂) and the benzamide group (-CONHCH₃) are strong electron-withdrawing and moderately deactivating groups, respectively, which significantly influence the electronic transitions within the benzene ring. The fluorine atom at the 4-position and the N-methyl group act as auxochromes, subtly modifying the absorption characteristics of the primary chromophore.
The electronic transitions typically observed in nitroaromatic compounds include:
π → π* transitions: These are high-energy transitions occurring in the aromatic system, usually resulting in strong absorption bands.
n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the carbonyl group) to an anti-bonding π* orbital. These transitions are typically weaker in intensity.
The interplay of these groups and their positions on the aromatic ring will determine the precise wavelengths of maximum absorption (λmax).
Comparative Analysis with Structurally Related Compounds
To predict the UV-Vis absorption maxima of 4-fluoro-N-methyl-2-nitrobenzamide, we can analyze the experimentally determined spectra of similar molecules. The following table summarizes the reported absorption maxima for several analogous compounds.
Note: Specific experimental data for the molar absorptivity of o-, m-, and p-nitrobenzamide were not available in the searched literature. However, the trends are expected to be similar to nitrobenzaldehydes.
Based on the data from nitrobenzaldehydes, we can expect nitro-substituted benzamides to exhibit a similar pattern of absorption bands.[1][2] The weak band around 350 nm is characteristic of the n→π* transition of the nitro group.[1][2] The bands at approximately 300 nm and 250 nm are attributed to π→π* transitions of the benzene ring conjugated with the nitro and amide groups.[1][2]
For 4-fluoro-N-methyl-2-nitrobenzamide, we can anticipate the following:
A weak n→π* transition in the region of 340-360 nm .
A moderately strong π→π* transition around 290-310 nm .
A strong π→π* transition in the range of 240-260 nm .
The fluorine substituent is not expected to cause a major shift in the absorption maxima but may slightly influence the fine structure of the spectra. The N-methyl group on the amide is also anticipated to have a minimal effect on the electronic transitions of the primary nitrobenzene chromophore.
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption maxima of 4-fluoro-N-methyl-2-nitrobenzamide, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the obtained data.
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
Cuvettes: Matched 1 cm path length quartz cuvettes
Experimental Workflow
Caption: Experimental workflow for the determination of UV-Vis absorption maxima.
Step-by-Step Methodology
Preparation of Stock Solution: Accurately weigh approximately 10 mg of 4-fluoro-N-methyl-2-nitrobenzamide and dissolve it in a 100 mL volumetric flask with the chosen spectroscopic grade solvent. This will yield a stock solution of 100 µg/mL.
Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 to 10 µg/mL.
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the scanning range from 200 to 800 nm.
Blank Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent and perform a baseline correction (autozero).
Sample Analysis: Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution. Place the cuvette in the sample holder and record the absorption spectrum.
Repeat for all Concentrations: Repeat step 5 for all the prepared working solutions, moving from the lowest to the highest concentration.
Data Analysis: From the obtained spectra, identify the wavelengths of maximum absorbance (λmax). Construct a calibration curve by plotting absorbance at each λmax against the corresponding concentration. The linearity of the response should be confirmed by a correlation coefficient (R²) value greater than 0.999.
Conclusion
References
ResearchGate. NMR, UV-Visible, NLO, NBO, MEP and Vibrational Spectroscopic (IR and Raman) Analysis of O-Nitrobenzamide. Available from: [Link]
Royal Society of Chemistry. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]
Physical Chemistry Chemical Physics. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Available from: [Link]
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-N-methyl-2-nitrobenzamide Purity
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-fluoro-N-methyl-2-nitrobenzamide is a cornerstone of quality control and regulatory complian...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-fluoro-N-methyl-2-nitrobenzamide is a cornerstone of quality control and regulatory compliance. The choice of an analytical method for purity determination is a critical decision that impacts the accuracy, precision, and overall reliability of the data generated. This guide provides an in-depth comparison of three commonly employed analytical techniques for the purity validation of 4-fluoro-N-methyl-2-nitrobenzamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The objective is not merely to present protocols but to delve into the causality behind experimental choices, ensuring that each described method is a self-validating system. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
Physicochemical Properties of 4-Fluoro-N-methyl-2-nitrobenzamide
A foundational understanding of the analyte's properties is paramount in developing a robust analytical method.
The presence of a nitro-substituted aromatic ring suggests strong chromophoric properties, making UV-based detection in HPLC a viable option. The compound's solid nature indicates a relatively high melting point and suggests that with appropriate sample preparation, it can be analyzed by GC. The unique fluorine atom provides a highly specific handle for 19F qNMR analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is often the primary method for assessing the purity of pharmaceutical intermediates due to its versatility, high resolution, and sensitivity.[7][8][9] A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.
Rationale for Method Design
For a polar, aromatic compound like 4-fluoro-N-methyl-2-nitrobenzamide, a reversed-phase HPLC method is the logical starting point. The choice of a C18 stationary phase provides a nonpolar surface for the retention of the analyte. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer allows for the fine-tuning of the retention time and resolution. A gradient elution is often preferred over an isocratic one to ensure the elution of any potential impurities with a wide range of polarities.[10]
Experimental Protocol: HPLC-UV
Instrumentation:
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-fluoro-N-methyl-2-nitrobenzamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-fluoro-N-methyl-2-nitrobenzamide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Gas Chromatography (GC): An Alternative for Volatile and Thermally Stable Compounds
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] For 4-fluoro-N-methyl-2-nitrobenzamide, GC can be an excellent orthogonal method to HPLC, providing complementary information on purity and potentially detecting impurities that are not amenable to LC analysis.
Rationale for Method Design
The success of a GC method hinges on the analyte's ability to be volatilized without degradation. A preliminary assessment of the thermal stability of 4-fluoro-N-methyl-2-nitrobenzamide would be necessary. Assuming it is sufficiently stable, a non-polar or mid-polar capillary column would be suitable for its separation. A flame ionization detector (FID) is a common choice for quantitative analysis due to its robustness and wide linear range.
Experimental Protocol: GC-FID
Instrumentation:
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
Chromatographic Conditions:
Parameter
Condition
Column
DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas
Helium or Hydrogen at a constant flow of 1.2 mL/min
Injector Temperature
250 °C
Detector Temperature
280 °C
Oven Program
Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Injection Mode
Split (20:1)
| Injection Volume | 1 µL |
Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-fluoro-N-methyl-2-nitrobenzamide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methylene chloride.
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-fluoro-N-methyl-2-nitrobenzamide sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methylene chloride.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methylene chloride to concentrations ranging from 1 µg/mL to 100 µg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Method for Purity Assessment
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By using a certified internal standard, the purity of the analyte can be determined with high accuracy.[3] For 4-fluoro-N-methyl-2-nitrobenzamide, ¹⁹F qNMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the typically low background in ¹⁹F NMR spectra.
Rationale for Method Design
The key to a successful qNMR experiment is the selection of a suitable internal standard that has a resonance signal that does not overlap with any of the analyte signals, is chemically inert, and is accurately weighed. For ¹⁹F qNMR, a fluorinated compound with a simple spectrum, such as trifluoroacetic acid or another certified fluorinated standard, can be used. A deuterated solvent is used to provide a lock signal for the NMR spectrometer.
Experimental Protocol: ¹⁹F qNMR
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.
Experimental Parameters:
Parameter
Setting
Solvent
DMSO-d₆
Internal Standard
Trifluoroacetic acid (TFA) or a certified fluorinated standard
Pulse Sequence
Standard 90° pulse
Relaxation Delay (d1)
5 x T₁ of the slowest relaxing nucleus of interest
| Number of Scans | 16 or as required for adequate signal-to-noise |
Sample Preparation:
Accurately weigh approximately 20 mg of 4-fluoro-N-methyl-2-nitrobenzamide and 10 mg of the internal standard into a vial.
Dissolve the mixture in a known volume (e.g., 0.7 mL) of deuterated solvent.
Transfer the solution to an NMR tube for analysis.
Purity Calculation:
The purity of the analyte is calculated using the following equation:
The following table summarizes the expected performance of the three validated methods for the purity determination of 4-fluoro-N-methyl-2-nitrobenzamide, based on typical validation parameters outlined in ICH guidelines.[3]
Validation Parameter
HPLC-UV
GC-FID
¹⁹F qNMR
Specificity
High (demonstrated by peak purity and resolution from impurities)
High (demonstrated by resolution from impurities)
Very High (highly specific for fluorine-containing compounds)
Linearity (r²)
> 0.999
> 0.998
Not applicable (primary method)
Range (% of target)
80-120%
80-120%
Not applicable
Accuracy (% Recovery)
98.0 - 102.0%
97.0 - 103.0%
High (primary method, not based on recovery)
Precision (% RSD)
Repeatability: < 1.0%; Intermediate: < 2.0%
Repeatability: < 1.5%; Intermediate: < 2.5%
< 1.0%
Limit of Detection (LOD)
Low ng/mL
Low ng/mL
µg/mL to mg/mL
Limit of Quantitation (LOQ)
Mid ng/mL
Mid ng/mL
µg/mL to mg/mL
Robustness
Good
Moderate (sensitive to temperature and flow variations)
High
Conclusion: Selecting the Appropriate Method
The choice of the analytical method for purity validation of 4-fluoro-N-methyl-2-nitrobenzamide should be guided by the specific requirements of the analysis.
HPLC-UV stands out as a versatile and robust method, suitable for routine quality control and stability studies. Its ability to separate a wide range of impurities makes it the workhorse for purity determination.
GC-FID serves as an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile or semi-volatile impurities that may not be detected by LC.
¹⁹F qNMR is a powerful primary method that provides an absolute purity value without the need for a specific reference standard of the analyte. It is an ideal technique for the certification of reference materials and for obtaining a highly accurate purity assessment.
For comprehensive characterization and validation, a combination of these methods is often employed. For instance, HPLC can be used for routine purity testing, while GC and qNMR can be used for orthogonal verification and reference standard characterization, respectively. This multi-faceted approach ensures the highest level of confidence in the quality and purity of 4-fluoro-N-methyl-2-nitrobenzamide, a critical intermediate in the pharmaceutical industry.
References
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
PubChem. (n.d.). 2-Fluoro-N-methyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]
European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
Chromatography Online. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
ResearchGate. (2011). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. [Link]
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]
World Journal of Pharmaceutical Research. (2022). development and validation of gc-ms method for the trace level determination of potential genotoxic. [Link]
Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Link]
Introduction: The Dual Utility of 4-fluoro-N-methyl-2-nitrobenzamide
Comprehensive Comparison Guide: Reference Standards for 4-fluoro-N-methyl-2-nitrobenzamide Assays The compound 4-fluoro-N-methyl-2-nitrobenzamide (CAS: 1018983-85-1) occupies a unique and critical dual role in modern pha...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Reference Standards for 4-fluoro-N-methyl-2-nitrobenzamide Assays
The compound 4-fluoro-N-methyl-2-nitrobenzamide (CAS: 1018983-85-1) occupies a unique and critical dual role in modern pharmaceutical development.
In synthetic medicinal chemistry, it serves as a highly reactive electrophilic intermediate. The labile fluoro group undergoes facile Nucleophilic Aromatic Substitution (SNAr), making it a foundational building block in the synthesis of amino pyrimidine anticancer compounds designed to target the Focal Adhesion Kinase (FAK) signaling pathway[1].
Conversely, in analytical quality control, it is rigorously tracked as a process-related impurity—widely designated in pharmacopeial catalogs as Mirabegron Impurity 14 [2][3]. Because it is a starting material or byproduct in the synthesis of complex active pharmaceutical ingredients (APIs), its precise quantification is essential for batch release and regulatory compliance.
The quantification of 4-fluoro-N-methyl-2-nitrobenzamide is not merely a best practice; it is a regulatory mandate. Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines, any organic impurity in a new drug substance must be reported, identified, and qualified if it exceeds specific thresholds based on the maximum daily dose[4][5].
Because nitroaromatic compounds often present structural alerts for genotoxicity, analytical methods must achieve high sensitivity and accuracy. This necessitates the use of high-purity, well-characterized reference standards to ensure the impurity remains below the stringent reporting threshold (typically 0.05% of the API)[5]. Using substandard reference materials can lead to inaccurate calibration curves, resulting in false-positive batch rejections or, worse, the release of non-compliant APIs.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of 4-fluoro-N-methyl-2-nitrobenzamide is critical for assay integrity. The table below objectively compares the performance and reliability of different standard grades used in analytical laboratories.
Parameter
Certified Reference Material (CRM)
In-House Synthesized Standard
Commercial Chemical Grade
Purity (HPLC-UV)
≥ 99.5%
90% – 95%
~ 95% – 98%
Characterization
Full (1H-NMR, 13C-NMR, LC-MS, IR, TGA, KF)
Partial (NMR, MS)
Basic (HPLC, NMR)
Traceability
ISO 17034 / ISO 17025 Compliant
None
None
Quantitative Uncertainty
± 0.5%
Unknown / Highly Variable
± 2.0%
Regulatory Acceptance
High (FDA, EMA, ICH Q3A compliant)
Low (Requires extensive bridging validation)
Moderate (Requires secondary validation)
Best Application
API Batch Release, Method Validation
Early-stage R&D, Route Scouting
Routine Process Monitoring
Experimental Workflows & Visualizations
To understand how 4-fluoro-N-methyl-2-nitrobenzamide is utilized in both analytical and synthetic contexts, we map out the two primary workflows below.
Workflow for HPLC-MS impurity profiling using 4-fluoro-N-methyl-2-nitrobenzamide standard.
Synthetic utility of 4-fluoro-N-methyl-2-nitrobenzamide in FAK inhibitor development.
Experimental Protocols & Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They include built-in causality explanations for the chosen parameters and strict system suitability criteria.
Protocol 1: HPLC-UV Assay for Impurity Quantification
Objective: To accurately quantify trace levels of 4-fluoro-N-methyl-2-nitrobenzamide in API batches.
Causality of Method Design: A reverse-phase Octadecylsilyl (C18) column is selected because the compound's combination of aromatic and polar functional groups (fluoro, nitro, amide) provides optimal hydrophobic retention, allowing it to be resolved from highly polar API degradation products. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of the secondary amide, preventing peak tailing and ensuring sharp, symmetrical peak shapes. Detection is set to 254 nm because the nitroaromatic chromophore exhibits maximal absorption at this wavelength, vastly improving the signal-to-noise ratio.
Step-by-Step Methodology:
Standard Preparation: Accurately weigh 10.0 mg of CRM-grade 4-fluoro-N-methyl-2-nitrobenzamide. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1 mg/mL primary stock.
Calibration Curve Generation: Dilute the primary stock to create working standards at 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL. (Causality: This specific range brackets the typical ICH Q3A reporting threshold of 0.05% to 0.15% relative to a nominal API concentration of 1 mg/mL).
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% TFA in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Gradient Program: 0–5 min (10% B), 5–20 min (linear ramp to 80% B), 20–25 min (hold at 80% B).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
System Suitability & Self-Validation: Inject the 1.0 µg/mL standard six consecutive times.
Validation Criterion: The assay is considered valid only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the resolution (
) between the impurity and the main API peak is ≥ 2.5. This ensures that baseline drift or column degradation does not produce false-positive impurity reports.
Protocol 2: LC-MS/MS Method for Trace Pharmacokinetic Analysis
Objective: To detect 4-fluoro-N-methyl-2-nitrobenzamide as an unreacted intermediate in biological matrices during FAK inhibitor pharmacokinetic (PK) studies.
Causality of Method Design: Electrospray Ionization in positive mode (ESI+) is utilized because the N-methyl amide nitrogen readily accepts a proton (
). Multiple Reaction Monitoring (MRM) is employed to filter out matrix interference from blood plasma proteins.
Step-by-Step Methodology:
Sample Extraction: Spike 100 µL of plasma with 300 µL of cold Acetonitrile (containing an isotopically labeled internal standard) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.
LC Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Use a rapid 5-minute gradient (20% to 95% Acetonitrile with 0.1% Formic Acid).
MS/MS Detection: Monitor the precursor-to-product ion transition for 4-fluoro-N-methyl-2-nitrobenzamide (
199.1 specific product ion, typically loss of the nitro or methylamine group).
Self-Validation: Ensure the signal-to-noise (S/N) ratio at the Limit of Quantitation (LOQ) is ≥ 10. A blank matrix injection must show no interfering peaks at the retention time of the analyte.
References
WO2010141406A2 - Amino pyrimidine anticancer compounds - Google Patents. Google Patents.
A Guide to the Safe Disposal of 4-fluoro-N-methyl-2-nitrobenzamide for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for 4-fluoro-N-methyl-2-nitrobenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safet...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides comprehensive guidance on the proper disposal procedures for 4-fluoro-N-methyl-2-nitrobenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes safety and disposal protocols from structurally analogous halogenated and nitroaromatic compounds. This approach ensures a cautious and compliant methodology for researchers, scientists, and professionals in drug development. The core principle is to manage this compound as a hazardous substance, demanding rigorous adherence to safety protocols to protect personnel and the environment.
Hazard Profile and Core Safety Principles
Based on the toxicological data of similar chemical structures, such as other nitrobenzamides and halogenated aromatics, 4-fluoro-N-methyl-2-nitrobenzamide should be handled as a hazardous substance.[1][2] It is prudent to assume the compound is harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory system.[2][3][4][5] The presence of both a nitro group and a halogen (fluorine) necessitates special considerations for its disposal.[1]
Causality of Hazard: The nitroaromatic structure is associated with toxicity and potential environmental hazards. Halogenated organic compounds can produce corrosive and toxic gases, such as hydrogen fluoride, upon incomplete combustion, making controlled, high-temperature incineration the preferred disposal method.[1][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Strict adherence to PPE protocols is mandatory when handling 4-fluoro-N-methyl-2-nitrobenzamide in any form—solid, solution, or as waste.
PPE Category
Equipment Specification
Rationale
Eye and Face Protection
Chemical safety goggles or glasses with side shields. A face shield is recommended for larger quantities.
To prevent eye contact which can cause serious irritation.[2][3][4][5]
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber).
To prevent skin contact and potential irritation.[2][5]
Skin and Body Protection
Laboratory coat and closed-toed footwear.
To protect against accidental skin exposure.[2][7]
Respiratory Protection
Use in a well-ventilated area, preferably a chemical fume hood.[2][6]
To prevent inhalation of dust or fumes, which may cause respiratory tract irritation.[2][4]
Step-by-Step Disposal Protocol
The proper disposal of 4-fluoro-N-methyl-2-nitrobenzamide is a multi-step process that begins at the point of generation.
Step 1: Waste Segregation
Proper segregation is critical to ensure safe and compliant disposal.
Isolate Halogenated Waste : 4-fluoro-N-methyl-2-nitrobenzamide is a halogenated organic compound. It must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[1]
Avoid Mixing : Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical streams.[1] Mixing can complicate the disposal process and create additional hazards.[1]
Step 2: Waste Container Selection and Labeling
Container : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[1]
Labeling : Immediately label the waste container with the following information:[1]
The words "Hazardous Waste"
The full chemical name: "4-fluoro-N-methyl-2-nitrobenzamide"
The appropriate hazard pictograms (e.g., toxic, environmental hazard)
The date of accumulation
Step 3: On-site Accumulation and Storage
Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Store away from incompatible materials such as strong oxidizing agents.[2][9]
Step 4: Final Disposal Methodology
The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.[1][4]
Incineration : This process should be carried out in a specialized hazardous waste incinerator at temperatures exceeding 1,800°F.[1] This high temperature ensures the complete destruction of the organic compound into less harmful substances.[1]
Professional Disposal : Arrange for a licensed hazardous waste disposal contractor to collect and transport the waste.[10] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Ventilate : Clear the area of all non-essential personnel and ensure adequate ventilation.[2]
Containment : Prevent the further spread of the spill.[2]
Cleanup : For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal.[2][11] Avoid generating dust.[2][11] For liquid spills, use an inert absorbent material.[12]
Decontamination : Wash the spill area thoroughly.
Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 4-fluoro-N-methyl-2-nitrobenzamide.
Caption: Disposal workflow for 4-fluoro-N-methyl-2-nitrobenzamide.
References
Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
Benchchem. (n.d.). Essential Safety and Operational Guidance for 2-Cyano-4-nitrobenzamide.
TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 4-Nitrobenzamide.
Apollo Scientific. (2023, July 5). 4-Fluoro-2-nitrobenzaldehyde SDS.
Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Nitrobenzamide.
Fisher Scientific. (2009, June 25). SAFETY DATA SHEET: 4-Fluoro-2-methylbenzonitrile.
Synquest Labs. (2020, April 28). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.
Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Nitrobenzamide.
P2 InfoHouse. (n.d.). Disposal Of Laboratory Wastes In Lab. Packs.
Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET: 4-Nitrobenzamide.